Urethane
Description
This compound appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste.
This compound is a carbamate ester obtained by the formal condensation of ethanol with carbamic acid. It has been found in alcoholic beverages. It has a role as a fungal metabolite and a mutagen.
This compound, formerly marketed as an inactive ingredient in Profenil injection, was determined to be carcinogenic and was removed from the Canadian, US, and UK markets in 1963.
Ethyl carbamate is used as an intermediate in the synthesis of a number of chemicals. Acute (short-term) exposure of humans to high levels of ethyl carbamate may result in injury to the kidneys and liver and induce vomiting, coma, or hemorrhages. No information is available on the chronic (long-term), reproductive, or developmental effects of ethyl carbamate in humans. An increased incidence of lung tumors has been observed in rodents exposed to ethyl carbamate by oral or inhalation exposure. The International Agency for Research on Cancer (IARC) has classifed ethyl carbamate as a Group 2B, possibly carcinogenic to humans.
This compound has been reported in Trypanosoma brucei with data available.
This compound is a colorless and odorless, crystalline compound that emits toxic fumes of nitrogen oxides when heated to decomposition. Urethan is mainly used in the production of amino resins, but is also used in the manufacture of pesticides, fumigants, cosmetics and pharmaceuticals. Exposure to urethan can affect the central nervous system, liver and can cause bone marrow suppression. Urethan is reasonably anticipated to be a human carcinogen. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.
Ethyl carbamate (also known as this compound) is an ester of carbamic acid. It is not a component of polyurethanes. this compound can be produced by the reaction of ammonia with ethyl chloroformate or by heating urea nitrate and ethyl alcohol. It was first prepared in the mid 1800’s. Ethyl carbamate was used as an antineoplastic agent in the treatment of multiple myeloma before it was found in 1943 to be toxic, carcinogenic and largely ineffective. Japanese usage in medical injections continued and from 1950 to 1975. Ethyl carbamate has now been withdrawn from pharmaceutical use. However, small quantities of ethyl carbamate are also used in laboratories as an anesthetic for animals. Studies have shown that most, if not all, yeast-fermented alcoholic beverages contain traces of ethyl carbamate (15 ppb to 12 ppm). Other foods and beverages prepared by means of fermentation also contain ethyl carbamate. For example, bread has been found to contain 2 ppb while as much as 20 ppb has been found in some samples of soy sauce. “Natural” ethyl carbamate is formed during distillation from natural precursors such as cyanide, urea, citrulline and other N-carbamoyl compounds.
Antineoplastic agent that is also used as a veterinary anesthetic. It has also been used as an intermediate in organic synthesis. This compound is suspected to be a carcinogen.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRKODLDBILNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2, Array | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-22-8 | |
| Record name | Carbamic acid, ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9021427 | |
| Record name | Urethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER. | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
198 °F (NTP, 1992), 92 °C c.c. | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200 | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98 | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2032 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene | |
CAS No. |
51-79-6 | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbamic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urethane [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | urethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | urethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN71E75Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C | |
| Record name | URETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Urethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04827 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl carbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL CARBAMATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Biocompatibility of Polyurethanes for Medical Implants
For Researchers, Scientists, and Drug Development Professionals
Polyurethanes (PUs) are a versatile class of polymers widely utilized in the medical field for a range of applications, from short-term catheters to long-term implants such as vascular grafts and pacemaker leads.[1] Their tunable mechanical properties, including high tensile strength, flexibility, and abrasion resistance, make them an attractive choice for devices requiring durability and resilience.[2] However, the successful long-term performance of any implanted medical device hinges on its biocompatibility—the ability to perform its intended function without eliciting a detrimental local or systemic response in the host. This technical guide provides a comprehensive overview of the critical aspects of polyurethane biocompatibility for medical implants, focusing on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.
The Host Response to Polythis compound Implants: The Foreign Body Reaction
The implantation of any biomaterial, including polyurethanes, initiates a complex biological cascade known as the Foreign Body Reaction (FBR).[3][4] This response is a protective mechanism of the immune system aimed at isolating or breaking down foreign materials.[3] The FBR is a dynamic process that evolves over time, beginning with acute inflammation and potentially culminating in the formation of a fibrous capsule that isolates the implant from the surrounding tissue.[4][5]
Immediately upon implantation, proteins from the blood and interstitial fluid adsorb onto the polythis compound surface.[4] The conformation of these adsorbed proteins can trigger the activation of the coagulation cascade and the complement system. This initial phase is rapidly followed by the recruitment of neutrophils to the implant site. Subsequently, monocytes are recruited and differentiate into macrophages, which are key players in the FBR.[4] Macrophages attempt to phagocytose the implant. When the implant is too large to be engulfed, macrophages may fuse to form foreign body giant cells (FBGCs) on the material surface.[6] These activated macrophages and FBGCs release a variety of bioactive molecules, including cytokines, chemokines, and reactive oxygen species (ROS), which perpetuate the inflammatory response and can lead to the degradation of the polythis compound.[6][7] Over weeks to months, fibroblasts are recruited to the site and begin to deposit an extracellular matrix, primarily composed of collagen, leading to the formation of a fibrous capsule around the implant.[3][5] The thickness and density of this capsule can impact the functionality of the implant.
Figure 1: Signaling pathway of the foreign body response to a polythis compound implant.
Key Determinants of Polythis compound Biocompatibility
The biocompatibility of polyurethanes is not an intrinsic property but is influenced by a multitude of factors related to their chemical composition, surface properties, and the in vivo environment.
Chemical Composition:
-
Isocyanates: Polyurethanes are synthesized from the reaction of diisocyanates with polyols.[8] Aliphatic diisocyanates are generally considered more biocompatible than aromatic diisocyanates because the degradation products of aromatic isocyanates, such as aromatic amines, can be toxic.[9]
-
Polyols: The soft segment of polyurethanes is derived from polyols, such as polyethers, polyesters, or polycarbonates. Polyether urethanes (PEUs) have been historically used but are susceptible to oxidative degradation.[10] Polycarbonate urethanes (PCUs) were developed to offer improved oxidative stability.[6] Polyester-based PUs are biodegradable and have applications in tissue engineering.[11]
-
Chain Extenders: Short-chain diols or diamines are used as chain extenders to build up the hard segment of the polymer, influencing its mechanical properties.[12]
Surface Properties:
-
Hydrophilicity: The wettability of a polythis compound surface can influence protein adsorption and subsequent cellular interactions. Some studies suggest that cells adhere best to surfaces with moderate wettability (wetting angle of 40° to 70°), while others indicate that more hydrophilic surfaces can promote better and faster cell adhesion.[13]
-
Surface Chemistry: The presence of specific chemical groups on the surface can be tailored to improve biocompatibility. For instance, surface modification with heparin or polyethylene glycol (PEG) can reduce thrombogenicity.[14][15]
-
Surface Topography: The roughness and texture of the implant surface can affect cellular adhesion and the foreign body response.
In Vivo Environment:
-
Mechanical Stress: The mechanical environment at the implantation site can influence the degradation of polyurethanes.
-
Enzymatic and Oxidative Degradation: The in vivo environment contains enzymes and reactive oxygen species that can lead to the degradation of polythis compound chains.[7]
Figure 2: Factors influencing the biocompatibility of polyurethanes.
Quantitative Assessment of Polythis compound Biocompatibility
A thorough evaluation of polythis compound biocompatibility involves a battery of in vitro and in vivo tests designed to quantify the material's interaction with biological systems. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of Polyurethanes
| Polythis compound Type | Cell Line | Assay | Result (Cell Viability %) | Reference |
| Isosorbide-based PU | HaCaT keratinocytes | MTT | > 70% | [16] |
| Bio-based PU (from açaí) | MRC-5 | Not specified | 98% ± 12% | [9] |
| Polypropylene (Negative Control) | L929 | MTT | ~100% | [17] |
| Polythis compound with 0.1% ZDEC (Positive Control) | L929 | MTT | < 30% | [18] |
Table 2: Hemocompatibility of Polyurethanes
| Polythis compound Type/Modification | Test | Result | Reference |
| Unmodified PU | Platelet Adhesion | Significant adhesion and activation | [14] |
| LMWH-immobilized PU | Platelet Adhesion | Reduced platelet adhesion (round shape) | [14] |
| UFH-immobilized PU | Platelet Adhesion | Reduced platelet adhesion (some pseudopodia) | [14] |
| PU with 25% hard segments | Hemolysis | < 5% | [19] |
| HCl-modified Pellethane® | Hemolysis | Lower than unmodified control | [19] |
Table 3: In Vivo Inflammatory Response to Polyurethanes
| Polythis compound Type | Implantation Site | Time Point | Key Findings | Reference |
| Untreated PU | Mouse subcutaneous | 1 week | Moderate foreign body reaction with inflammatory cell infiltration and capsule formation. | [5] |
| Ion-beam-treated PU | Mouse subcutaneous | 1 week | Decreased foreign body reaction, no collagen capsule. | [3][20] |
| PU-coated breast implants | Human breast | Various | Thicker capsule compared to smooth and textured implants. | [21] |
| Biodegradable porous PU | Mouse dorsal skinfold | 14 days | Good in vivo biocompatibility with a weak angiogenic response. | [17] |
Experimental Protocols for Biocompatibility Assessment
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of polythis compound biocompatibility. The following sections outline the methodologies for key in vitro and in vivo tests.
Figure 3: General experimental workflow for biocompatibility testing of polyurethanes.
In Vitro Cytotoxicity Testing (ISO 10993-5)
In vitro cytotoxicity tests are fundamental for screening the potential of a material to cause cellular damage.[22] These assays are typically performed using an extract of the material.[14]
1. Material Extraction (as per ISO 10993-12):
-
Extraction Vehicle: Cell culture medium with serum is often used as it can extract both polar and non-polar substances.[23]
-
Extraction Conditions: Typically, the material is extracted at 37°C for 24 to 72 hours.[14] The surface area to volume ratio should be standardized (e.g., 3 cm²/mL or 6 cm²/mL).
-
Controls: A negative control (e.g., high-density polyethylene) and a positive control (e.g., polythis compound containing 0.1% zinc diethyldithiocarbamate) are included.[18][24]
2. Cell Culture:
-
Cell Line: L929 mouse fibroblasts are a commonly recommended cell line for cytotoxicity testing.[17]
-
Seeding: Cells are seeded in 96-well plates and allowed to attach and grow to a near-confluent monolayer.[11]
3. Exposure to Extract:
-
The culture medium is replaced with the material extract (and control extracts). Often, serial dilutions of the extract are tested.[8]
-
The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.[8]
4. Assessment of Cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[3] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10] The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).[8] A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[3]
-
XTT Assay: Similar to the MTT assay, the XTT assay uses a tetrazolium salt that is cleaved to a soluble orange formazan dye by metabolically active cells.[3][21] The absorbance is typically read at 450-500 nm.[21]
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell membrane integrity.[11] Viable cells incorporate and bind the neutral red dye in their lysosomes.[16] After incubation, the dye is extracted from the cells, and the absorbance is measured to quantify the number of viable cells.[11]
Hemocompatibility Testing (ISO 10993-4)
For blood-contacting devices, assessing hemocompatibility is critical to prevent thrombosis and other adverse hematological events.
1. Hemolysis Assay (ASTM F756):
-
Principle: This test evaluates the potential of a material to damage red blood cells (hemolysis), leading to the release of hemoglobin.[12]
-
Method (Direct Contact): The polythis compound material is placed in direct contact with a diluted suspension of human or rabbit blood.[25]
-
Method (Extract): An extract of the material is prepared (typically in saline) and then mixed with the blood suspension.[25]
-
Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 3 hours).[25]
-
Analysis: After incubation, the samples are centrifuged, and the amount of hemoglobin in the supernatant is measured spectrophotometrically.[25] The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).[26] Materials are generally classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[26]
2. Platelet Adhesion and Activation Assay:
-
Principle: This assay assesses the tendency of a material to cause platelets to adhere and become activated, which can initiate thrombus formation.
-
Method:
-
Platelet-rich plasma (PRP) is obtained by centrifuging fresh anticoagulated human blood.[9]
-
The polythis compound material is incubated with PRP at 37°C under controlled conditions (e.g., gentle shaking).[9]
-
After incubation, non-adherent platelets are rinsed off with a buffer solution.[9]
-
The adhered platelets are then fixed (e.g., with glutaraldehyde), dehydrated, and prepared for visualization.[9]
-
-
Analysis:
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the number and morphology of adhered platelets. Activated platelets often exhibit shape changes, such as spreading and the formation of pseudopodia.[27]
-
Quantification: Platelet adhesion can be quantified by counting the number of adhered platelets per unit area from SEM images or by using radiolabeled platelets.[27][28] Platelet activation can be assessed by measuring the expression of activation markers (e.g., P-selectin) using techniques like flow cytometry.[29]
-
In Vivo Biocompatibility Testing (ISO 10993-6)
In vivo studies provide a more comprehensive assessment of the biological response to an implanted material in a physiological environment.
1. Implantation:
-
Animal Model: Rodents (rats or mice) are commonly used for subcutaneous or intramuscular implantation studies.[4][30]
-
Procedure: Small, sterile samples of the polythis compound material and a negative control material are surgically implanted at specific sites (e.g., subcutaneously in the dorsal region).[4][30]
-
Time Points: Implants are typically left in place for various durations (e.g., 1, 4, and 12 weeks) to evaluate both the acute and chronic tissue response.[30]
2. Histopathological Analysis:
-
Tissue Harvest: At the designated time points, the animals are euthanized, and the implant along with the surrounding tissue is carefully excised.[31]
-
Tissue Processing: The tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (commonly with Hematoxylin and Eosin, H&E).[1]
-
Microscopic Evaluation: A pathologist examines the stained tissue sections to evaluate various parameters of the local tissue response, including:
-
The presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).
-
The thickness and characteristics of the fibrous capsule.
-
Evidence of tissue degeneration or necrosis.
-
Neovascularization (formation of new blood vessels).
-
Material degradation.
-
-
Scoring: The severity of the tissue reaction is often semi-quantitatively scored based on a standardized scale to allow for comparison between the test and control materials.[20]
Conclusion
The biocompatibility of polyurethanes is a multifaceted property that is critical for the safety and efficacy of medical implants. A thorough understanding of the foreign body response, the factors influencing biocompatibility, and the appropriate methods for its evaluation is essential for researchers, scientists, and drug development professionals. By carefully selecting the chemical composition, optimizing surface properties, and conducting rigorous in vitro and in vivo testing according to standardized protocols, it is possible to design and develop polythis compound-based medical devices with excellent long-term biocompatibility and clinical performance.
References
- 1. Examination of the foreign body response to biomaterials by nonlinear intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhiso.com [nhiso.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 5. iivs.org [iivs.org]
- 6. [PDF] Methods to Assess in Vitro Drug Release from Injectable Polymeric Particulate Systems | Semantic Scholar [semanticscholar.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 9. 2.5. Platelet Adhesion Test [bio-protocol.org]
- 10. namsa.com [namsa.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. analyticamedical.com [analyticamedical.com]
- 14. mdcpp.com [mdcpp.com]
- 15. researchgate.net [researchgate.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. senzagen.com [senzagen.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. redalyc.org [redalyc.org]
- 20. Comparative Evaluation of Biocompatibility Data from the Subcutaneous and the Calvaria Implantation Model of a Novel Bone Substitute Block | In Vivo [iv.iiarjournals.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. measurlabs.com [measurlabs.com]
- 23. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the Foreign Body Response to Common Surgical Biomaterials in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 26. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Procedure for quantification of platelet adhesion to biomaterials by radioscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of a protocol for the evaluation of platelet adhesion onto microstructured surfaces compared to flat surfaces - Webthesis [webthesis.biblio.polito.it]
- 29. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 30. scielo.br [scielo.br]
- 31. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
The Urethane Functional Group: A Technical Guide to its Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urethane functional group, also known as a carbamate, is a critical moiety in a wide range of chemical compounds, from industrial polymers to life-saving pharmaceuticals. Its unique structural and electronic properties impart specific characteristics to molecules, influencing their reactivity, stability, and intermolecular interactions. This in-depth technical guide provides a comprehensive overview of the core chemical properties of the this compound functional group, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and drug development professionals in their work.
The this compound linkage consists of a carbonyl group flanked by an ether and an amine linkage. This arrangement gives rise to a planar structure with delocalized electrons, influencing its chemical behavior.
Molecular Structure and Geometry
The geometry of the this compound functional group is crucial for its reactivity and interactions. The central carbonyl carbon is sp² hybridized, leading to a trigonal planar arrangement of the atoms bonded to it. The nitrogen and ether oxygen atoms are also approximately sp² hybridized due to resonance.
Below is a table summarizing key structural parameters for a simple this compound, methyl carbamate, derived from computational studies.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.215 |
| C-N | 1.365 |
| C-O (ether) | 1.345 |
| N-H | 1.010 |
| **Bond Angles (°) ** | |
| O=C-N | 126.0 |
| O=C-O (ether) | 124.5 |
| N-C-O (ether) | 109.5 |
| C-N-H | 117.0 |
| Rotational Barriers (kcal/mol) | |
| C-N Bond | 12-16[1][2] |
| Dipole Moment (Debye) | |
| Ethyl Carbamate | 2.59[3] |
Reactivity of the this compound Functional Group
The reactivity of the this compound group is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen and oxygen atoms.
Synthesis of the this compound Linkage
The most common method for synthesizing a this compound linkage is the reaction of an isocyanate with an alcohol.[4] This is a nucleophilic addition reaction where the oxygen of the alcohol attacks the electrophilic carbon of the isocyanate.
Hydrolysis of the this compound Linkage
This compound linkages are susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction is of significant interest in the study of polythis compound degradation and in the design of prodrugs where the cleavage of a this compound bond is required for drug activation.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis:
In basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.
Acidity of the N-H Proton
The proton on the nitrogen atom of a this compound is weakly acidic. The pKa of the N-H proton in acyclic carbamates is typically in the range of 20-25 in DMSO.[5][6] This acidity is important in reactions where the this compound nitrogen acts as a nucleophile after deprotonation.
| Compound | Solvent | pKa |
| Ethyl Carbamate | DMSO | 24.2 |
Stability of the this compound Functional Group
The stability of the this compound linkage is a critical factor in the performance of polythis compound materials and the design of carbamate-containing drugs.
Thermal Stability
Urethanes can undergo thermal decomposition, with the stability being dependent on the structure of the R and R' groups. The decomposition can proceed through several pathways, including dissociation back to the isocyanate and alcohol, or elimination to form an amine, an alkene, and carbon dioxide.
Hydrolytic Stability
As discussed in the reactivity section, urethanes are susceptible to hydrolysis. The rate of hydrolysis is influenced by pH, temperature, and the steric and electronic properties of the substituents. Generally, urethanes are more resistant to hydrolysis than esters but less resistant than amides.
Hydrogen Bonding
The N-H group of the this compound acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This leads to the formation of strong intermolecular hydrogen bonds, which have a profound impact on the physical properties of polyurethanes, such as their high tensile strength and elasticity. The energy of a this compound-urethane hydrogen bond has been calculated to be approximately 46.5 kJ/mol.[7]
Spectroscopic Characterization
Several spectroscopic techniques are instrumental in the identification and characterization of the this compound functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the this compound linkage. The key characteristic absorption bands are:
| Vibration | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (non-hydrogen bonded) | 3450-3400 | Medium |
| N-H Stretch (hydrogen bonded) | 3340-3250 | Medium, Broad |
| C=O Stretch (non-hydrogen bonded) | 1740-1720 | Strong |
| C=O Stretch (hydrogen bonded) | 1725-1705 | Strong |
| N-H Bend (Amide II) | 1540-1520 | Medium |
| C-O Stretch (ether) | 1300-1000 | Strong |
The position of the C=O stretching vibration is particularly sensitive to the extent of hydrogen bonding, shifting to lower wavenumbers as the strength of hydrogen bonding increases.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are routinely used to characterize molecules containing the this compound functional group.
-
¹H NMR: The proton on the nitrogen (N-H) typically appears as a broad singlet in the range of 5-8 ppm. The chemical shift is dependent on the solvent and the extent of hydrogen bonding. Protons on the carbons adjacent to the nitrogen and oxygen atoms also show characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon of the this compound group gives a characteristic signal in the range of 150-160 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common mass spectrometry techniques used for the analysis of this compound-containing compounds. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of urethanes, which often involve cleavage of the C-O and C-N bonds.
Experimental Protocols
¹H NMR Spectroscopy of a this compound Compound
Objective: To obtain a high-resolution ¹H NMR spectrum of a this compound-containing small molecule.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃), 0.6-0.7 mL
-
5 mm NMR tube
-
Vortex mixer
-
Pipette
Procedure:
-
Weigh 5-10 mg of the this compound sample and place it in a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer are:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm, CHCl₃ at 7.26 ppm).
FTIR Spectroscopy for Hydrogen Bonding Analysis
Objective: To qualitatively assess the extent of hydrogen bonding in a polythis compound sample.
Materials:
-
Polythis compound film or solid sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
-
Isopropanol and lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and a lint-free wipe.
-
Record a background spectrum of the empty ATR crystal.
-
Place the polythis compound sample onto the ATR crystal, ensuring good contact.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Analyze the spectrum, paying close attention to the N-H stretching region (3500-3200 cm⁻¹) and the C=O stretching region (1800-1650 cm⁻¹). The presence of a broad N-H band shifted to lower wavenumbers and a C=O band below 1720 cm⁻¹ is indicative of significant hydrogen bonding.[9][10]
ESI-MS/MS Analysis of a this compound Compound
Objective: To determine the molecular weight and fragmentation pattern of a this compound-containing molecule.
Materials:
-
This compound sample (1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Formic acid (for positive ion mode)
-
Ammonium hydroxide (for negative ion mode)
-
Mass spectrometer with an ESI source and MS/MS capabilities
Procedure:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL. For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound (observe the [M+H]⁺ or [M-H]⁻ ion).
-
Select the molecular ion as the precursor ion for MS/MS analysis.
-
Perform a product ion scan to obtain the fragmentation spectrum. The collision energy will need to be optimized for the specific compound but typically ranges from 10-40 eV.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the alcohol or amine portion of the molecule.
References
- 1. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www3.nd.edu [www3.nd.edu]
- 3. Ethyl carbamate - Wikipedia [en.wikipedia.org]
- 4. Polythis compound - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
Urethane's Complex Role at the Synapse: A Technical Guide to its Interaction with Neurotransmitter-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a widely utilized anesthetic in preclinical research, particularly in neurophysiological studies, valued for its stable, long-lasting anesthesia with minimal depression of cardiovascular and respiratory systems.[1] However, the very characteristics that make it a useful experimental tool—its broad spectrum of action—also necessitate a thorough understanding of its molecular targets to ensure accurate interpretation of experimental data. This technical guide provides an in-depth examination of the current state of knowledge regarding the role of this compound in modulating neurotransmitter-gated ion channels, the primary mediators of fast synaptic transmission in the central nervous system.
Recent research has revealed that this compound does not act on a single molecular target but rather modulates a range of both excitatory and inhibitory ligand-gated ion channels.[1] This promiscuity complicates its use but also offers insights into the fundamental mechanisms of anesthesia and neuronal excitability. This document will detail the quantitative effects of this compound on major neurotransmitter receptor families, outline the experimental protocols used to elucidate these interactions, and provide visual representations of the key pathways and experimental workflows.
This compound's Dichotomous Action: Potentiation and Inhibition
This compound exerts a dual effect on neurotransmitter-gated ion channels: it potentiates the function of major inhibitory receptors while inhibiting key excitatory ones. This balanced modulation at the molecular level likely contributes to its characteristic anesthetic profile in vivo. The primary targets identified to date include γ-aminobutyric acid type A (GABA-A), neuronal nicotinic acetylcholine (nACh), glycine, N-methyl-D-aspartate (NMDA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various neurotransmitter-gated ion channels, primarily derived from studies utilizing recombinant receptors expressed in Xenopus oocytes and analyzed with two-electrode voltage clamp electrophysiology.
Table 1: Potentiation of Inhibitory Neurotransmitter-Gated Ion Channels by this compound
| Receptor Subtype | Agonist & Concentration | This compound Concentration | Effect (% of Control) | EC50/IC50 | Reference |
| GABA-A (α1β2γ2s) | GABA (EC5-10) | 1 mM | ~150% | Not Reported | [1] |
| GABA-A (α1β2γ2s) | GABA (EC5-10) | 10 mM | ~250% | Not Reported | [1] |
| Glycine (α1) | Glycine (EC10-20) | 1 mM | ~120% | Not Reported | [1] |
| Glycine (α1) | Glycine (EC10-20) | 10 mM | ~200% | Not Reported | [1] |
| Neuronal nACh (α4β2) | ACh (EC10-20) | 1 mM | ~125% | Not Reported | [1] |
| Neuronal nACh (α4β2) | ACh (EC10-20) | 10 mM | ~225% | Not Reported | [1] |
Table 2: Inhibition of Excitatory Neurotransmitter-Gated Ion Channels by this compound
| Receptor Subtype | Agonist & Concentration | This compound Concentration | Effect (% of Control) | EC50/IC50 | Reference |
| NMDA (NR1/NR2A) | Glutamate/Glycine (EC50) | 1 mM | ~90% | Not Reported | [1] |
| NMDA (NR1/NR2A) | Glutamate/Glycine (EC50) | 10 mM | ~60% | Not Reported | [1] |
| AMPA (GluR1) | Glutamate (EC50) | 1 mM | ~95% | Not Reported | [1] |
| AMPA (GluR1) | Glutamate (EC50) | 10 mM | ~75% | Not Reported | [1] |
Experimental Protocols
The primary methodology for characterizing the effects of this compound on neurotransmitter-gated ion channels involves heterologous expression of receptor subunits in Xenopus laevis oocytes followed by electrophysiological recording using the two-electrode voltage clamp (TEVC) technique.
Heterologous Expression in Xenopus Oocytes
-
Oocyte Preparation: Oocytes are surgically harvested from anesthetized female Xenopus laevis frogs. The ovarian lobes are dissected, and individual oocytes are separated by enzymatic digestion, typically with collagenase, to remove the follicular cell layer.
-
cRNA Injection: Capped messenger RNA (cRNA) encoding the specific ion channel subunits of interest is synthesized in vitro. A calibrated microinjection system is used to inject a precise volume of the cRNA solution (typically in the nanoliter range) into the cytoplasm of healthy, stage V-VI oocytes.
-
Incubation: Injected oocytes are incubated for 2-7 days in a buffered saline solution (e.g., Barth's solution) to allow for the translation and assembly of functional receptor-channel complexes in the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Placement and Impalement: An oocyte expressing the target receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., a modified Ringer's solution). Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are carefully inserted into the oocyte.
-
Voltage Clamp: One electrode measures the membrane potential (Vm), while the second electrode injects the current necessary to clamp the membrane potential at a predetermined holding potential (typically between -50 mV and -80 mV).
-
Agonist and Drug Application: A baseline current is established. The agonist for the specific receptor is then applied to the oocyte, evoking an ionic current through the expressed channels. Once a stable agonist-evoked current is achieved, the agonist solution containing various concentrations of this compound is perfused over the oocyte.
-
Data Acquisition and Analysis: The changes in the agonist-evoked current in the presence of this compound are recorded. The percentage of potentiation or inhibition is calculated relative to the control agonist response. Concentration-response curves are generated to determine EC50 or IC50 values.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Caption: this compound's dual modulation of neurotransmitter-gated ion channels.
Caption: Workflow for studying this compound's effects on ion channels.
Caption: this compound's multi-target action leading to anesthesia.
Molecular Mechanisms and Binding Sites
The precise molecular binding sites for this compound on these ion channels have not been definitively identified. However, for other general anesthetics, binding pockets are often located within the transmembrane domains of the receptor subunits, at the interface between subunits. These sites are allosteric, meaning they are distinct from the agonist binding site. The binding of the anesthetic molecule is thought to stabilize the open state of inhibitory receptors and the closed or desensitized state of excitatory receptors. Site-directed mutagenesis studies, where specific amino acid residues in the transmembrane domains are altered, will be crucial in pinpointing the exact interaction sites for this compound and understanding the structural basis for its modulatory effects.
Conclusion and Future Directions
This compound's modulation of neurotransmitter-gated ion channels is a complex interplay of potentiation and inhibition across multiple receptor families. This broad-spectrum activity underscores the importance of considering its molecular effects when designing and interpreting neurophysiological experiments. While the quantitative effects have been characterized for several key receptors, further research is needed to determine the precise EC50 and IC50 values for a wider range of receptor subtypes and to elucidate the specific binding sites and molecular determinants of this compound's action. A deeper understanding of these interactions will not only refine the use of this compound as an anesthetic in research but also contribute to the broader knowledge of anesthetic mechanisms and the allosteric modulation of ligand-gated ion channels, which are critical targets for drug development in a variety of neurological and psychiatric disorders.
References
A Technical Guide to the Synthesis and Evaluation of Biobased Polyurethanes for Biomedical Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Polyurethanes (PUs) are a highly versatile class of polymers extensively utilized in the biomedical field due to their tunable mechanical properties and biocompatibility.[1][2] The growing demand for sustainable materials has propelled research into biobased PUs, which are synthesized from renewable resources.[3][4] These materials offer significant advantages, including enhanced biodegradability and a reduced environmental footprint, making them prime candidates for applications ranging from tissue engineering and drug delivery to medical implants.[5][6][7] This technical guide provides an in-depth overview of the synthesis of biobased PUs, detailed experimental protocols for their characterization, and a summary of their performance in biomedical contexts.
Core Synthesis of Biobased Polyurethanes
The synthesis of polyurethanes is fundamentally based on the polyaddition reaction between a polyol (containing at least two hydroxyl groups, -OH) and a diisocyanate (containing at least two isocyanate groups, -NCO).[4][8] The "biobased" designation arises from the use of polyols and, to a lesser extent, isocyanates derived from renewable biological sources.[5]
Key Biobased Components:
-
Bio-Polyols: The most critical component for imparting the "bio" character. They can be derived from various renewable feedstocks:
-
Vegetable Oils: Oils from sources like castor, soybean, olive, and linseed are rich in triglycerides.[9][10] They are typically converted into polyols through a two-step process: epoxidation of the double bonds in the fatty acid chains, followed by a ring-opening reaction to introduce hydroxyl groups.[10]
-
Lignin: This abundant aromatic polymer, a byproduct of the paper industry, contains inherent phenolic and aliphatic hydroxyl groups.[11][12] Lignin can be used directly or modified (e.g., through oxypropylation) to increase its reactivity and hydroxyl content for PU synthesis.[12][13]
-
Polysaccharides: Starch and cellulose can be transformed into polyols suitable for PU production, often contributing to improved hydrophilicity and biodegradability.[4][14]
-
Polylactic Acid (PLA): Derived from the fermentation of sugars, PLA can be used to synthesize polyester polyols, resulting in PUs with excellent biodegradability and biocompatibility.[5][6]
-
-
Bio-Isocyanates: While most commercial PUs still rely on petroleum-based isocyanates (e.g., MDI, HDI), research is ongoing to develop partially or fully biobased isocyanates to further enhance the renewable content of the final polymer.[5]
The general synthesis process involves reacting the bio-polyol with a diisocyanate, often in the presence of a catalyst, to form a prepolymer. This is followed by a chain extension or curing step to build the final high-molecular-weight polymer network.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for evaluating the potential of novel biobased PUs for biomedical applications.
Example Synthesis Protocol: Vegetable Oil-Based PU Film
This protocol is a representative example for synthesizing a PU film from a vegetable oil-derived polyol.
-
Polyol Synthesis:
-
Epoxidize a biobased triglyceride oil (e.g., soybean oil) using formic acid and hydrogen peroxide.[10]
-
Perform a ring-opening reaction on the epoxidized oil with a fatty acid (e.g., from castor oil) to introduce hydroxyl groups.[10]
-
Characterize the resulting bio-polyol for hydroxyl value and molecular weight.
-
-
Prepolymer Formation:
-
Dry the bio-polyol under vacuum at 80°C for 2 hours to remove moisture.
-
In a three-neck flask under a nitrogen atmosphere, add the dried bio-polyol and a diisocyanate (e.g., hexamethylene diisocyanate, HDI) at a specific NCO:OH molar ratio (e.g., 2:1).
-
Heat the mixture to 75-80°C with mechanical stirring for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Film Casting and Curing:
-
Add a chain extender (e.g., 1,4-butanediol) to the prepolymer solution and mix vigorously for 1-2 minutes.
-
Pour the mixture into a Teflon mold to degas under vacuum for 10-15 minutes.
-
Cure the film in an oven at 60-70°C for 24 hours.
-
Post-cure the demolded film at room temperature for 7 days before characterization.
-
In Vitro Degradation Study (ISO 10993-13)
This protocol assesses the degradation profile of the synthesized polythis compound.
-
Sample Preparation: Prepare PU samples of known weight (W₀) and dimensions. Sterilize them using ethylene oxide or 70% ethanol.
-
Incubation: Immerse each sample in a sterile container with a known volume of phosphate-buffered saline (PBS, pH 7.4) or a simulated oxidative environment (e.g., 1-3% hydrogen peroxide solution).[15][16]
-
Degradation Conditions: Incubate the containers at 37°C on an orbital shaker at a low speed (e.g., 50 rpm).[16]
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve triplicate samples.[15]
-
Analysis:
-
Rinse the retrieved samples with deionized water and dry them under vacuum until a constant weight (Wn) is achieved.
-
Calculate the percentage of weight loss: Degradation (%) = [(W₀ - Wn) / W₀] * 100.[16]
-
Measure the pH of the degradation medium to monitor the release of acidic byproducts.[16]
-
Characterize changes in the material's molecular weight (via Gel Permeation Chromatography - GPC) and surface morphology (via Scanning Electron Microscopy - SEM).[17][18]
-
In Vitro Cytotoxicity Assay (MTT Assay, ISO 10993-5)
This protocol evaluates if the material or its degradation products are toxic to cells. The indirect extract method is commonly used.[16]
-
Extract Preparation:
-
Cell Culture:
-
Exposure: Replace the culture medium in the wells with the prepared material extract. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.
-
MTT Assay:
-
After a specified exposure time (e.g., 1, 3, 5 days), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT salt into purple formazan crystals.[16][21]
-
Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at ~570 nm.
-
-
Calculation: Express cell viability as a percentage relative to the negative control.
Hemocompatibility Testing (ISO 10993-4)
These tests are critical for blood-contacting applications.
-
Hemolysis Assay:
-
Incubate the PU material with diluted human whole blood.[20]
-
Centrifuge the samples to pellet intact red blood cells (RBCs).
-
Measure the amount of hemoglobin released into the supernatant spectrophotometrically.
-
Calculate the hemolysis percentage relative to positive (water) and negative (saline) controls. Materials with >5% hemolysis are generally considered hemolytic.[14]
-
-
Platelet Adhesion:
-
Incubate the PU material with platelet-rich plasma (PRP) for a set time (e.g., 1 hour) at 37°C.[20]
-
Gently rinse the samples to remove non-adherent platelets.
-
Fix the adhered platelets using a glutaraldehyde solution.[20]
-
Dehydrate the samples through a series of ethanol concentrations.
-
Image the surface using SEM to quantify the number and morphology of adhered platelets. Activated platelets typically show significant spreading and pseudopodia formation.[22]
-
Quantitative Data Summary
The properties of biobased PUs can be tailored by selecting different bio-polyols and synthesis conditions. The tables below summarize representative data from various studies.
Table 1: Mechanical Properties of Biobased Polyurethanes
| Bio-Polyol Source | Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|
| Soybean Oil | HDI | 2.5 - 5.0 | 80 - 150 | [23] |
| Castor Oil | MDI | 8.0 - 15.0 | 100 - 250 | [9] |
| Lignin (modified) | MDI | 10.0 - 30.0 | 5 - 50 | [12][13] |
| PCL/PEG-based | LDI | 1.5 - 4.0 | 400 - 800 |[18][24] |
Table 2: In Vitro Degradation and Biocompatibility Data
| Bio-Polyol Source | Degradation Medium | Weight Loss (at 8 weeks) | Cell Viability (MTT) | Hemolysis (%) | Reference |
|---|---|---|---|---|---|
| PCL-based | PBS | ~5-10% | >90% (vs. control) | <2% | [18][19][25] |
| PLA-based | PBS | ~15-25% | >85% (vs. control) | <5% | [5][16] |
| Starch Composite | PBS | Not specified | >90% (vs. control) | <2% | [14][26] |
| Gelatin Blend | In vivo (mouse) | >50% (at 7 days) | High biocompatibility | Not specified |[6] |
Biomaterial-Host Interaction
The biocompatibility of a polythis compound is determined by the sequence of events that occurs at the material-tissue interface upon implantation.
-
Protein Adsorption: Immediately after implantation, proteins from the surrounding biological fluids (e.g., blood plasma, interstitial fluid) adsorb onto the material's surface.[27] The composition and conformation of this adsorbed protein layer are dictated by the surface properties of the PU, such as hydrophilicity, charge, and topography.[28][29] Surfaces modified to be highly hydrophilic, for instance with polyethylene glycol (PEG), can reduce overall protein adsorption.[30][31]
-
Cellular Response: The adsorbed protein layer, particularly proteins like fibronectin and vitronectin, mediates the attachment of cells.[25] This initial cell adhesion triggers intracellular signaling cascades that govern subsequent cellular behaviors, including:
-
Proliferation and Differentiation: For tissue engineering scaffolds, the goal is to promote the attachment and growth of desired cell types to regenerate tissue.[1][7]
-
Inflammatory Response: The material may be recognized as foreign by immune cells like macrophages, which can lead to an inflammatory response and the formation of a fibrous capsule around the implant.[25][29]
-
Thrombosis: In blood-contacting devices, the adsorption of fibrinogen can lead to platelet adhesion and activation, initiating the coagulation cascade and potentially leading to thrombus (clot) formation.[14][22]
-
Conclusion
Biobased polyurethanes represent a highly promising and sustainable class of biomaterials. By leveraging renewable resources like vegetable oils and lignin, it is possible to synthesize PUs with a wide range of mechanical properties, degradation profiles, and excellent biocompatibility.[3][6] The ability to tune these characteristics makes them suitable for advanced biomedical applications, including drug delivery, tissue regeneration, and medical devices.[1][32] Rigorous and standardized evaluation, following the protocols outlined in this guide, is essential to validate the safety and efficacy of these novel materials, paving the way for their successful clinical translation.
References
- 1. Biobased polyurethanes for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Bio-Based Polyurethanes: Perspective on Applications and Bio-Degradation [ouci.dntb.gov.ua]
- 4. Bio-Based Polythis compound Foams: Feedstocks, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evolutionoftheprogress.com [evolutionoftheprogress.com]
- 8. aidic.it [aidic.it]
- 9. A Vegetable-Oil-Based Polythis compound Coating for Controlled Nutrient Release: A Review [mdpi.com]
- 10. Biobased polyurethanes prepared from different vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the Anti-Thrombogenic Activity of Polythis compound Starch Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo degradation correlations for polythis compound foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polythis compound/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Manufacturing of biodegradable polythis compound scaffolds based on polycaprolactone using a phase separation method: physical properties and in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing anti-thrombogenicity of biodegradable polyurethanes through drug molecule incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of polyol type on the physical properties and thrombogenicity of sulfonate-containing polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lactic-acid-and-hydroxyl-terminated-polybutadiene-assisted-synthesis-of-vegetable-oil-based-polyurethanes-for-sustained-drug-delivery-systems - Ask this paper | Bohrium [bohrium.com]
- 24. researchgate.net [researchgate.net]
- 25. Development of degradable polyesterurethanes for medical applications: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessment of the Anti-Thrombogenic Activity of Polythis compound Starch Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protein Adsorption on Solid Surfaces - University of Galway [universityofgalway.ie]
- 28. Dynamic protein adsorption at the polythis compound copolymer/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Protein adsorption of poly(ether this compound) surfaces modified by amphiphilic and hydrophilic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protein adsorption and platelet adhesion onto polythis compound grafted with methoxy-poly(ethylene glycol) methacrylate by plasma technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. blog.synthesia.com [blog.synthesia.com]
A Comprehensive Technical Guide to the Physical Properties of Segmented Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
Segmented polyurethanes (PUs) are a versatile class of block copolymers renowned for their exceptional range of properties, from high elasticity and toughness to excellent biocompatibility.[1] This unique combination stems from their distinct microstructure, which consists of alternating hard and soft segments. The thermodynamic incompatibility between these segments leads to a microphase-separated morphology that dictates the material's overall physical and mechanical characteristics.[2][3] This guide provides an in-depth exploration of the physical properties of segmented polyurethanes, with a focus on their structure-property relationships, experimental characterization, and relevance in biomedical and drug development applications.
The Core Structure: Hard and Soft Segments
The remarkable properties of segmented polyurethanes arise from their unique molecular architecture, which is characterized by alternating hard and soft segments. This segmented structure allows for a high degree of tunability in the material's final properties.[1]
-
Soft Segments: These are typically composed of long, flexible polyether or polyester polyols with low glass transition temperatures (Tg). The soft segments impart flexibility, elasticity, and a rubbery nature to the polythis compound.[2][4] The choice of polyol (e.g., poly(tetramethylene oxide) (PTMO), polycarbonate (PCD), or poly(caprolactone) (PCL)) significantly influences properties like hydrolytic stability and biocompatibility.[5]
-
Hard Segments: These are formed by the reaction of a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI)) with a short-chain diol or diamine chain extender (e.g., 1,4-butanediol (BDO)).[2][3] The rigid and polar nature of the hard segments, coupled with strong intermolecular hydrogen bonding between the this compound or urea linkages, leads to the formation of crystalline or glassy domains. These hard domains act as physical crosslinks, providing the material with strength, hardness, and thermal stability.[4][6]
The interplay between these two distinct phases is the cornerstone of polythis compound chemistry and is responsible for their wide range of applications, particularly in the demanding field of biomedicine.[7]
Structure-Property Relationships: Tailoring Polythis compound Performance
The physical properties of segmented polyurethanes are intricately linked to their chemical composition and the resulting morphology. By carefully selecting the constituent monomers and their ratios, researchers can precisely tailor the material's performance to meet the demands of specific applications.
Influence of Hard Segment Content
The weight percentage of the hard segment (HS) is a critical parameter that governs the mechanical and thermal properties of polyurethanes.
-
Mechanical Properties: As the hard segment content increases, properties such as tensile strength, Young's modulus, and hardness generally increase.[4][8][9] This is attributed to the greater volume fraction of the rigid, reinforcing hard domains. Conversely, an increase in hard segment content often leads to a decrease in elongation at break, making the material more rigid and less flexible.[9] A balance is often sought, with intermediate hard segment content (around 40-50%) typically yielding optimal toughness.[6]
-
Thermal Properties: The glass transition temperature (Tg) of the soft segment tends to increase with higher hard segment content, indicating a greater degree of mixing between the hard and soft phases.[10] The melting temperature (Tm) of the hard segment domains also generally increases with higher hard segment content, reflecting a higher degree of crystallinity and order within these domains.[10]
Impact of Soft Segment Type and Molecular Weight
The nature of the soft segment plays a crucial role in determining the flexibility, elasticity, and biocompatibility of the polythis compound.
-
Chemical Structure: The choice of polyol significantly affects the final properties. For instance, polyether-based polyurethanes are known for their excellent hydrolytic stability, making them suitable for long-term implantable devices.[7] Polyester-based polyurethanes, while more susceptible to hydrolysis, often exhibit better mechanical properties.[6] Polycarbonate-based polyurethanes offer a good balance of properties, including good hydrolytic and oxidative resistance.
-
Molecular Weight: Increasing the molecular weight of the soft segment generally leads to improved phase separation between the hard and soft segments.[11][12] This enhanced phase separation can result in a decrease in the soft segment's glass transition temperature and an increase in the elongation at break.[13] However, the effect on tensile strength can be more complex, sometimes showing an initial increase followed by a decrease as the soft segment molecular weight continues to rise.[14]
Role of Diisocyanate Structure
The structure of the diisocyanate, particularly its symmetry, has a profound impact on the ordering of the hard segments and, consequently, the material's properties.
-
Symmetry: Symmetrical diisocyanates, such as 1,4-phenylene diisocyanate (PPDI), tend to promote better packing and ordering of the hard segments, leading to higher crystallinity and stronger hydrogen bonding.[12] This results in polyurethanes with superior mechanical strength and thermal stability compared to those based on asymmetrical diisocyanates like 2,4-toluene diisocyanate (TDI).[12][15]
-
Aromatic vs. Aliphatic: Aromatic diisocyanates generally lead to more rigid and stronger polyurethanes due to the stiffness of the aromatic rings. Aliphatic diisocyanates, on the other hand, produce more flexible and light-stable materials.
Data Presentation: Quantitative Physical Properties
The following tables summarize quantitative data on the mechanical and thermal properties of various segmented polyurethanes, illustrating the effects of composition on performance.
Table 1: Mechanical Properties of Segmented Polyurethanes
| Diisocyanate | Polyol (Soft Segment) | Chain Extender | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| MDI | PTMEG 2000 | BDO | 33.8 (6.60% NCO) | 35 | 560 | - |
| MDI | PTMEG 2000 | BDO | 41.5 (8.20% NCO) | 45 | 500 | - |
| MDI | PCL | l-glutamine | - | 20.4 ± 1.09 | - | 27.19 ± 0.5 |
| MDI | PCL | l-glutamine | - | 6.12 ± 1.00 | - | 50.19 ± 5.7 |
| MDI | Polycarbonate | BDO | - | 10.93 | 452 | - |
| HDI | Polycarbonate | BDO | - | - | - | - |
| TODI | Polycarbonate | BDO | - | - | - | - |
| IPDI | Polycarbonate | BDO | - | - | - | - |
Data compiled from multiple sources.[4][16][17][18]
Table 2: Thermal Properties of Segmented Polyurethanes
| Diisocyanate | Polyol (Soft Segment) | Chain Extender | Hard Segment Content (%) | Soft Segment Tg (°C) | Hard Segment Tm (°C) |
| MDI | PTHF 1000 | BDO | 30 | - | - |
| MDI | PTHF 1000 | BDO | 42 | - | Starts at 160 |
| MDI | PTHF 1000 | BDO | 75 | - | Starts at 210 |
| HMDI | PCD 1000 | DMD | - | 1.8 | - |
| HMDI | PCD 2000 | DMD | - | -18.7 | - |
| HMDI | PTMO 1000 | DMD | - | -65.9 | - |
| HMDI | PTMO 2000 | DMD | - | -73.3 | - |
| HMDI | PCL 2000 | DMD | - | -41.3 | - |
| HDI | PEO 2000 | - | 30 | -57.8 | 19.9 |
| HDI | PEO 4600 | - | 30 | -51.9 | 42.1 |
| HDI | PEO 8000 | - | 30 | -48.4 | 51.2 |
Data compiled from multiple sources.[5][19][20]
Experimental Protocols for Characterization
The characterization of the physical properties of segmented polyurethanes relies on a suite of standardized experimental techniques. Adherence to these protocols is crucial for obtaining reliable and comparable data.
Mechanical Testing
Tensile Properties (ASTM D412 / ASTM D638 / ISO 527-2)
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polythis compound material.
-
Specimen Preparation: Dumbbell-shaped specimens are typically prepared by injection molding or die-cutting from a flat sheet of the material.[4][5] The dimensions of the specimens are specified in the respective standards.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A constant rate of extension is applied to the specimen until it fractures.[13] The force applied and the corresponding elongation are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.[21]
-
Thermal Analysis
Differential Scanning Calorimetry (DSC) (ISO 11357 / ASTM D3418)
-
Objective: To measure the heat flow associated with thermal transitions in the material, such as glass transitions (Tg) and melting points (Tm).
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[22]
-
Procedure: The sample and an empty reference pan are heated or cooled at a controlled rate in a DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Data Analysis:
Thermogravimetric Analysis (TGA) (ISO 11358 / ASTM E1131)
-
Objective: To determine the thermal stability and composition of the polythis compound by measuring its weight change as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample is placed in a TGA sample pan.
-
Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored.
-
Data Analysis: The resulting TGA curve plots weight percentage versus temperature, revealing the temperatures at which degradation occurs.
Dynamic Mechanical Analysis (DMA) (ASTM D4065 / ASTM D5279)
-
Objective: To measure the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature or frequency.
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared.
-
Procedure: A sinusoidal stress or strain is applied to the sample, and the resulting strain or stress is measured. The test is typically performed over a range of temperatures.
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic component and the material's ability to store energy.
-
Loss Modulus (E''): Represents the viscous component and the material's ability to dissipate energy as heat.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which provides information about the damping characteristics of the material. The peak of the tan delta curve is often used to determine the glass transition temperature.
-
Morphological Characterization
Atomic Force Microscopy (AFM)
-
Objective: To visualize the surface topography and phase-separated morphology of the polythis compound at the nanoscale.
-
Sample Preparation: Samples are typically spin-coated or cast onto a flat substrate like a silicon wafer.[25]
-
Procedure: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to generate a topographical image. Phase imaging can be used to differentiate between the hard and soft domains based on their different mechanical properties.
-
Data Analysis: AFM provides high-resolution images of the surface, revealing the size, shape, and distribution of the hard and soft segment domains.
Scanning Electron Microscopy (SEM)
-
Objective: To obtain high-magnification images of the surface morphology and microstructure of the polythis compound.
-
Sample Preparation: Samples must be conductive for SEM analysis. Non-conductive polythis compound samples are typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.[9][20]
-
Procedure: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample generates various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image.
-
Data Analysis: SEM provides detailed images of the surface features, allowing for the characterization of the micro-domain structure and any surface defects.
Transmission Electron Microscopy (TEM)
-
Objective: To visualize the internal morphology and phase separation of the polythis compound at very high resolution.
-
Sample Preparation: This is a critical and often complex step. Ultrathin sections (typically 50-100 nm thick) of the polythis compound sample are prepared using an ultramicrotome.[26] These thin sections are then placed on a TEM grid. Staining with heavy metal compounds like osmium tetroxide or ruthenium tetroxide may be used to enhance the contrast between the hard and soft domains.[27]
-
Procedure: A high-energy beam of electrons is transmitted through the thin sample. The electrons that pass through are focused to form an image.
-
Data Analysis: TEM provides detailed information about the size, shape, and arrangement of the hard and soft domains within the bulk of the material.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to segmented polyurethanes.
Conclusion
Segmented polyurethanes represent a remarkable class of polymers with a vast design space for tailoring physical properties. Their unique two-phase morphology, arising from the segregation of hard and soft segments, allows for the creation of materials with a broad spectrum of mechanical and thermal characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the structure-property relationships and the appropriate experimental techniques for characterization is paramount. This guide has provided a comprehensive overview of these core aspects, offering a foundation for the informed design and application of segmented polyurethanes in advanced biomedical and pharmaceutical technologies. The ability to precisely control their properties makes them highly promising materials for the development of innovative drug delivery systems, medical implants, and tissue engineering scaffolds.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Tunable Structure and Properties of Segmented Thermoplastic Polyurethanes as a Function of Flexible Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gantrade.com [gantrade.com]
- 5. mdpi.com [mdpi.com]
- 6. media.neliti.com [media.neliti.com]
- 7. daneshjoos.farafile.ir [daneshjoos.farafile.ir]
- 8. researchgate.net [researchgate.net]
- 9. Study on Mechanical Properties of Two-Component Polythis compound Based on Multi-Scale Molecular Simulation [mdpi.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Influence of soft segment structure, hydrogen bonding, and diisocyanate symmetry on morphology and properties of segmented thermoplastic polyurethanes and polyureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Melting, Solidification, and Crystallization of a Thermoplastic Polythis compound as a Function of Hard Segment Content | Semantic Scholar [semanticscholar.org]
- 20. Effect of soft segment molecular weight on the glass transition, crystallinity, molecular mobility and segmental dynamics of poly(ethylene oxide) base ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08007G [pubs.rsc.org]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Thermal analysis of the structure of segmented polythis compound elastomers | Semantic Scholar [semanticscholar.org]
- 27. mdpi.com [mdpi.com]
Urethane's Effects on the Central Nervous System in Animal Models: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urethane (ethyl carbamate) is a widely utilized anesthetic in animal research, particularly in the field of neurophysiology. Its popularity stems from its ability to induce a long-lasting, stable plane of surgical anesthesia while preserving many physiological reflexes and neural activity patterns that closely resemble natural sleep.[1][2][3] This technical guide provides an in-depth examination of this compound's effects on the central nervous system (CNS) in animal models. It consolidates key findings on its molecular mechanisms, its influence on various neurotransmitter systems, and its impact on neuronal and network activity. This document presents quantitative data in structured tables, details common experimental protocols, and provides visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Mechanisms of Action on the Central Nervous System
This compound's anesthetic properties do not arise from a single, predominant molecular target. Instead, it modestly modulates a range of neurotransmitter-gated ion channels, leading to a broad depression of CNS excitability.[4][5] This multi-target action may explain its utility in preserving complex physiological functions compared to anesthetics with more specific mechanisms.[4]
The primary cellular action involves the depression of neuronal activity. Studies in rat visual cortical neurons have shown that this compound strongly depresses action potential discharge, an effect accompanied by a significant decrease in membrane resistance.[6][7] This is primarily achieved through the selective activation of a Barium (Ba²⁺)-sensitive potassium (K⁺) leak conductance, which hyperpolarizes the neuron and moves it further from its firing threshold.[6][7][8]
Effects on Neurotransmitter Systems
This compound exerts a complex array of effects on both excitatory and inhibitory neurotransmitter systems. It generally potentiates the function of inhibitory receptors while inhibiting excitatory ones.[1][4] These interactions are concentration-dependent and contribute to its overall anesthetic effect.[4][5]
Inhibitory Systems:
-
GABAergic System: this compound potentiates the function of γ-aminobutyric acid type A (GABA-A) receptors.[4][5][9] However, its effect can be region-specific. For instance, in the nucleus of the solitary tract (NTS), this compound has been shown to decrease the frequency of GABAergic spontaneous postsynaptic currents by approximately 60%, suggesting an inhibitory effect on GABAergic neurons themselves in that region.[9]
-
Glycinergic System: The function of glycine receptors is also potentiated by this compound.[4][5]
Excitatory Systems:
-
Glutamatergic System: this compound inhibits N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors.[1][4][5] This contributes to a dampening of overall glutamate neurotransmission, evidenced by reduced glutamate release and cellular excitability.[10][11][12] Despite this, some studies report that this compound produces minimal disruption of glutamate-mediated synaptic transmission in the neocortex.[6][7]
-
Cholinergic System: this compound potentiates the function of neuronal nicotinic acetylcholine (nACh) receptors.[4][5]
Data Presentation: Summary of this compound's Effects on Neurotransmitter-Gated Ion Channels
The following table summarizes the principal effects of this compound on key neurotransmitter receptors as determined from studies using recombinant receptors expressed in Xenopus oocytes.
| Receptor Type | Neurotransmitter | Effect of this compound | Reference |
| GABA-A | GABA (Inhibitory) | Potentiation | [4][5] |
| Glycine | Glycine (Inhibitory) | Potentiation | [4][5] |
| Nicotinic Acetylcholine (neuronal) | Acetylcholine (Excitatory) | Potentiation | [4][5] |
| NMDA | Glutamate (Excitatory) | Inhibition | [1][4][5] |
| AMPA | Glutamate (Excitatory) | Inhibition | [1][4][5] |
Impact on Neuronal and Network Activity
This compound anesthesia is characterized by patterns of brain activity that resemble natural sleep, including spontaneous alternations between a deactivated, slow-wave state (NREM-like) and an activated, REM-like state.[2][13][14] This makes it a valuable model for studying sleep-related neurophysiology.[13][15]
Neuronal Firing: this compound generally suppresses neuronal firing rates. In the hippocampus, it causes prominent reductions in the spike rates of the majority of CA1 units, particularly spatially selective place cells.[16] In the thalamus, this compound completely suppresses tonic firing of thalamocortical neurons shortly after injection, with only a very slow recovery, while burst firing is initially depressed and then potentiated over several hours.[17]
Network Oscillations: In the neocortex, this compound induces synchronized slow-wave oscillations (<1 Hz).[16][18] Conversely, in the hippocampus, it leads to a decrease in neuronal synchronization and a reduction in the magnitude of sharp wave ripples, which are crucial for memory consolidation.[16]
Data Presentation: Quantitative Effects on Neuronal Firing and Physiology
The following tables provide quantitative data on this compound's effects on neuronal firing rates and key physiological parameters.
Table 2: Dose-Dependent Effects of this compound on Thalamocortical Neuron Firing Rates in Mice Data adapted from a study observing firing rates over 4 hours post-injection (1.5 g/kg).
| Firing Mode | Baseline (Awake) | 1st Hour Post-Urethane | 2nd Hour Post-Urethane | 3rd Hour Post-Urethane | 4th Hour Post-Urethane | Reference |
| Tonic Firing (spikes/s) | ~8.0 | 0.7 | 0.75 | 0.98 | 1.44 | [17] |
| Burst Firing (spikes/s) | 0.15 | 0.06 | 0.18 | 0.29 | 0.20 | [17] |
Table 3: Physiological Parameters During this compound-Induced Brain States in Rats Data reflects stable measurements during long-duration anesthesia.
| Parameter | Deactivated State (NREM-like) | Activated State (REM-like) | Reference |
| Breathing Rate | 1.67 Hz | 2.0 Hz | [13][14] |
| Heart Rate | 7.42 Hz (~445 bpm) | 7.60 Hz (~456 bpm) | [14] |
Table 4: Comparison of Glutamate Uptake Rate Under this compound and Isoflurane Anesthesia in Rats Data shows that the choice of anesthetic can influence neurotransmitter kinetics in a region-dependent manner.
| Brain Region | Anesthetic | Effect on Glutamate Uptake Rate | Reference |
| Thalamus | This compound | Significantly faster (53.2%) uptake compared to Isoflurane | [10][11] |
| Cortex | This compound vs. Isoflurane | No significant difference | [10][11] |
| Hippocampus | This compound vs. Isoflurane | No significant difference | [10][11] |
Experimental Protocols
Proper administration of this compound is critical for achieving a stable plane of anesthesia while minimizing adverse effects. This compound is a known carcinogen and should be handled with appropriate safety precautions.[3][19][20] It is recommended for terminal procedures only.[3][21]
Animal Models:
Dosage and Administration:
-
Rats: The recommended dose is typically 1.2 - 1.5 g/kg .[3][21][24] A dose of 1.5 g/kg can be lethal.[3][21]
-
Mice: A common dose is 1.0 g/kg (administered as 1 mg/g).[22]
-
Route of Administration:
-
Intraperitoneal (IP): This is the most common route, providing rapid and deep anesthesia.[21][22] However, it can be osmotoxic to the mesenteric vasculature and cause fluid accumulation.[3][21]
-
Intravenous (IV): IV administration provides a stable surgical plane but must be performed slowly, preferably with an infusion pump (~50 µL/min for a rat), as a bolus dose is immediately lethal.[3][21] It is often used after initial anesthesia with a volatile agent like isoflurane.[3][21]
-
Subcutaneous (SC): This route is also used and may involve splitting the dose between IP and SC injections to smooth the induction of anesthesia.[24]
-
Verification of Anesthesia:
-
An adequate anesthetic plane is confirmed by the loss of the palpebral (blink) reflex and the absence of a withdrawal reflex to a toe or tail pinch.[3][21]
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and its application in a research context.
Caption: this compound's molecular targets and resulting neuronal effects.
Caption: Experimental workflow for in vivo electrophysiology.
References
- 1. frontiersin.org [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. research.unt.edu [research.unt.edu]
- 4. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia | PLOS One [journals.plos.org]
- 14. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound anesthesia suppresses hippocampal subthreshold activity and neuronal synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes [frontiersin.org]
- 18. yakusaku.jp [yakusaku.jp]
- 19. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 20. nj.gov [nj.gov]
- 21. unthsc.edu [unthsc.edu]
- 22. Protocol for intranasal chemoprevention delivery in a this compound mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.plos.org [journals.plos.org]
A Technical Guide to Urethane Linkage Formation in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the formation of urethane linkages, the cornerstone of polythis compound chemistry. Polyurethanes are a highly versatile class of polymers, with applications ranging from flexible and rigid foams to coatings, adhesives, and biomedical devices.[1][2] A thorough understanding of the reaction chemistry is crucial for designing new materials with tailored properties.[1] This document details the reaction mechanisms, kinetics, influential factors, and the experimental protocols used to synthesize and characterize these polymers.
Core Chemistry of this compound Linkage Formation
The fundamental reaction for polythis compound synthesis is the polyaddition reaction between a polyol (a compound with multiple hydroxyl, -OH, groups) and a polyisocyanate (a compound with multiple isocyanate, -NCO, groups).[2][3] This reaction forms the characteristic this compound (or carbamate) linkage, -NH-(C=O)-O-.[2]
Reaction Mechanisms
The formation of the this compound bond can proceed through several mechanisms, which can be broadly categorized as uncatalyzed and catalyzed.
-
Uncatalyzed Mechanism: In the absence of a catalyst, the reaction is thought to involve the nucleophilic attack of the oxygen atom from the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group.[1] Theoretical studies suggest that multiple alcohol molecules can participate in the reaction, acting as auto-catalysts to facilitate proton transfer in a concerted manner.[4][5] This multimolecular intervention helps to stabilize the transition state.[4]
-
Catalyzed Mechanisms: To increase reaction rates and control the final properties of the polymer, catalysts are almost always used in industrial polythis compound production.[1][6] They function by lowering the activation energy of the reaction.[6] The two main classes of catalysts are tertiary amines and organometallic compounds.[7][8]
-
Base Catalysis (Tertiary Amines): Tertiary amine catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), activate the hydroxyl group.[1] The amine forms a hydrogen bond with the alcohol, increasing its nucleophilicity and facilitating its attack on the isocyanate group.[1] This mechanism is particularly effective in promoting the reaction between isocyanates and water, which is crucial for producing polythis compound foams.[7]
-
Acid Catalysis (Organometallic Compounds): Organometallic catalysts, typically based on tin, bismuth, or zinc, function as Lewis acids.[1][7] A widely accepted mechanism involves the catalyst coordinating with both the isocyanate and the alcohol. For example, an organotin catalyst can coordinate with the oxygen of the isocyanate and the oxygen of the alcohol, bringing them into proximity and activating the isocyanate group for nucleophilic attack.[7][9] This forms a ternary complex that facilitates the reaction.[9]
-
Figure 1: Simplified diagrams of this compound formation mechanisms.
Common Side Reactions
Several side reactions can occur during polythis compound synthesis, influencing the structure and properties of the final polymer.
-
Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[2][10] This reaction is the basis for the production of polythis compound foams, where CO2 acts as the blowing agent.[2] The resulting amine can then react with another isocyanate group to form a urea linkage.[2][11]
-
Allophanate and Biuret Formation: The this compound and urea linkages, once formed, can further react with excess isocyanate, especially at elevated temperatures, to form allophanate and biuret crosslinks, respectively.[11] These reactions increase the crosslink density and rigidity of the polymer.
Factors Influencing this compound Formation
The rate of this compound linkage formation is highly sensitive to the structure of the reactants, the catalyst used, and the reaction conditions.
-
Structure of Reactants: The reactivity of isocyanates is influenced by the electronic and steric effects of their substituent groups. Aromatic isocyanates are generally more reactive than aliphatic ones. For alcohols, primary hydroxyl groups are more reactive than secondary hydroxyl groups, which are in turn more reactive than tertiary ones, primarily due to steric hindrance.[4][12]
-
Catalysts: The choice of catalyst is critical. Amine catalysts are often used for foam production as they strongly promote the water-isocyanate reaction.[7] Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), are highly efficient for the gelling reaction (this compound formation) and are widely used in coatings, adhesives, sealants, and elastomers (CASE applications).[7] Bismuth and zinc catalysts are gaining popularity as less toxic alternatives to organotin compounds.[1][7]
-
Temperature: The reaction rate generally increases with temperature. However, higher temperatures (>100°C) can also promote side reactions like allophanate and biuret formation.[11]
-
Stoichiometry: The ratio of isocyanate to hydroxyl groups (NCO:OH index) is a key parameter. An excess of isocyanate (index > 1) is often used to ensure complete reaction of the polyol and can lead to crosslinking through allophanate and biuret formation.[13][14]
Quantitative Data on this compound Formation Kinetics
The kinetics of this compound formation are typically studied by monitoring the concentration of the isocyanate group over time. The reaction often follows second-order kinetics.[15] The tables below summarize representative kinetic data from the literature.
Table 1: Apparent Second-Order Rate Constants (k) for this compound Formation
| Isocyanate | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) (L mol⁻¹ min⁻¹) | Reference |
|---|---|---|---|---|---|
| Phenyl Isocyanate | n-Butanol | DABCO | 25 | ~0.35 | [15] |
| Phenyl Isocyanate | n-Butanol | 1,2-Dimethylimidazole | 25 | ~0.08 | [15] |
| Phenyl Isocyanate | n-Butanol | N-Ethylmorpholine | 25 | ~0.02 | [15] |
| Phenyl Isocyanate | Methanol | None | 70 | 1 x 10⁻² | [16] |
| IPDI (cycloaliphatic NCO) | n-Propanol | None | 60 | 1.1 x 10⁻³ | [12] |
| IPDI (aliphatic NCO) | n-Propanol | None | 60 | 0.2 x 10⁻³ |[12] |
Table 2: Activation Energies (Ea) for this compound Formation
| Isocyanate | Alcohol | Catalyst | Solvent | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Phenyl Isocyanate | n-Butanol | DABCO | Toluene | 31.6 | [15] |
| Phenyl Isocyanate | n-Butanol | 1,2-Dimethylimidazole | Toluene | 40.8 | [15] |
| Phenyl Isocyanate | n-Butanol | N-Ethylmorpholine | Toluene | 36.5 | [15] |
| Generic | Generic | None (in excess alcohol) | Bulk | up to 50 | [5] |
| Generic | Generic | None (non-polar solvent) | Non-polar | ~30 | [5] |
| Polyether this compound | Water (Hydrolysis) | In vitro | Aqueous | ~90 |[17] |
Experimental Protocols
Precise experimental control is essential for synthesizing polyurethanes with reproducible properties. Below are representative protocols for synthesis and kinetic analysis.
Protocol 1: Synthesis of a Polythis compound Foam (One-Shot Method)
This protocol describes a general procedure for creating a polythis compound foam where all components are mixed together simultaneously.[18]
-
Preparation: Pre-mix the polyol, surfactant (e.g., silicone-based), catalysts (e.g., an amine and a tin catalyst), and blowing agent (e.g., water) in a suitable reaction vessel (e.g., a plastic cup). Stir vigorously to ensure a homogeneous mixture.
-
Reaction Initiation: Add the stoichiometric amount of isocyanate (e.g., Toluene Diisocyanate - TDI or Methylene Diphenyl Diisocyanate - MDI) to the polyol mixture.
-
Mixing: Immediately mix the components at high speed (e.g., 3000 rpm) with a mechanical stirrer for a short, precise duration (e.g., 5-10 seconds).[19]
-
Curing: Pour the reacting mixture into a mold and allow it to expand and cure at room temperature. The curing process can take several hours to days to complete.[18]
-
Characterization: Once fully cured, the foam can be demolded and characterized for properties such as density, cell structure, and mechanical strength.
Protocol 2: Kinetic Analysis by Titration
This method is used to determine the concentration of unreacted NCO groups over time.
-
Reaction Setup: Perform the this compound-forming reaction in a thermostated reactor under a nitrogen atmosphere.
-
Sampling: At timed intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene). The amine rapidly reacts with the remaining isocyanate groups.
-
Titration: Titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., bromophenol blue) to determine the endpoint.[20]
-
Calculation: From the amount of consumed di-n-butylamine, calculate the concentration of NCO groups at each time point. Plot the data according to the appropriate rate law (e.g., 1/[NCO] vs. time for a second-order reaction) to determine the rate constant.[15]
Protocol 3: Spectroscopic Monitoring by FTIR
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful non-destructive technique for monitoring the reaction in real-time.[10]
-
Setup: Place a drop of the initial reaction mixture onto the ATR crystal.
-
Data Acquisition: Record FTIR spectra at regular time intervals throughout the reaction.
-
Analysis: Monitor the disappearance of the characteristic NCO stretching band at approximately 2270 cm⁻¹.[10][21] Simultaneously, monitor the appearance of the N-H bending band (around 1520-1540 cm⁻¹) and the this compound carbonyl (C=O) stretching band (around 1700-1730 cm⁻¹).[10]
-
Quantification: The extent of the reaction can be quantified by measuring the peak area of the NCO band relative to an internal standard band that does not change during the reaction (e.g., a C-H stretching band).[10]
Figure 2: General experimental workflow for PU synthesis and analysis.
Characterization of this compound Linkages
A variety of analytical techniques are employed to confirm the formation of this compound linkages and to characterize the final polymer.[20]
-
FTIR Spectroscopy: As mentioned, FTIR is invaluable for identifying the key functional groups. The disappearance of the strong NCO peak (~2270 cm⁻¹) and the appearance of N-H (~3300 cm⁻¹, ~1530 cm⁻¹) and this compound C=O (~1720 cm⁻¹) peaks confirm the reaction.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the polymer, confirming the connectivity of the monomers and identifying the protons and carbons associated with the this compound linkage.[20]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), which provides insight into the polymer's phase structure (soft and hard segments).[20][21] Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polythis compound.[20]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymer chains.[20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polythis compound - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Understanding Polythis compound Catalysts and How They Work [gzyourun.com]
- 7. l-i.co.uk [l-i.co.uk]
- 8. Computational Study of Catalytic this compound Formation [mdpi.com]
- 9. newtopchem.com [newtopchem.com]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Searching for the Achilles’ Heel of this compound Linkage—An Energetic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idosi.org [idosi.org]
- 19. ikm.org.my [ikm.org.my]
- 20. What analytical techniques are commonly used to analyze the composition of polythis compound materials? [deesev.com]
- 21. researchgate.net [researchgate.net]
Foundational Research on Polyurethane for Drug Delivery Systems: A Technical Guide
Polyurethanes (PUs) represent a remarkably versatile class of polymers that have garnered significant attention in the biomedical field, particularly in the design and development of advanced drug delivery systems (DDSs).[1][2] Their unique segmented block structure, composed of alternating soft and hard segments, allows for a high degree of tunability in their mechanical, physicochemical, and biological properties.[3][4] This inherent tailorability makes them ideal candidates for a wide array of drug delivery applications, ranging from controlled-release implants to targeted nanoparticle carriers.[1][5][6][7] This technical guide provides an in-depth overview of the foundational research on polyurethanes for drug delivery, focusing on their synthesis, drug release mechanisms, and the design of stimuli-responsive systems.
Core Principles of Polyurethane Chemistry for Drug Delivery
The foundation of polythis compound's versatility lies in its synthesis. PUs are typically formed through a step-growth polymerization reaction between a diisocyanate and a polyol.[4][8][9] A chain extender is often incorporated to create the characteristic segmented structure.[4]
-
Diisocyanates: These can be aromatic (e.g., Methylene Diphenyl Diisocyanate - MDI, Toluene Diisocyanate - TDI) or aliphatic (e.g., Hexamethylene Diisocyanate - HDI, Isophorone Diisocyanate - IPDI).[4] Aliphatic diisocyanates are generally preferred for biomedical applications due to their higher biocompatibility and resistance to photodegradation compared to their aromatic counterparts, which can degrade into toxic aromatic amines.[4]
-
Polyols: These form the soft segment and are typically macro-glycols such as polyesters, polyethers, or polycarbonates with molecular weights ranging from 1000 to 5000 Da.[4] The choice of polyol significantly influences the polymer's properties. For instance, polyester-based PUs are susceptible to hydrolysis, making them suitable for biodegradable systems, while polyether-based PUs are more hydrolytically stable.[4]
-
Chain Extenders: These are low molecular weight diols or diamines (e.g., 1,4-butanediol) that react with the isocyanate groups to form the hard segments, which contribute to the material's mechanical strength.[4]
The ratio of these components, particularly the hard to soft segment ratio, dictates the final properties of the polythis compound, including its elasticity, tensile strength, and degradation rate.[3][4]
Synthesis of Polythis compound-Based Drug Carriers
The synthesis method plays a crucial role in determining the final form of the drug delivery system, which can range from macroscopic implants to nanoscale particles.
This protocol is adapted from methodologies described for creating colloidal suspensions of polythis compound nanoparticles.[10]
-
Preparation of the Organic Phase:
-
Dissolve the chosen diisocyanate (e.g., Isophorone Diisocyanate - IPDI) in a water-immiscible organic solvent like acetone or ethyl acetate.
-
Incorporate a lipophilic surfactant (e.g., Span® 85) into this phase.
-
If the drug to be encapsulated is hydrophobic, dissolve it in this organic phase.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a mixture of polyols (e.g., polyethylene glycol) and chain extenders (e.g., 1,4-butanediol).
-
Add a hydrophilic surfactant (e.g., Tween® 20) to the aqueous phase.
-
If the drug to be encapsulated is hydrophilic, dissolve it in this aqueous phase.
-
-
Emulsification and Polymerization:
-
Add the organic phase to the aqueous phase under vigorous stirring. This leads to the formation of an oil-in-water emulsion.
-
The spontaneous diffusion of the solvent across the oil-water interface initiates the interfacial polyaddition reaction between the diisocyanate in the droplets and the polyols/chain extenders in the aqueous phase.
-
Continue the reaction at a controlled temperature (e.g., 70°C) for several hours to ensure complete polymerization.[11]
-
-
Purification:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted monomers and excess surfactants.
-
-
Characterization:
-
Determine particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Confirm the chemical structure and successful polymerization using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Quantitative Data on Polythis compound Drug Delivery Systems
The performance of a drug delivery system is evaluated based on several key quantitative parameters. The following tables summarize representative data from various studies on polythis compound-based DDSs.
| Polythis compound System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| PU Micelles | Doxorubicin (DOX) | 20-30 | Not specified | Not specified | Not specified | [12] |
| PU Micelles | Doxorubicin (DOX) | Not specified | Not specified | 18.9 | Not specified | [3] |
| PU-based Hydrogel | Meloxicam (MX) | 35.8 (micelle size) | -10 to -11.5 | Not specified | Not specified | [13] |
| PU Microstructures | (Empty carrier) | 139-151 | +24.6 | N/A | N/A | [14][15] |
| Polyfumarate-urethane (PFU) Nanoparticles | Bupivacaine | Not specified | Not specified | Not specified | Evaluated | [16] |
Table 1: Physicochemical Properties of Various Polythis compound Drug Carriers.
| Polythis compound System | Drug | Release Conditions | Cumulative Release (%) | Time | Reference |
| Dox-loaded P3-PUDA micelles | Doxorubicin (DOX) | 37 °C | "Faster and higher release" | Not specified | [12] |
| PU-based Hydrogel | Meloxicam (MX) | pH 6, 37°C | 60-80 | 24-48 hours | [13] |
| PU-based Hydrogel | Meloxicam (MX) | pH 6, 37°C | >90 | 2 weeks | [13] |
| Nanocomposite foam | Celecoxib | pH 7.4 | ~73 | 150 hours | [17] |
| PU-coated catheter | (Unspecified) | Not specified | 94.17 | 21 days | [17] |
| Gastrodin-modified PU conduit | Gastrodin | In vivo | ~83.3 | 18 days | [18] |
| PU Scaffold | Tobramycin | In vitro | Not specified | ~30 days | [4] |
Table 2: In Vitro and In Vivo Drug Release from Polythis compound Systems.
Mechanisms of Drug Release
The release of therapeutic agents from polythis compound matrices is governed by several mechanisms, which can be tailored by adjusting the polymer's chemistry and structure.
-
Diffusion: In non-degradable and non-swelling PUs, drug release is primarily controlled by Fickian diffusion.[3][4] The rate depends on the drug's solubility in the polymer matrix and the tortuosity of the diffusion path.[3]
-
Swelling: Hydrophilic polyurethanes, often those with poly(ethylene oxide) soft segments, can swell in aqueous environments.[4] This swelling increases the mesh size of the polymer network, facilitating drug diffusion and release.[4]
-
Degradation: For biodegradable PUs, the erosion or degradation of the polymer matrix is a key driver of drug release.[4] This can occur through several mechanisms:
-
Hydrolytic Degradation: PUs containing hydrolytically labile bonds, such as esters, are susceptible to degradation in aqueous environments.[19][20] The degradation of poly(ester urethanes) is a well-studied mechanism for controlled drug release.[19]
-
Oxidative Degradation: Polyether-based PUs can be susceptible to oxidative degradation, which can be a factor in their long-term in vivo performance.[4][20]
-
Enzymatic Degradation: The presence of specific enzymes in the physiological environment can also catalyze the degradation of certain polythis compound formulations.[20]
-
-
Preparation:
-
Accurately weigh a specific amount of the drug-loaded polythis compound formulation (e.g., nanoparticles, film, or hydrogel).
-
Place the formulation in a dialysis bag or a similar container with a semi-permeable membrane that allows the passage of the drug but retains the polymer.
-
-
Release Medium:
-
Immerse the container in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) that simulates physiological conditions (pH 7.4, 37°C). For stimuli-responsive systems, different pH or temperature conditions can be used.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and plot it as a function of time.
-
Stimuli-Responsive Polyurethanes for Targeted Delivery
A significant area of advancement in polythis compound research is the development of "smart" polymers that respond to specific physiological or external stimuli.[21][22][23] This allows for triggered drug release at the target site, enhancing therapeutic efficacy and reducing side effects.[22]
-
pH-Responsive PUs: These polymers contain acidic or basic pendant groups that can ionize in response to changes in pH.[21][24][25] For example, PUs with carboxylic acid groups will swell and release their drug payload in the slightly acidic environment of a tumor or within the endosomes of a cell.[21]
-
Temperature-Responsive PUs: By incorporating thermoresponsive segments like poly(N-isopropylacrylamide) or by tuning the lower critical solution temperature (LCST) through the inclusion of components like PEG, PUs can be designed to undergo a phase transition at a specific temperature.[26] This can be used to trigger drug release in hyperthermic cancer therapy.[26]
-
Redox-Responsive PUs: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[22] By incorporating disulfide bonds into the polythis compound backbone, drug carriers can be designed to be stable in circulation but to degrade and release their cargo upon entering a cell.[11]
Visualizations of Key Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and formulation of polythis compound-based drug delivery systems.
Caption: Mechanism of a pH-responsive polythis compound nanoparticle for targeted drug release in an acidic environment.
Caption: Logical diagram illustrating the key factors that influence drug release kinetics from a polythis compound matrix.
Conclusion and Future Perspectives
Polyurethanes have firmly established themselves as a cornerstone material in the field of drug delivery.[2][3] Their exceptional tunability allows for the rational design of delivery systems with controlled release profiles and targeted delivery capabilities.[1][3] The ongoing development of stimuli-responsive and biodegradable polyurethanes continues to push the boundaries of what is possible, offering promising solutions for advanced therapies, including cancer treatment and regenerative medicine.[3][22][27] Future research will likely focus on the development of multifunctional polythis compound systems that combine therapeutic delivery with diagnostic imaging, as well as the use of computational modeling and machine learning to predict polymer properties and optimize drug release kinetics.[7] The inherent versatility of polythis compound chemistry ensures that this class of polymers will remain at the forefront of innovation in drug delivery for the foreseeable future.
References
- 1. An overview of polythis compound biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The state-of-art polythis compound nanoparticles for drug delivery applications [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The state-of-art polythis compound nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The state-of-art polythis compound nanoparticles for drug delivery applications [ouci.dntb.gov.ua]
- 8. Polythis compound-based drug delivery systems [agris.fao.org]
- 9. Polythis compound-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of an Isocyanate Structure on a Polythis compound Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triggerable Degradation of Polyurethanes for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermosensitive Polythis compound-Based Hydrogels as Potential Vehicles for Meloxicam Delivery [mdpi.com]
- 14. A Study on the Behavior of a Polythis compound Drug Carrier in Various pH Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study on the Behavior of a Polythis compound Drug Carrier in Various pH Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Polyfumaratethis compound Nanoparticles for Sustained Release of Bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Stimuli-responsive biodegradable polythis compound nano-constructs as a potential triggered drug delivery vehicle for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PH Responsive Polythis compound for the Advancement of Biomedical and Drug Delivery | Scilit [scilit.com]
- 25. PH Responsive Polythis compound for the Advancement of Biomedical and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nmb-journal.com [nmb-journal.com]
Urethane as a Preclinical Model for Sleep-Wake Cycle Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane, a commonly used anesthetic in animal research, presents a unique model for investigating the neurobiology of the sleep-wake cycle. Unlike many other anesthetics that induce a continuous slow-wave state, this compound administration in rodents leads to spontaneous, cyclical alternations between two distinct electrophysiological states that share remarkable similarities with natural non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[1][2] This characteristic makes this compound a valuable tool for mechanistic studies of sleep state transitions and their physiological correlates, offering a stable and long-lasting preparation for detailed investigation.[3] This technical guide provides an in-depth overview of the use of this compound as a model for sleep-wake cycle research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Electrophysiological and Physiological Correlates: this compound vs. Natural Sleep
This compound anesthesia induces two primary, alternating brain states: a "deactivated" state characterized by large-amplitude, slow-wave oscillations (~1 Hz) in the electroencephalogram (EEG), analogous to NREM sleep, and an "activated" state with low-amplitude, fast activity in the neocortex and prominent theta oscillations (3-5 Hz) in the hippocampus, resembling REM sleep.[1][4] These states are often referred to as NREM-like this compound (NREMure) and REM-like this compound (REMure).[5]
Quantitative Comparison of this compound-Induced States and Natural Sleep
The following tables summarize key quantitative parameters comparing this compound-induced sleep-like states with natural sleep in rats.
Table 1: Electroencephalogram (EEG) Characteristics
| Parameter | Natural NREM Sleep | This compound Deactivated State (NREMure) | Natural REM Sleep | This compound Activated State (REMure) | References |
| Neocortical EEG | High-amplitude, slow waves (~1 Hz) | High-amplitude, slow waves (~1 Hz) | Low-voltage, fast activity | Low-voltage, fast activity | [1][4][5] |
| Hippocampal EEG | Large irregular activity | Large irregular activity, slow oscillations | Prominent theta rhythm (~7 Hz) | Prominent theta rhythm (~4 Hz) | [1][4] |
| Delta Power (1-4 Hz) | High | High | Low | Higher than natural REM | [5][6] |
| Theta Power (4-10 Hz) | Low | Low | High | High | [5][6] |
Table 2: Physiological Characteristics
| Parameter | Natural NREM Sleep | this compound Deactivated State (NREMure) | Natural REM Sleep | this compound Activated State (REMure) | References | | :--- | :--- | :--- | :--- | :--- | | Muscle Tone (EMG) | Reduced | Reduced | Atonia (paralysis) | Significant decrease, but not full atonia |[1][4][5] | | Heart Rate | ~5.5 Hz | ~7.42 Hz | Elevated | Elevated (~7.6 Hz) |[7] | | Respiration Rate | ~1.6 Hz | ~1.67 Hz | Increased and more variable | Increased and more variable |[7][8] | | Cycle Length (NREM-REM) | ~11.1 ± 0.5 min | ~11.3 ± 0.6 min | N/A | N/A |[1][4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline standard protocols for using this compound in sleep-wake cycle studies.
Animal Models and Surgical Preparation
-
Animal Models: Adult male Sprague Dawley or Wistar rats (250-350 g) and various mouse strains are commonly used.[5][9][10]
-
Surgical Implantation of Electrodes:
-
Anesthetize the animal with an initial anesthetic such as a ketamine/xylazine mixture (e.g., 90 mg/kg and 5 mg/kg, i.p., respectively) or isoflurane (2-4%).[5][7]
-
Place the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording over relevant cortical areas (e.g., primary motor cortex, somatosensory cortex).[6]
-
Implant depth electrodes (e.g., Teflon-coated stainless steel wires) into the hippocampus for local field potential recordings.
-
Insert bipolar EMG electrodes into the nuchal (neck) muscles to monitor muscle tone.[10]
-
For respiratory recordings, bipolar EMG electrodes can be implanted into the diaphragm, genioglossus, and abdominal muscles.[10][11]
-
For cardiovascular monitoring, an EKG can be recorded using subcutaneously placed electrodes.
-
Secure all electrodes and the headstage connector to the skull with dental cement.
-
Allow for a recovery period of at least one week after surgery before baseline sleep recordings and this compound administration.
-
This compound Administration and Data Acquisition
-
Baseline Recordings: Record baseline sleep-wake data in the freely behaving animal for a sufficient duration (e.g., 2-4 hours) to establish normal sleep architecture.[5]
-
This compound Administration:
-
Dose: A typical anesthetic dose of this compound is 1.2-1.5 g/kg.[12] This is often administered as a 10-25% solution in saline.
-
Route: Intraperitoneal (i.p.) injection is the most common route. Slow intravenous administration (e.g., via a jugular catheter) can also be used for more precise control over the anesthetic depth.[7]
-
Onset: Anesthesia induction typically takes 30-60 minutes.
-
-
Data Acquisition:
-
Continuously record EEG, EMG, and other physiological signals using a multichannel data acquisition system.
-
Filter and amplify the signals appropriately (e.g., EEG: 0.1-100 Hz; EMG: 30-300 Hz).
-
Digitize the data at a suitable sampling rate (e.g., 512 Hz or higher).
-
Signaling Pathways and Workflows
This compound's Putative Mechanism of Action
The precise molecular targets of this compound are not fully elucidated, but it is known to modulate multiple neurotransmitter systems.[12] Its ability to preserve sleep-like state alternations suggests a less disruptive effect on the underlying neural circuits compared to other anesthetics.[3][4] The cholinergic system, in particular, plays a crucial role in regulating the transitions between activated and deactivated states under this compound, similar to its role in the natural REM-NREM cycle.[1][2]
Caption: Putative modulation of neurotransmitter systems by this compound.
Experimental Workflow for this compound-Based Sleep Research
The following diagram illustrates a typical experimental workflow for investigating the effects of a novel compound on the sleep-wake cycle using the this compound model.
Caption: Experimental workflow for sleep research using this compound.
Advantages and Limitations
While this compound offers a powerful model, it is essential to consider its advantages and limitations.
Advantages:
-
Long-lasting and stable anesthesia: A single dose can provide hours of stable anesthesia, facilitating long-term recordings without the need for repeated drug administration.[3][12]
-
Preservation of sleep-like cycles: The spontaneous alternation between NREM-like and REM-like states is unique among anesthetics and closely mimics the natural sleep cycle.[1][2]
-
Minimal cardiovascular and respiratory depression: Compared to other anesthetics, this compound has relatively minor effects on these physiological systems.[3][12]
Limitations:
-
Not a perfect replica of natural sleep: There are notable differences, such as the lack of complete muscle atonia in the REM-like state and differences in EEG spectral power.[5] Some studies argue that the underlying neurobiology of this compound-induced states and natural sleep are distinct.[13][14]
-
Carcinogenic properties: this compound is a known carcinogen, requiring appropriate handling and safety precautions. It is not suitable for survival surgeries.[12]
-
Potential for confounding effects: As with any anesthetic, it is crucial to consider that this compound's pharmacological actions could interact with the experimental manipulations being studied.
Conclusion
This compound anesthesia provides a valuable and widely used model for studying the fundamental neurobiology of the sleep-wake cycle. Its unique property of inducing spontaneous, sleep-like state alternations allows for detailed investigations into the mechanisms of state transition, neurotransmitter modulation, and the physiological consequences of different sleep stages. While researchers must remain cognizant of its limitations and the distinctions from natural sleep, the this compound model, when used with appropriate controls and careful interpretation, remains a powerful tool for advancing our understanding of sleep and for the preclinical evaluation of novel therapeutics targeting sleep disorders.
References
- 1. Cyclic and Sleep-Like Spontaneous Alternations of Brain State Under this compound Anaesthesia | PLOS One [journals.plos.org]
- 2. Cyclic and sleep-like spontaneous alternations of brain state under this compound anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic and Sleep-Like Spontaneous Alternations of Brain State Under this compound Anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breathing and brain state: this compound anesthesia as a model for natural sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous Sleep-Like Brain State Alternations and Breathing Characteristics in this compound Anesthetized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State-Dependent Modulation of Breathing in this compound-Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spontaneous sleep-like brain state alternations and breathing characteristics in this compound anesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Similarities and differences between natural sleep and this compound anesthesia | Semantic Scholar [semanticscholar.org]
- 14. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Urethane Anesthesia in In Vivo Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the use of urethane as an anesthetic agent for in vivo electrophysiology experiments in rodents. This compound is favored for many neurophysiological studies due to its ability to induce a long-lasting, stable plane of surgical anesthesia with minimal depression of neuronal activity and autonomic reflexes compared to other anesthetics.[1][2] This makes it particularly suitable for experiments requiring the preservation of neural transmission and network activity that resembles natural sleep-like states.[3][4][5]
Advantages and Considerations of this compound Anesthesia
This compound (ethyl carbamate) offers several advantages for electrophysiological recordings:
-
Long-Lasting and Stable Anesthesia: A single dose of this compound can provide a stable surgical plane of anesthesia for several hours (up to 24 hours in some cases), minimizing the need for supplemental doses that can disrupt recordings.[1][6]
-
Preservation of Neural Activity: this compound has minimal effects on sensory-evoked responses and spontaneous neuronal discharge patterns, making it ideal for studying sensory processing and network oscillations.[1] It has been shown to preserve functional connectivity in cortical regions similar to the awake state.[7]
-
Sleep-Like Brain States: this compound anesthesia is characterized by cyclical alternations between activated (REM-like) and deactivated (NREM-like) brain states, providing a valuable model for studying the neurophysiology of sleep.[3][8][9]
-
Minimal Cardiovascular and Respiratory Depression: Compared to other anesthetics, this compound has relatively minor effects on the autonomic and cardiovascular systems, contributing to a more stable physiological preparation.[1][2][10]
Despite its advantages, researchers must consider the following:
-
Carcinogenic Properties: this compound is a known carcinogen and mutagen.[1][6] It should only be used for terminal experiments where the animal will not recover from anesthesia.[11] Appropriate safety precautions, including the use of personal protective equipment and proper disposal, are essential.[6]
-
Slow Induction: The onset of anesthesia with this compound can be slow, particularly with intraperitoneal administration.
-
Potential for Osmotoxicity: Intraperitoneal injection of this compound can be osmotoxic to the mesenteric vasculature, leading to fluid accumulation in the peritoneum and poor renal function.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound anesthesia protocols in rodents.
Table 1: Recommended Dosages and Administration Routes
| Animal Model | Dosage Range | Administration Route | Notes |
| Rat | 1.2 - 1.5 g/kg | Intraperitoneal (IP) | Single injection. Slower onset.[7][8][12] |
| 1.3 - 1.5 g/kg | Intravenous (IV) | Slow infusion is critical to avoid lethality. Often used after initial induction with a volatile anesthetic like isoflurane.[6] Provides a stable surgical plane.[6] | |
| Mouse | 1.2 g/kg (in combination with 20 mg/kg xylazine) | Intraperitoneal (IP) | Provides a longer duration of anesthesia compared to ketamine-xylazine mixtures.[13] |
| 1 g/kg (in combination with 5 mg/kg chlorprothixene) | Intraperitoneal (IP) | Used for in vivo whole-cell recordings in the superior colliculus.[14] |
Table 2: Physiological Parameters Under this compound Anesthesia in Rats
| Parameter | Deactivated (NREM-like) State | Activated (REM-like) State | Notes |
| Respiration Rate | ~1.67 Hz | Increased rate and variability | Resembles respiratory patterns in natural sleep.[5] |
| Heart Rate | ~7.42 Hz | ~7.60 Hz | Heart rate fluctuates in correspondence with brain state, similar to natural sleep.[5] |
Experimental Protocols
This section details the methodologies for inducing and maintaining this compound anesthesia for in vivo electrophysiology experiments.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats
This is a common and straightforward method for inducing long-term anesthesia.
Materials:
-
This compound (ethyl carbamate), pharmaceutical grade
-
Sterile saline (0.9% NaCl)
-
Heating pad
-
Rectal thermometer
-
Stereotaxic apparatus
-
Animal scale
Procedure:
-
Preparation of this compound Solution: Prepare a 20-25% (w/v) solution of this compound in sterile saline. For example, to make a 20% solution, dissolve 2 g of this compound in 10 mL of saline. Gentle warming may be required to fully dissolve the this compound. Allow the solution to cool to room temperature before use.
-
Animal Preparation: Weigh the animal accurately to determine the correct dosage. The typical dose is 1.2-1.5 g/kg.[7][8][12]
-
Administration: Administer the calculated volume of this compound solution via intraperitoneal injection.
-
Induction and Monitoring: Place the animal in a warm cage and monitor closely for the induction of anesthesia. The onset can take 15-30 minutes. Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).
-
Maintenance of Physiological State: Once a stable plane of anesthesia is achieved, place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad and a rectal probe.[7] Monitor respiratory rate and heart rate throughout the experiment.
-
Supplemental Doses: A single dose of this compound is typically sufficient for long experiments. If necessary, a small supplemental dose (10-20% of the initial dose) can be administered, but this is generally not required if the initial dose is adequate.[1]
Protocol 2: Intravenous (IV) Administration of this compound in Rats Following Isoflurane Induction
This method provides a more stable and controlled induction of anesthesia, avoiding the potential side effects of IP injection.[6]
Materials:
-
This compound solution (as in Protocol 1)
-
Isoflurane and vaporizer
-
Induction chamber
-
Intravenous catheter (e.g., for the jugular or femoral vein)
-
Infusion pump
-
Heating pad
-
Rectal thermometer
-
Stereotaxic apparatus
Procedure:
-
Induction with Isoflurane: Place the rat in an induction chamber with 4-5% isoflurane in oxygen.[5][7]
-
Catheterization: Once the animal is anesthetized, move it to a surgical station and maintain anesthesia with 1.5-2.5% isoflurane via a nose cone. Surgically place a catheter into the jugular or femoral vein.
-
This compound Infusion: Begin a slow intravenous infusion of the this compound solution using an infusion pump. A very slow infusion rate (e.g., ~50 µL/min) is crucial to prevent a lethal bolus effect.[6] The total dose is typically 1.3-1.5 g/kg.[6]
-
Withdrawal of Isoflurane: As the this compound is infused, gradually withdraw the isoflurane.
-
Monitoring and Maintenance: Continuously monitor the depth of anesthesia using the pedal withdrawal reflex. Once the full dose of this compound has been administered and a stable anesthetic plane is achieved without isoflurane, secure the animal in the stereotaxic frame. Maintain body temperature at 37°C and monitor vital signs throughout the experiment.
Visualizations
Experimental Workflow
Caption: Workflow for this compound anesthesia in in vivo electrophysiology.
Simplified Putative Signaling Pathway of this compound's Anesthetic Action
Caption: Putative mechanisms of this compound's anesthetic action.
References
- 1. Understanding the Effects of Anesthesia on Cortical Electrophysiological Recordings: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia [ouci.dntb.gov.ua]
- 4. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unthsc.edu [unthsc.edu]
- 7. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Ketamine Compared with this compound Anesthesia on Vestibular Sensory Evoked Potentials and Systemic Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo whole-cell recording from morphologically identified mouse superior colliculus neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laboratory-Scale Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of polyurethanes (PUs) at a laboratory scale. The information is intended for researchers in materials science, drug delivery, and related fields.
Introduction to Polyurethane Chemistry
Polyurethanes are a versatile class of polymers characterized by the presence of this compound linkages (-NH-CO-O-) in their main chain. They are synthesized through the reaction of a diisocyanate or polyisocyanate with a polyol.[1][2] The properties of the resulting polythis compound can be tailored by varying the type and ratio of the diisocyanate, polyol, and the use of a chain extender.[3] This versatility makes them suitable for a wide range of applications, including in the biomedical field for drug delivery systems.[4]
The synthesis of polyurethanes in the laboratory can be primarily achieved through two methods: the one-shot process and the prepolymer method .[2][5]
Polythis compound Synthesis Protocols
Safety Precautions
-
Isocyanates are toxic and sensitizers. All manipulations involving isocyanates should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
One-Shot Synthesis Method
In the one-shot method, the diisocyanate, polyol, and chain extender (if used) are mixed together simultaneously with a catalyst.[2][6] This method is rapid and straightforward, often used for producing rigid polyurethanes.[2]
Experimental Protocol: One-Shot Polythis compound Synthesis
-
Preparation:
-
Dry the polyol (e.g., Poly(tetramethylene ether) glycol - PTMO) and chain extender (e.g., 1,4-butanediol - BDO) under vacuum at 80°C for 24 hours to remove any moisture.[6]
-
Allow all reactants to reach room temperature before use.
-
-
Reaction:
-
In a polypropylene beaker, accurately weigh the desired amounts of the dried polyol and chain extender.
-
Add the catalyst, such as tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a concentration of 0.03 wt% of the total reactants.[6]
-
Stir the mixture mechanically until homogeneous.
-
Add the diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI) to the mixture while stirring vigorously for 1-2 minutes.[5]
-
The mixture will become opaque as polymerization proceeds.[5]
-
-
Curing:
-
Pour the reaction mixture into a preheated mold (e.g., a Teflon-coated pan).
-
Cure the polymer in an oven at a specified temperature and duration (e.g., 100°C for 24 hours).[5]
-
-
Post-Curing and Storage:
-
After curing, allow the polythis compound to cool to room temperature.
-
Store the synthesized polythis compound in a desiccator to prevent moisture absorption.
-
Logical Workflow for One-Shot Polythis compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. routledge.com [routledge.com]
- 4. "Synthesis of Polythis compound Elastomers by One-shot Technique and Study o" by H. M. Abd El-Raheem, Y. K. Abdel-Monem et al. [digitalcommons.aaru.edu.jo]
- 5. mdpi.com [mdpi.com]
- 6. naturalspublishing.com [naturalspublishing.com]
Fabricating Polyurethane-Based Microfluidic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of polyurethane (PU)-based microfluidic devices. Polythis compound offers a compelling alternative to commonly used materials like polydimethylsiloxane (PDMS), particularly for applications in drug development and cell culture, due to its superior chemical resistance and low absorption of small hydrophobic molecules.[1]
Application Notes
Polythis compound as a material for microfluidic devices presents several key advantages. It is optically transparent, flexible, and biocompatible, similar to PDMS.[1] However, its significantly lower absorption of hydrophobic compounds makes it a more suitable material for applications involving drug screening and the development of organs-on-chips, where precise control over compound concentrations is critical.[1] Furthermore, polyurethanes exhibit robust bonding to themselves, glass, and even PDMS, allowing for the creation of hybrid devices.[1] The surface of polythis compound can be readily modified to enhance its properties, for instance, by grafting polyethylene oxide (PEO) to reduce protein adsorption in blood-contacting applications.[2][3]
Key Advantages of Polythis compound in Microfluidics:
-
Low Absorption of Small Molecules: Reduces the loss of hydrophobic drugs and fluorescent dyes from solutions, leading to more accurate dose-response studies.[1]
-
Biocompatibility: Suitable for cell culture and organ-on-a-chip applications.[1]
-
Optical Transparency: Allows for clear imaging and optical detection methods.[1][2][3]
-
Mechanical Tunability: The mechanical properties can be tailored by adjusting the formulation.
-
Strong Bonding: Forms robust seals with various substrates, including glass and PDMS.[1]
-
Solvent Resistance: Exhibits better resistance to many organic solvents compared to PDMS.[4]
Comparative Properties of Polythis compound and PDMS
| Property | Polythis compound (PU) | Polydimethylsiloxane (PDMS) | Reference |
| Water Contact Angle (Native) | 52.0 ± 1.4° (Hydrophilic) | 112.9 ± 4.8° (Hydrophobic) | [4] |
| Absorption of Hydrophobic Molecules | Low | High | [1] |
| Bond Strength to Glass (Oxygen Plasma) | 150 ± 10.1 kPa | Variable, typically strong | [3] |
| Bond Strength (PU-PU, Dip Coating) | 229.9 ± 24.3 kPa | N/A | [3] |
| Bond Strength (PU-PU, Micro-contact Printing) | 326.4 ± 19.6 kPa | N/A | [3] |
| Transparency (% of glass) | ~96% in visible light | High | [2][3] |
Experimental Protocols
Detailed methodologies for the fabrication of polythis compound-based microfluidic devices are provided below for three common techniques: Soft Lithography, 3D Printing, and Micromachining.
Soft Lithography Protocol for Polythis compound Devices
This protocol details the fabrication of PU microfluidic devices using replica molding, a common soft lithography technique.
Workflow for Soft Lithography of Polythis compound
Materials and Equipment:
-
Silicon wafers
-
SU-8 photoresist (e.g., SU-8 2015, SU-8 5)
-
Transparency masks for photolithography[5]
-
Spin coater
-
UV light source
-
Developer solution for SU-8
-
Clear castable polythis compound elastomer (e.g., from GS Polymers)[1]
-
Vacuum desiccator
-
Oven
-
Plasma cleaner
-
Biopsy punch
-
Glass microscope slides or other desired substrate
Procedure:
-
Master Mold Fabrication:
-
Polythis compound Preparation and Casting:
-
In a chemical hood, thoroughly mix the two components of the polythis compound elastomer in a 1:1 stoichiometric ratio.[1]
-
Degas the mixture in a vacuum desiccator for approximately 30 minutes at around 720 Torr to remove air bubbles.[6]
-
Place the SU-8 master mold in a petri dish and pour the degassed polythis compound over it. The thickness can be controlled by the volume of the PU solution. For example, a 50 µm thick replica can be obtained by casting 10 mL of a 10% (w/v) PU solution.[5]
-
-
Curing:
-
Demolding and Port Creation:
-
Carefully peel the cured polythis compound replica from the master mold.
-
Use a biopsy punch to create inlet and outlet ports in the PU replica.
-
-
Bonding:
-
Clean the PU replica and the desired substrate (e.g., a glass slide) with isopropanol and deionized water, then dry with nitrogen.
-
Treat the surfaces of both the PU replica and the substrate with oxygen plasma (e.g., 60 W for 1 minute) to activate them.[3]
-
Immediately bring the two treated surfaces into contact to form an irreversible bond.
-
3D Printing Protocol for Polythis compound Devices
3D printing allows for the rapid prototyping of complex, multi-layered microfluidic devices directly from a digital design.
Fused Deposition Modeling (FDM) with Thermoplastic Polythis compound (TPU)
Workflow for FDM 3D Printing of TPU Devices
Optimized FDM Printing Parameters for TPU:
| Parameter | Recommended Value | Reference |
| Nozzle Temperature | 210 - 250 °C | [7] |
| Bed Temperature | 40 - 60 °C | [1][7] |
| Printing Speed | 15 - 30 mm/s | [1][7] |
| Flow Rate | 100% | [1][2] |
| Infill Overlap | 25% | [1][2] |
| Layer Height | ≤ 0.2 mm | [7] |
| Retraction | Disabled or slow speed (e.g., 20 mm/s) | [7][8] |
Procedure:
-
Design and Slicing:
-
Design the microfluidic device in CAD software and export it as an STL file.
-
Import the STL file into a slicer program and configure the printing parameters according to the table above.
-
-
Printing:
-
Post-Processing:
-
Carefully remove the printed device from the build plate.
-
Remove any support structures.
-
Annealing the printed part can improve its strength and transparency.
-
PolyJet Printing
PolyJet technology can produce microfluidic devices with high resolution and smooth surfaces. It allows for the use of multiple materials in a single print.
General Procedure for PolyJet Printing:
-
Design: Create a 3D model of the microfluidic device. For enclosed channels, design the device as two separate parts: a base with open channels and a lid.
-
Printing the Base: Print the base component using a suitable photopolymer resin.
-
Support for Enclosed Channels: To create enclosed channels without solid support material, a viscous liquid (like a glycerol/isopropanol mixture) or a thin polycarbonate membrane can be used to fill the open channels before printing the top layer.[9][10][11]
-
Printing the Lid: Adjust the printer stage and print the lid directly on top of the base, encapsulating the channels.[9][10][11]
-
Post-Processing: Remove any excess support material. The use of a liquid support minimizes the post-processing required for clearing the channels.
Micromachining Protocol for Polythis compound
Micromachining, particularly micromilling, can be used to create molds for casting polythis compound devices or to directly machine features into a polythis compound substrate.
Workflow for Micromachining of PU Molds
General Micromilling Parameters:
| Parameter | Value Range | Reference |
| Spindle Speed | 40,000 - 60,000 rpm | [12] |
| Feed Rate | 500 - 1200 mm/min | [12] |
| Depth of Cut | 0.025 - 0.05 mm | [12] |
Procedure:
-
Design and Toolpath Generation:
-
Design the mold for the microfluidic device in CAD software.
-
Use CAM software to generate the toolpaths for the micromilling process, typically involving roughing and finishing passes.[13]
-
-
Machining:
-
Securely mount a block of polythis compound or a suitable mold material (like aluminum or PMMA) on the CNC micromill.
-
Execute the rough machining program to quickly remove the bulk of the material.
-
Use a smaller endmill for the finishing pass to achieve a smooth surface finish.
-
-
Mold Usage:
-
If a mold has been created, it can be used for casting polythis compound devices following the soft lithography protocol described above.
-
If features are directly machined into a polythis compound substrate, a lid (which can be a flat sheet of polythis compound or another material) can be bonded to enclose the channels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Polythis compound as an Elastomer in Thermoplastic Microfluidic Devices and the Study of its Creep Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clear Castable Polythis compound Elastomer for Fabrication of Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wevolver.com [wevolver.com]
- 8. support.bcn3d.com [support.bcn3d.com]
- 9. PolyJet 3D-Printed Enclosed Microfluidic Channels without Photocurable Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PolyJet 3D-Printed Enclosed Microfluidic Channels without Photocurable Supports. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Intraperitoneal Urethane Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a commonly used anesthetic in rodent research, particularly for terminal procedures of long duration. Its primary advantage lies in its ability to provide a stable, long-lasting surgical plane of anesthesia with minimal depression of cardiovascular and respiratory functions.[1] This makes it particularly suitable for neurophysiological studies where the preservation of neural reflexes is crucial.[1][2] However, due to its classification as a carcinogen and mutagen, its use is almost exclusively limited to non-survival surgeries.[2][3] Extreme caution and appropriate safety measures are paramount when handling this compound.
These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in rodents, including safety precautions, solution preparation, injection technique, and monitoring of anesthetic depth.
Safety Precautions
This compound is a hazardous chemical and must be handled with care. It is a known carcinogen and mutagen.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[4]
-
Engineering Controls: All handling of this compound powder and preparation of this compound solutions must be conducted in a certified chemical fume hood to prevent inhalation of the powder or aerosols.[2][3]
-
Personnel Restrictions: Pregnant women should not work with this compound.[1]
-
Waste Disposal: All unused this compound solutions and contaminated materials (e.g., syringes, needles) must be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocols
This compound Solution Preparation
-
Materials:
-
This compound powder (ethyl carbamate)
-
Sterile, pyrogen-free distilled water or 0.9% saline[3]
-
Sterile beaker or flask
-
Stir plate and stir bar
-
Sterile syringe filter (0.22 µm)
-
Sterile storage bottle
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Dissolve the this compound in sterile water or saline to achieve the desired concentration. A common concentration is 10-20% (10-20 g per 100 ml).[3]
-
Stir the solution until the this compound is completely dissolved. The solution should be clear and colorless.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, clearly labeled storage bottle.[3] The label should include the concentration, date of preparation, and "Hazardous: Carcinogen."
-
Store the solution at room temperature, protected from light. It is recommended to use freshly prepared solutions; however, some sources suggest a shelf life of up to six months when stored properly.[2]
-
Intraperitoneal Injection Technique
-
Animal Restraint: Proper restraint is crucial for a safe and accurate injection.
-
Mice: Gently grasp the loose skin at the nape of the neck between the thumb and forefinger. Secure the tail with the pinky finger of the same hand. The abdomen should be exposed and slightly tilted downwards.[5][6][7]
-
Rats: A two-person technique is often preferred for rats. One person restrains the rat by holding it securely with both hands, exposing the abdomen. The other person performs the injection.[8]
-
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen.[4][7] This location avoids the cecum, which is located on the left side, and minimizes the risk of puncturing the bladder or other vital organs.[4][7]
-
Injection Procedure:
-
Clean the injection site with 70% alcohol and allow it to dry.[8]
-
Use a sterile syringe with an appropriate needle size (25-27 gauge for mice, 23-25 gauge for rats).[9][10]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[5][9]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, withdraw the needle and inject at a new site with a fresh needle.[7][8]
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitoring Anesthetic Depth
-
Induction: The onset of anesthesia is typically observed within minutes of injection.[11]
-
Assessment of Anesthetic Depth: A surgical plane of anesthesia is characterized by the loss of reflexes. This can be tested by:
-
Pedal Withdrawal Reflex: Pinching the toe or footpad. Lack of a withdrawal response indicates a deep level of anesthesia.[2]
-
Palpebral Reflex: Gently touching the corner of the eye. The absence of a blink reflex indicates a surgical plane of anesthesia.[2]
-
Muscle Tone: The animal should be fully relaxed with no muscle tension.
-
-
Physiological Monitoring: Throughout the procedure, it is essential to monitor the animal's vital signs, including:
-
Respiratory Rate: A stable and regular breathing pattern.
-
Heart Rate: Can be monitored with a rodent stethoscope or pulse oximeter.
-
Body Temperature: Rodents are prone to hypothermia under anesthesia. Use a heating pad to maintain body temperature between 36.5°C and 38°C.
-
Quantitative Data
The following table summarizes typical dosages and anesthetic parameters for this compound administration in rodents. It is important to note that the optimal dose can vary depending on the strain, age, and sex of the animal. Therefore, it is recommended to start with a lower dose and supplement if necessary.
| Species | Route | Dosage (g/kg) | Induction Time | Duration of Anesthesia | Notes |
| Rat | IP | 1.3 - 1.5[2] | ~15-30 minutes | Up to 24 hours[2] | A single dose is often sufficient for long procedures.[2] |
| Mouse | IP | 1.0 - 1.5[3] | Within 1 minute (at 1.5 g/kg)[11] | Variable, can be several hours | Strain differences in sensitivity have been reported. |
| Mouse | IP | 2.2 ± 0.3 (cumulative) | 12 ± 6 minutes[12] | Not specified | This dose was required to reach a surgical plane of anesthesia.[12] |
| Mouse | IP | 1.2 (with 20 mg/kg Xylazine) | ~30 minutes (for first maintenance dose) | ~2.5 hours (single dose)[13] | Combination with xylazine can prolong anesthesia.[13] |
Visualizations
Mechanism of Action of this compound
This compound's anesthetic effects are not attributed to a single molecular target but rather to its modest modulation of multiple neurotransmitter-gated ion channels.[14] It enhances the function of inhibitory receptors while inhibiting excitatory receptors, leading to a general depression of neuronal activity.
References
- 1. unthsc.edu [unthsc.edu]
- 2. research.unt.edu [research.unt.edu]
- 3. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 4. research.vt.edu [research.vt.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. einsteinmed.edu [einsteinmed.edu]
- 11. Frontiers | this compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes [frontiersin.org]
- 12. Cardiovascular Function and Autonomic Regulation in this compound Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Ketamine Compared with this compound Anesthesia on Vestibular Sensory Evoked Potentials and Systemic Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyurethane Coatings in Biomedical Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of polyurethane (PU) coatings for biomedical devices. Polyurethanes are a versatile class of polymers widely employed in the medical field due to their excellent biocompatibility, durability, and tunable mechanical properties.[1][2] This document outlines key applications, presents relevant quantitative data, and offers detailed experimental protocols for the application and characterization of PU coatings.
Applications of Polythis compound Coatings in Biomedicine
Polythis compound coatings are integral to the function and performance of a wide array of biomedical devices. Their adaptability allows for their use in applications ranging from improving the biocompatibility of implants to controlling the release of therapeutic agents.[3][4]
Key application areas include:
-
Cardiovascular Devices: PU coatings are used on pacemakers, stents, catheters, and artificial heart components due to their hemocompatibility and resistance to degradation in the physiological environment.[1] Thermoplastic polyurethanes, in particular, are favored for their high shear strength, elasticity, and abrasion resistance.
-
Drug Delivery Systems: The porous structure of some polythis compound matrices allows for the controlled release of drugs.[5][6] This is particularly valuable for localized drug delivery from devices like drug-eluting stents, where a sustained release of medication is crucial for therapeutic efficacy.[6]
-
Orthopedic Implants: In orthopedics, PU coatings can enhance the integration of implants with bone tissue and improve their wear resistance. Their mechanical properties can be tailored to mimic those of natural tissue, reducing stress shielding.
-
Wound Dressings: Polythis compound films are used as wound dressings due to their breathability, flexibility, and ability to provide a moist wound-healing environment while protecting against bacterial ingress.[7]
-
Tissue Engineering Scaffolds: The biocompatibility and biodegradability of certain polyurethanes make them excellent candidates for creating scaffolds that support cell adhesion, proliferation, and tissue regeneration.[3][7]
Data Presentation: Properties of Polythis compound Coatings
The following tables summarize key quantitative data for polythis compound coatings used in biomedical applications, providing a comparative reference for material selection and device design.
Table 1: Mechanical Properties of Biomedical Polythis compound Coatings
| Polythis compound Type | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Source |
| Ether-based PU Elastomer (Dry, Room Temp) | 7.4 | - | - | [8] |
| Ether-based PU Elastomer (Wet, Room Temp) | 5.3 | - | - | [8] |
| Ether-based PU Elastomer (Wet, 37°C) | 4.7 | - | - | [8] |
| PUGI-A1O1 | - | 49 | - | [7] |
Table 2: Biocompatibility of Polythis compound Coatings
| Polythis compound Formulation | Cell Type | Viability (%) | Assay Duration | Source |
| Polythis compound with Zwitterionic Surface | Macrophages | - | - | [9] |
| Polythis compound with Anionic Surface | Macrophages | 60 ± 5.0 (Apoptosis) | - | [9] |
| Polythis compound with Cationic Surface | Macrophages | - | - | [9] |
| Unmodified Polythis compound | Fibroblasts | >98 | 24h & 48h | [10] |
| Thermoplastic Polythis compound | HaCaT and NIH3T3 | >90 | 24h & 48h | [10] |
| Polythis compound Catheter Material | HUVEC | No cytotoxic effect | 72h | [10] |
Table 3: Drug Release Kinetics from Polythis compound Coatings
| Polythis compound Formulation | Drug | Release Profile | Key Findings | Source |
| FNP6Z5 Nanocomposite Foam | Celecoxib | ~73% release over 150h at pH 7.4 | Drug loading capacity of 22.2 µg/mL. | [6] |
| PVP top-coated PU | Ciprofloxacin | Sustained release of 94.17% over 21 days | Initial burst release followed by diffusion-controlled release. | [6] |
| Polythis compound Film | - | - | Release kinetics can be modulated by altering the soft to hard segment ratio. | [11] |
| Polythis compound with 10% Drug Dosage | - | Flow rate dependent | Increased flow rate enhances drug release. | [12] |
| Polythis compound with 20% Drug Dosage | - | Flow rate dependent | Increased flow rate enhances drug release. | [12] |
Experimental Protocols
This section provides detailed methodologies for common techniques used to apply and characterize polythis compound coatings on biomedical devices.
Protocol for Dip-Coating a Biomedical Device
Dip-coating is a simple and effective method for applying a uniform polythis compound layer onto a substrate.[13][14][15]
Materials:
-
Polythis compound polymer
-
Appropriate solvent (e.g., Tetrahydrofuran - THF)
-
Substrate/biomedical device
-
Beaker or dipping tank
-
Controlled withdrawal system (for automated processes)
-
Drying oven
Procedure:
-
Solution Preparation: Dissolve the polythis compound polymer in the chosen solvent to the desired concentration (e.g., 5% w/v). Ensure the polymer is completely dissolved by stirring.
-
Substrate Preparation: Clean the substrate to be coated to remove any contaminants. This may involve sonication in a series of solvents like acetone and isopropanol.
-
Immersion: Immerse the substrate into the polythis compound solution. The immersion time should be minimized (e.g., < 2 seconds) if the solvent causes swelling of the substrate material.[16]
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the coating thickness.
-
Drying: Transfer the coated substrate to a covered container to dry at room temperature for at least 2 hours.[16] Avoid excessive airflow, which can cause surface roughness.[16] A final drying step in an oven at a specific temperature (e.g., 60°C overnight) may be required to remove residual solvent.[17]
Protocol for Spin-Coating a Substrate
Spin-coating is ideal for creating thin, uniform polythis compound films on flat substrates.[18][19]
Materials:
-
Polythis compound solution
-
Flat substrate (e.g., glass slide, silicon wafer)
-
Spin coater
-
Syringe or pipette
Procedure:
-
Substrate Mounting: Securely place the substrate onto the chuck of the spin coater.
-
Solution Deposition: Dispense an excess amount of the polythis compound solution onto the center of the substrate.
-
Spinning - Stage 1 (Spreading): Spin the substrate at a low speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the surface.[18]
-
Spinning - Stage 2 (Thinning): Increase the rotational speed to a higher value (e.g., 1500-3000 rpm) for a longer duration (e.g., 30-60 seconds).[18] The final film thickness is primarily determined by the speed and duration of this stage.
-
Drying: The solvent evaporates during the spinning process, leaving a solid thin film. Further drying in an oven may be necessary.
Protocol for Electrospinning Polythis compound Nanofibers
Electrospinning is a technique used to produce non-woven mats of polythis compound nanofibers, which are particularly useful for tissue engineering scaffolds.[20][21][22]
Materials:
-
Polythis compound solution with appropriate viscosity and conductivity
-
High-voltage power supply
-
Syringe pump
-
Spinneret (e.g., a blunt-tipped needle)
-
Collector (e.g., a grounded metal plate)
Procedure:
-
Setup: Load the polythis compound solution into a syringe and mount it on the syringe pump. Position the spinneret a fixed distance from the collector.
-
Initiation: Apply a high voltage (typically in the range of 10-30 kV) between the spinneret and the collector.
-
Ejection: Set the syringe pump to a specific flow rate to eject the polymer solution from the spinneret. The electrostatic forces will overcome the surface tension of the solution, forming a Taylor cone and ejecting a charged jet of polymer.
-
Fiber Formation: As the jet travels towards the collector, the solvent evaporates, and the jet undergoes a whipping instability, which elongates and thins the fiber, resulting in nanofibers.
-
Collection: The solidified nanofibers are collected on the grounded collector as a non-woven mat.
-
Post-processing: The electrospun mat may require further drying under vacuum to remove any residual solvent.
Characterization of Polythis compound Coatings
A thorough characterization of the polythis compound coating is essential to ensure it meets the requirements of the specific biomedical application.
Techniques:
-
Surface Morphology:
-
Scanning Electron Microscopy (SEM): To visualize the surface topography and microstructure of the coating.[23]
-
-
Mechanical Properties:
-
Tensile Testing: To determine properties such as Young's modulus, tensile strength, and elongation at break.
-
-
Surface Wettability:
-
Contact Angle Measurement: To assess the hydrophilicity or hydrophobicity of the coating surface, which influences protein adsorption and cell adhesion.
-
-
Chemical Composition:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the polythis compound.
-
-
Biocompatibility:
-
Drug Release:
-
In Vitro Drug Elution Studies: To measure the rate and extent of drug release from the coating into a release medium over time, often analyzed by techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
The interaction of cells with polythis compound surfaces can trigger specific signaling pathways that influence cell behavior. Understanding these pathways is crucial for designing biomaterials that elicit desired cellular responses.
Cell Adhesion and Migration Signaling on PU-Au Nanocomposites
Polythis compound-gold (PU-Au) nanocomposites have been shown to promote the migration of endothelial cells (ECs). This process is mediated through the activation of the PI3K/Akt signaling pathway.
Caption: PI3K/Akt signaling pathway activated by PU-Au nanocomposites.
Experimental Workflow for Coating and Characterization
The following diagram illustrates a typical workflow for the development and testing of a polythis compound-coated biomedical device.
Caption: Workflow for polythis compound coating development and evaluation.
Logical Relationship of Polythis compound Properties and Applications
The versatility of polythis compound coatings stems from the ability to tailor their fundamental properties to meet the demands of specific biomedical applications.
Caption: Relationship between polythis compound properties and applications.
References
- 1. blog.synthesia.com [blog.synthesia.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Effects, Applications and Design Strategies of Medical Polyurethanes Modified by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical characterisation of polythis compound elastomer for biomedical applications [researchrepository.ucd.ie]
- 9. Modulation of cellular responses on engineered polythis compound implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Polythis compound Coatings | Specialty Coating Systems [scscoatings.com]
- 14. blog.confluentmedical.com [blog.confluentmedical.com]
- 15. Advanced Dip Coating for Medical Device Designs [miller-stephenson.com]
- 16. amnl.mie.utoronto.ca [amnl.mie.utoronto.ca]
- 17. The Use of Polythis compound as an Elastomer in Thermoplastic Microfluidic Devices and the Study of its Creep Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sps-polos.com [sps-polos.com]
- 19. ossila.com [ossila.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Fabrication of Polythis compound/Polylactide (PU/PLDL) Nanofibers Using Electrospinning Method [mdpi.com]
- 23. Synthesis, Characterization, and Electrospinning of a Functionalizable, Polycaprolactone-Based Polythis compound for Soft Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Understanding the Inflammatory Response in Polythis compound Implants | CHEMICAL ENGINEERING INFO AND RESOURCES [elementtwentyseven.blogspot.com]
Protocol for Long-Duration Anesthesia in Neuroscience Experiments
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and application notes for maintaining long-duration anesthesia in animal models during neuroscience experiments. The selection of an appropriate anesthetic regimen is critical for the success of these experiments, ensuring animal welfare, physiological stability, and the acquisition of high-quality data. The following sections detail anesthetic combinations, physiological monitoring, and experimental procedures for rodents and non-human primates.
Anesthetic Agents and Combinations
The choice of anesthetic agent depends on the experimental paradigm, the animal species, and the duration of the procedure. A combination of injectable and inhalant anesthetics is often employed to achieve a stable plane of surgical anesthesia for extended periods.
Common Anesthetic Agents
Anesthetic agents are broadly categorized as injectable or inhalational. Injectable agents like ketamine, xylazine, and propofol are often used for induction, while inhalant anesthetics such as isoflurane are used for maintenance due to the precise control they offer over the depth of anesthesia.[1] Urethane is a long-acting injectable anesthetic frequently used in terminal neuroscience experiments due to its minimal effects on cardiovascular and respiratory systems and its ability to mimic natural sleep-like brain states.[2] Dexmedetomidine is a sedative and analgesic that can be used as part of a balanced anesthesia protocol and has neuroprotective properties.[3]
The mechanisms of action of these agents vary. For instance, propofol and benzodiazepines enhance the activity of the inhibitory neurotransmitter GABA, while ketamine acts as an antagonist of the NMDA receptor, which is involved in excitatory neurotransmission.[4]
Recommended Anesthetic Combinations for Long-Duration Procedures
For procedures lasting several hours, a combination of agents is recommended to leverage their individual strengths and minimize adverse effects.
Table 1: Anesthetic Protocols for Long-Duration Neuroscience Experiments in Rodents
| Anesthetic Combination | Induction Dose | Maintenance Dose | Route of Administration | Target Experiments |
| Ketamine/Xylazine/Isoflurane | Ketamine: 80-100 mg/kgXylazine: 5-10 mg/kg | Isoflurane: 0.5-2% in oxygen | IP (induction), Inhalation (maintenance) | Electrophysiology, Two-photon microscopy |
| This compound | 1.2-1.5 g/kg | N/A (single dose) | IP | In vivo synaptic plasticity studies |
| Ketamine/Xylazine Infusion | Ketamine: 80-100 mg/kgXylazine: 5-10 mg/kg | Ketamine: 24.0-34.5 mg/kg/hXylazine: 0.9-1.2 mg/kg/h | IP (induction), IV (maintenance) | Electrophysiology |
IP: Intraperitoneal, IV: Intravenous
Table 2: Anesthetic Protocols for Long-Duration Neuroscience Experiments in Non-Human Primates
| Anesthetic Combination | Induction Dose | Maintenance Dose | Route of Administration | Target Experiments |
| Ketamine + Dexmedetomidine | Ketamine: 5-10 mg/kgDexmedetomidine: 0.01-0.03 mg/kg | Isoflurane: 1-3% in oxygen or Propofol infusion | IM (induction), Inhalation or IV (maintenance) | fMRI, Electrophysiology |
| Ketamine + Diazepam | Ketamine: 5-10 mg/kgDiazepam: 0.5 mg/kg | Isoflurane: 1-3% in oxygen | IM (induction), Inhalation (maintenance) | General surgical procedures |
| Propofol | 2-6 mg/kg | 0.2-0.5 mg/kg/min | IV | fMRI, Electrophysiology |
IM: Intramuscular, IV: Intravenous
Physiological Monitoring
Continuous monitoring of physiological parameters is crucial to ensure the well-being of the animal and the stability of the anesthetic plane throughout long-duration experiments.[5][6]
Table 3: Normal Physiological Parameters for Rodents Under Anesthesia [7]
| Parameter | Normal Range |
| Heart Rate | 260 - 500 beats/min |
| Respiratory Rate | 70 - 110 breaths/min (a 50% drop can be normal) |
| Body Temperature | 35.9 - 37.5 °C (96.6 - 99.5 °F) |
| Oxygen Saturation (SpO2) | >95% |
| Mucous Membrane Color | Pink |
| Capillary Refill Time (CRT) | < 2 seconds |
Table 4: General Physiological Parameters for Non-Human Primates Under Anesthesia [8]
| Parameter | Normal Range (without anesthesia) |
| Body Temperature | 36.7 - 39.2 °C (98.0 - 102.5 °F) |
| Heart Rate | Varies by species |
| Respiratory Rate | Varies by species |
| Oxygen Saturation (SpO2) | >95% |
| Expired CO2 (EtCO2) | 35-45 mmHg |
| Blood Pressure | Varies by species |
Experimental Protocols
The following protocols provide a general framework for inducing, maintaining, and recovering from long-duration anesthesia. These should be adapted based on the specific experimental needs and in consultation with institutional animal care and use committees.
Pre-Anesthetic Preparation
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 3 days prior to any procedure.[7]
-
Fasting: For rodents, pre-anesthetic fasting is generally not necessary; if required, it should be limited to 2-3 hours.[7] For non-human primates, withhold food for at least 8 hours.[9] Water should not be restricted for rodents.[7]
-
Pre-Anesthetic Examination: Perform a physical examination to assess the animal's health status.[5]
-
Ophthalmic Ointment: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying.[7][9]
Induction of Anesthesia
The induction of anesthesia should be smooth and rapid to minimize stress to the animal.
References
- 1. kentscientific.com [kentscientific.com]
- 2. Frontiers | Anesthetized animal experiments for neuroscience research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Monitoring and evaluation of anesthesia depth status data based on neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Anesthesia Guidelines: Macaques | Research & Innovation Office [research.umn.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Synthesis of Diamine-Cured Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane elastomers are a versatile class of polymers known for their exceptional mechanical properties, including high tensile strength, tear resistance, and tunable hardness. These properties are achieved through the reaction of a prepolymer, typically based on methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), with a curative. Diamine curatives, in particular, react with the isocyanate groups of the prepolymer to form polyurea linkages, resulting in elastomers with superior thermal stability and mechanical performance.[1] The choice of prepolymer and diamine curative allows for the precise tailoring of the elastomer's properties to suit a wide range of applications, from industrial components to advanced biomedical devices.
This document provides detailed application notes and experimental protocols for the synthesis of polythis compound elastomers using various diamine curatives. It is intended to guide researchers and scientists in the formulation and preparation of these materials, with a focus on achieving desired mechanical characteristics.
Principle of Synthesis
The synthesis of diamine-cured polythis compound elastomers is a two-step process. First, a diisocyanate is reacted with a polyol (typically a polyether or polyester) to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a diamine curative in a process called chain extension or curing. The amine groups of the curative react with the terminal isocyanate groups of the prepolymer to form urea linkages, leading to a high-molecular-weight elastomeric polymer. The final properties of the elastomer are highly dependent on the chemical structure of the prepolymer and the diamine curative, as well as the stoichiometric ratio between the isocyanate and amine groups.
Key Components
Prepolymers:
-
MDI-based: Methylene diphenyl diisocyanate (MDI) prepolymers are widely used and offer a good balance of processing characteristics and final properties. They are often based on polyether or polyester polyols. MDI-based elastomers generally exhibit excellent tensile strength and rebound.
-
TDI-based: Toluene diisocyanate (TDI) prepolymers are also common and are known for producing elastomers with high hardness and good thermal resistance.[2]
Diamine Curatives:
-
4,4'-Methylenebis(2-chloroaniline) (MOCA): A widely used curative that provides excellent mechanical properties.[1]
-
Diethyltoluenediamine (DETDA): A liquid aromatic diamine that offers a faster cure rate than MOCA.
-
Dimethylthiotoluenediamine (DMTDA): Known for providing elastomers with good dynamic properties and a more favorable safety profile compared to MOCA.[1]
-
4,4'-Methylene-bis(3-chloro-2,6-diethylaniline) (MCDEA): A hindered aromatic diamine that results in elastomers with superior mechanical and dynamic properties.
Data Presentation: Mechanical Properties of Diamine-Cured Polythis compound Elastomers
The selection of the prepolymer and diamine curative significantly influences the mechanical properties of the resulting polythis compound elastomer. The following tables summarize typical mechanical properties obtained with different combinations.
Table 1: Properties of MDI-Polyether Based Polythis compound Elastomers
| Diamine Curative | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| MOCA | 85 - 95 | 30 - 45 | 300 - 500 | [1] |
| DETDA | 80 - 90 | 25 - 40 | 350 - 550 | General Knowledge |
| DMTDA | 82 - 92 | 28 - 42 | 320 - 520 | [1] |
| MCDEA | 88 - 98 | 35 - 50 | 280 - 480 | General Knowledge |
Table 2: Properties of TDI-Polyester Based Polythis compound Elastomers
| Diamine Curative | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| MOCA | 90 - 98 | 40 - 55 | 250 - 450 | [2] |
| DETDA | 88 - 96 | 38 - 52 | 280 - 480 | General Knowledge |
| DMTDA | 85 - 95 | 35 - 50 | 300 - 500 | [3] |
Note: The values presented in these tables are typical ranges and can vary depending on the specific prepolymer, NCO content, stoichiometry, and processing conditions.
Experimental Protocols
Protocol 1: Synthesis of MDI-Polyether Based Polythis compound Elastomer with MOCA Curative
1. Materials:
-
MDI-polyether prepolymer (NCO content: 4.0 - 6.0%)
-
4,4'-Methylenebis(2-chloroaniline) (MOCA)
-
Mixing vessel (e.g., polypropylene beaker)
-
Stirring rod or mechanical stirrer
-
Vacuum oven
-
Hot plate or oven for preheating
-
Mold (e.g., aluminum or silicone)
-
Mold release agent
2. Procedure:
-
Prepolymer Preparation:
-
Preheat the MDI-polyether prepolymer to 80°C in a vacuum oven.
-
Degas the prepolymer under vacuum (e.g., 29 inHg) for at least 1 hour or until bubbling ceases to remove dissolved gases.
-
-
Curative Preparation:
-
Melt the MOCA curative to a clear liquid at 110-120°C. Ensure all solids are completely melted.
-
-
Mixing and Casting:
-
Calculate the required amount of MOCA based on the NCO content of the prepolymer and the desired stoichiometry (typically 95-105%). The calculation is as follows: Amount of MOCA (g) = [(% NCO of prepolymer / 42.02) * Equivalent Weight of MOCA * Stoichiometry (%)] / 100 (Equivalent Weight of MOCA = 133.5 g/eq)
-
Weigh the preheated and degassed prepolymer into the mixing vessel.
-
Add the calculated amount of molten MOCA to the prepolymer.
-
Mix thoroughly for 1-2 minutes, ensuring a homogeneous mixture. Avoid excessive air entrapment.
-
Pour the mixture into a preheated mold (100°C) that has been treated with a mold release agent.
-
-
Curing:
-
Place the filled mold in an oven and cure at 100°C for 16 hours.
-
After the initial cure, the elastomer can be post-cured at a higher temperature (e.g., 110°C for 4-8 hours) to enhance its properties, though this is optional.
-
-
Demolding and Post-Curing:
-
Allow the mold to cool to room temperature before demolding the elastomer part.
-
The demolded part should be aged at room temperature for at least 7 days before testing to allow for the completion of the curing reactions.
-
Protocol 2: Synthesis of TDI-Polyester Based Polythis compound Elastomer with DETDA Curative
1. Materials:
-
TDI-polyester prepolymer (NCO content: 3.5 - 5.5%)
-
Diethyltoluenediamine (DETDA)
-
Mixing vessel
-
Stirring rod or mechanical stirrer
-
Vacuum oven
-
Hot plate or oven for preheating
-
Mold
-
Mold release agent
2. Procedure:
-
Prepolymer Preparation:
-
Preheat the TDI-polyester prepolymer to 70°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least 1 hour.
-
-
Curative Preparation:
-
DETDA is a liquid at room temperature and can be used as is. It is recommended to warm it slightly to 30-40°C to reduce its viscosity.
-
-
Mixing and Casting:
-
Calculate the required amount of DETDA. The calculation is similar to Protocol 1, using the equivalent weight of DETDA (89.1 g/eq).
-
Weigh the preheated and degassed prepolymer into the mixing vessel.
-
Add the calculated amount of DETDA to the prepolymer.
-
Mix thoroughly for 30-60 seconds. DETDA has a faster reaction rate, so the pot life will be shorter.
-
Quickly pour the mixture into a preheated mold (90°C).
-
-
Curing:
-
Cure the elastomer in an oven at 90°C for 8-12 hours.
-
-
Demolding and Post-Curing:
-
Cool the mold to room temperature before demolding.
-
Age the elastomer for 7 days at room temperature before characterization.
-
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of polythis compound-urea elastomers.
Caption: Experimental workflow for polythis compound elastomer synthesis and characterization.
References
Application Notes and Protocols for Establishing a Stable Surgical Plane of Anesthesia with Urethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urethane (ethyl carbamate) is a widely utilized anesthetic agent in animal research, particularly for terminal procedures of long duration. Its primary advantages include the induction of a stable, long-lasting surgical plane of anesthesia with minimal depression of cardiovascular and respiratory systems, which is crucial for physiological and neurophysiological studies.[1][2] this compound anesthesia is characterized by cyclical alternations between slow-wave, NREM-like states and activated, REM-like brain states, closely mimicking natural sleep patterns.[3][4][5] This document provides detailed protocols and application notes for the safe and effective establishment of a stable surgical plane of anesthesia with this compound in rodents.
It is critical to note that this compound is classified as a Group 2A carcinogen and is considered "probably carcinogenic to humans."[6] Therefore, appropriate safety measures must be strictly followed to avoid personnel exposure. This compound use is primarily restricted to non-survival experiments.[2][7]
Mechanism of Action
This compound's anesthetic effects are believed to be mediated through its modest and widespread modulation of multiple neurotransmitter systems, rather than a single predominant target.[1][8] It potentiates the function of inhibitory neurotransmitter receptors such as GABA-A and glycine receptors, while inhibiting excitatory N-methyl-D-aspartate (NMDA) and AMPA receptors in a concentration-dependent manner.[1][2][8] This broad-spectrum activity contributes to its stable anesthetic plane with preserved spinal reflexes.[1]
Data Presentation
Table 1: Recommended this compound Dosage for Rodents
| Animal Model | Route of Administration | Recommended Dose | Notes |
| Rat | Intraperitoneal (IP) | 1.2 - 1.5 g/kg | Induction can be slow and variable.[9] May cause peritoneal fluid accumulation and poor renal function.[10][11] |
| Rat | Intravenous (IV) | 1.3 - 1.5 g/kg | Provides a more stable surgical plane.[10][11] Must be infused slowly to avoid lethality.[10] |
| Mouse | Intraperitoneal (IP) | 1.0 - 1.5 g/kg | Dose can vary based on strain and age.[12] |
Table 2: Physiological Parameters under this compound Anesthesia in Rats
| Parameter | Deactivated (NREM-like) State | Activated (REM-like) State | Reference |
| Breathing Rate | ~1.67 Hz | Increased | [3] |
| Heart Rate | ~7.42 Hz | Elevated | [3] |
| Body Temperature | Prone to hypothermia | Prone to hypothermia | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Anesthetic Solution
Materials:
-
This compound (ethyl carbamate) powder
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
Fume hood
Procedure:
-
Safety First: Don personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All handling of this compound powder and solutions must be performed in a certified fume hood.[11]
-
Calculate Required Amount: Based on the desired concentration and volume, calculate the mass of this compound powder needed. A common concentration for a 1.5 g/kg dose in rats is a ~1.5 g/5 ml solution.[10][11]
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance within the fume hood.
-
Dissolving: Transfer the this compound powder to a sterile conical tube or vial. Add the appropriate volume of sterile saline or water.
-
Mixing: Securely cap the container and vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Labeling: Label the container clearly with the name of the agent (this compound), concentration, date of preparation, and the initials of the preparer.[10] The prepared solution has an expiration of six months from the date of preparation, or the expiration date of the stock drug, whichever is first.[10]
Protocol 2: Induction of Anesthesia via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Appropriately sized sterile syringes and needles (e.g., 23-25 gauge)
-
Animal scale
-
Heating pad
Procedure:
-
Animal Preparation: Weigh the animal accurately to calculate the precise volume of this compound solution to be administered.
-
Dosage Calculation: Calculate the injection volume using the following formula: Volume (ml) = (Animal Weight (kg) x Dose (g/kg)) / Concentration (g/ml)
-
Administration:
-
Gently restrain the animal.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Insert the needle at a shallow angle and aspirate to ensure no blood or fluid is drawn back.
-
Inject the calculated volume of this compound solution slowly and steadily.
-
-
Induction Period: Place the animal in a quiet, dark, and warm environment to facilitate smooth induction.[9] Monitor the animal closely for the onset of anesthesia. Induction time can vary from 45 minutes to over 2 hours.[12]
-
Monitoring Anesthetic Depth:
-
Loss of Righting Reflex: The animal will not attempt to right itself when placed on its back.
-
Pedal Withdrawal Reflex: Firmly pinch a toe. A lack of withdrawal response indicates a surgical plane of anesthesia.[6]
-
Palpebral Reflex: Gently touch the corner of the eye. Absence of a blink reflex indicates a deep plane of anesthesia.[10][11]
-
-
Maintenance: A single bolus dose of this compound can provide a stable surgical plane for 6-24 hours.[3] Continuous monitoring of vital signs is essential throughout the procedure.
Protocol 3: Induction of Anesthesia via Intravenous (IV) Infusion
Materials:
-
Initial anesthetic (e.g., isoflurane) and vaporizer
-
Jugular vein catheterization setup
-
Infusion pump
-
Prepared this compound solution
-
Heating pad
Procedure:
-
Initial Anesthesia: Induce anesthesia with a volatile anesthetic like isoflurane (e.g., 4% for induction, 2-2.5% for maintenance).[3]
-
Catheter Implantation: Once the animal is anesthetized, perform a surgical cut-down to implant a catheter into the jugular vein.
-
This compound Infusion:
-
Monitoring and Titration: Continuously monitor the animal's reflexes (pedal withdrawal, palpebral) and vital signs as the this compound is infused. Adjust the infusion rate as necessary to achieve and maintain a stable surgical plane of anesthesia.
-
Maintenance: Once the desired anesthetic depth is reached, the infusion can be stopped. The long-acting nature of this compound will maintain anesthesia for an extended period.[3]
Mandatory Visualizations
Caption: Experimental workflow for establishing a stable surgical plane of anesthesia with this compound.
Caption: Simplified signaling pathway of this compound's anesthetic action.
References
- 1. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Repeated Anesthesia Containing this compound on Tumor Formation and Health Scores in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. unthsc.edu [unthsc.edu]
- 11. research.unt.edu [research.unt.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Polyurethane Hydrogels in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of polyurethane (PU) hydrogels for cell culture. The protocols detailed below offer step-by-step instructions for synthesizing biocompatible PU hydrogels and performing key cell-based assays.
Introduction
Polythis compound-based hydrogels are versatile biomaterials with tunable mechanical and chemical properties, making them ideal scaffolds for 2D and 3D cell culture in tissue engineering and drug discovery.[1][2] Their biocompatibility and ability to mimic the native extracellular matrix (ECM) provide a physiologically relevant microenvironment for various cell types.[3] These hydrogels can be synthesized with a range of stiffness, from soft brain-like materials to more rigid connective tissues, by adjusting the formulation.[1]
Data Presentation
The following tables summarize key quantitative data for polythis compound hydrogels from various studies, providing a comparative overview of their physical and biological properties.
Table 1: Mechanical Properties of Polythis compound Hydrogels
| Hydrogel Composition | Synthesis Method | Young's Modulus / Shear Modulus | Toughness (J/m²) | Reference |
| Polythis compound-Poly(ethylene glycol) (PU-PEG) | One-pot synthesis | 0.82–190 kPa (Complex Shear Modulus) | - | [1] |
| Interpenetrating network of PEG-based PU and a chemically crosslinked copolymer | Two-step polymerization | 263–1816 kPa (Stiffness) | 320–1256 |
Table 2: Swelling and Degradation Properties of Polythis compound Hydrogels
| Hydrogel Composition | Swelling Ratio (%) | Degradation Profile | Reference |
| Polythis compound Diacrylate (PUDA) and PEG-PUDA | Varies with PUDA content | - | [2] |
| Porous PU Hydrogels (PU-HyP) | High water adsorption, affected by porosity | Weight loss in water is influenced by porosity |
Table 3: Cell Viability and Proliferation on Polythis compound Hydrogels
| Cell Type | Hydrogel Type | Seeding Density | Viability/Proliferation Outcome | Reference |
| Human Adipose-Derived Stem Cells (hAdMSCs) | Collagen/Alginate (as a general hydrogel example) | 1, 2, 4, and 16 x 10⁶ cells/mL | Viability >95% for most densities; highest density promoted superior ECM deposition | [4] |
| Mesenchymal Stem Cells (MSCs) | Biphasic Polythis compound | Not specified | Good cytocompatibility; adhesion influenced by nanostructure | [2] |
Experimental Protocols
I. One-Pot Synthesis of Polythis compound-Poly(ethylene glycol) (PU-PEG) Hydrogels
This protocol describes a simplified, one-pot method for preparing biocompatible PU-PEG hydrogels.[1]
Materials:
-
Poly(ethylene glycol) (PEG)
-
Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)
-
Crosslinker (e.g., 1,1,1-Trimethylolpropane)
-
Catalyst (e.g., Dibutyltin dilaurate - use with caution due to toxicity, or a less toxic alternative)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Glass vials or molds
-
Nitrogen or argon gas
Procedure:
-
Preparation of Precursors: In a clean, dry glass vial under a nitrogen or argon atmosphere, dissolve a specific molar ratio of PEG, diisocyanate, and crosslinker in anhydrous DMSO. The final concentration will determine the hydrogel's mechanical properties.
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst to the precursor solution.
-
Mixing and Casting: Thoroughly mix the solution by vortexing or gentle stirring. Cast the solution into desired molds (e.g., between two glass plates with a spacer of defined thickness).
-
Curing: Allow the hydrogel to cure at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours) until polymerization is complete.
-
Hydration and Sterilization: After curing, carefully remove the hydrogel from the mold and immerse it in sterile phosphate-buffered saline (PBS) to allow for swelling and removal of any unreacted components. The hydrogel can be sterilized by washing with 70% ethanol followed by sterile PBS washes, or by UV irradiation.[1][5][6] It is crucial to select a sterilization method that does not negatively impact the hydrogel's properties.[1][5]
II. Characterization of Polythis compound Hydrogels
A. Swelling Ratio Determination
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
Procedure:
-
Measure the weight of the fully hydrated hydrogel sample (Ws).
-
Lyophilize (freeze-dry) the hydrogel to remove all water.
-
Measure the weight of the dry hydrogel (Wd).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
B. In Vitro Degradation Assay
This protocol assesses the degradation of the hydrogel over time.
Procedure:
-
Place a pre-weighed, dry hydrogel sample (W0) in a tube containing a known volume of sterile PBS or cell culture medium.
-
Incubate the tube at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), carefully remove the hydrogel, gently blot to remove excess surface water, and weigh it (Wt).
-
Calculate the percentage of weight loss at each time point: Weight Loss (%) = [(W0 - Wt) / W0] x 100
III. Cell Culture on Polythis compound Hydrogels
A. Cell Seeding
This protocol describes how to seed cells onto 2D hydrogel surfaces or encapsulate them within 3D hydrogels.
For 2D Cell Culture:
-
Place the sterile hydrogel discs in a multi-well cell culture plate.
-
Pre-incubate the hydrogels with cell culture medium for at least 30 minutes.
-
Aspirate the medium and seed the cells directly onto the hydrogel surface at a desired density (e.g., 1 x 10⁴ to 5 x 10⁵ cells/cm²).
-
Add fresh culture medium and incubate under standard cell culture conditions (37°C, 5% CO₂).
For 3D Cell Encapsulation:
-
Prepare the sterile hydrogel precursor solution as described in the synthesis protocol.
-
Resuspend a cell pellet in the precursor solution to achieve the desired cell density (e.g., 1 x 10⁶ to 1 x 10⁷ cells/mL).
-
Quickly cast the cell-laden precursor solution into molds and allow it to cure.
-
After polymerization, transfer the cell-laden hydrogel to a culture plate and add fresh medium.
B. Cell Viability and Proliferation Assays
1. MTT Assay (for 2D cultures and extracts from 3D cultures)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Procedure:
-
After the desired culture period, remove the culture medium.
-
Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
If cells are on top of the hydrogel, carefully remove the MTT solution. If using extracts, transfer the supernatant to a new plate.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Note: For 3D cultures, an indirect method is often preferred where the hydrogel is incubated in medium for a period, and then this "extract" medium is used to treat a monolayer of cells on which the MTT assay is performed.[8] This avoids interference from the hydrogel itself.
2. Live/Dead Viability/Cytotoxicity Assay (for 2D and 3D cultures)
This assay uses fluorescent dyes to distinguish between live and dead cells.[9][10][11]
Procedure:
-
Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in sterile PBS.[9][12]
-
Wash the cell-laden hydrogels with sterile PBS.
-
Incubate the hydrogels in the Live/Dead working solution for 30-60 minutes at 37°C, protected from light.[9]
-
Wash the hydrogels again with PBS.
-
Visualize the stained cells immediately using a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for polythis compound hydrogel synthesis, characterization, and cell culture.
Caption: Integrin-mediated signaling pathway at the cell-polythis compound hydrogel interface.
References
- 1. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell–material interactions on biphasic polythis compound matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Cell Seeding Density and Material Stiffness on Chondrogenesis of Human Stem Cells Within Soft Hydrogels, Without the Use of Exogenous Growth Factors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. allevi3d.com [allevi3d.com]
- 10. Cyto3D® Live-Dead Assay Kit for 3D / 2D Cell Culture [thewellbio.com]
- 11. researchgate.net [researchgate.net]
- 12. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
Application Notes and Protocols for Intravenous Infusion of Urethane Anesthesia in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intravenous (IV) infusion method for urethane anesthesia in rodents, a technique favored for its stability and minimal interference with autonomic and neural reflexes in terminal physiological experiments.
Introduction
This compound (ethyl carbamate) is a long-acting anesthetic agent widely used in animal research, particularly for electrophysiological and neuropharmacological studies.[1] Its primary advantage lies in providing a stable, surgical plane of anesthesia for extended periods (up to 24 hours) with minimal depression of the cardiovascular and respiratory systems compared to other anesthetics.[1][2] The intravenous infusion route is preferred over intraperitoneal (IP) administration for physiological experiments as it avoids the osmotic effects on the mesenteric vasculature and provides a more controlled and stable level of anesthesia.[1][3] However, it is crucial to note that a bolus IV injection of this compound is lethal; therefore, a slow infusion is mandatory.[1][3]
Important Safety Considerations: this compound is a known carcinogen and mutagen.[3][4] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times.[4] this compound solutions should be prepared in a certified fume hood.[1][3] This anesthetic is for terminal procedures only and should not be used for survival surgeries.
Mechanism of Action
This compound's anesthetic properties are believed to result from its modest effects on multiple neurotransmitter systems rather than a single primary target. This broad-spectrum activity may contribute to its stable and long-lasting anesthetic effect. This compound has been shown to:
-
Potentiate the function of inhibitory neurotransmitter receptors, including gamma-aminobutyric acid (GABA)A and glycine receptors.[2]
-
Inhibit the function of excitatory neurotransmitter receptors, such as N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors.[2]
-
Potentiate the function of neuronal nicotinic acetylcholine receptors.
Quantitative Data Summary
The following tables provide a summary of recommended dosages, infusion rates, and expected physiological parameters for this compound anesthesia in rats.
Table 1: this compound Dosage and Administration
| Parameter | Value | Species | Route of Administration | Reference |
| Induction Dose | 1.3 - 1.5 g/kg | Rat | Intravenous (slow infusion) | [1][3] |
| Solution Concentration | ~1.5 g in 5 ml (30%) | Rat | [1][3] | |
| Infusion Rate | ~50 µl/min | Rat | Intravenous | [1] |
| Lethal Dose | 1.5 g/kg (as a bolus) | Rat | Intravenous | [1][3] |
| Duration of Anesthesia | Up to 24 hours | Rat | [1][3] |
Table 2: Expected Physiological Parameters in Rats Under this compound Anesthesia
| Parameter | Normal Range (Awake) | Expected Range (this compound Anesthesia) | Reference |
| Heart Rate | 250 - 450 bpm | Generally stable, may see a slight decrease or increase | [5][6] |
| Respiratory Rate | 70 - 115 breaths/min | Can cause respiratory depression, monitor closely | [7][8][9] |
| Body Temperature | 35.9 - 37.5 °C | Prone to hypothermia, external heating required | [10][11] |
| Blood Pressure | 110-130/80-100 mmHg | May cause hypotension | [12] |
| Oxygen Saturation (SpO2) | >95% | May decrease, oxygen supplementation may be necessary | [12] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (ethyl carbamate) powder
-
Sterile, non-pyrogenic water or 0.9% sterile saline
-
Sterile glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
-
Sterile, sealed storage bottle
Procedure:
-
Safety First: Don all appropriate PPE and work within a certified fume hood.[1][3]
-
Calculation: Calculate the required amount of this compound and sterile diluent to achieve the desired concentration (e.g., for a 30% w/v solution, dissolve 3 g of this compound in a final volume of 10 ml of sterile water). A common preparation is 1.5 g of this compound in a final volume of 5 ml.[1][3]
-
Dissolution: Add the sterile diluent to a sterile beaker with a magnetic stir bar. Slowly add the this compound powder while stirring to ensure complete dissolution.
-
Sterilization: Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, sealed storage bottle.
-
Labeling: Clearly label the bottle with the name of the solution (this compound), concentration, date of preparation, and your initials.[1] The solution is typically stable for up to six months when stored properly.[1]
Animal Preparation and Catheterization
Materials:
-
Rat (species and strain as per experimental design)
-
Volatile anesthetic (e.g., isoflurane) and vaporizer
-
Induction chamber and nose cone
-
Heating pad to maintain body temperature
-
Hair clippers
-
Surgical scrubs (e.g., povidone-iodine and alcohol)
-
Sterile surgical instruments
-
Catheter (appropriate gauge for the chosen vein, e.g., 24G for tail vein)[13]
-
Sterile saline
-
Suture material or surgical glue
-
Infusion pump
-
Tubing for infusion pump
Procedure:
-
Initial Anesthesia: Anesthetize the rat with a volatile anesthetic like isoflurane in an induction chamber.[1][3] Once induced, transfer the animal to a surgical area and maintain anesthesia via a nose cone.
-
Temperature Maintenance: Place the animal on a heating pad to maintain its body temperature between 36.5 and 37.5°C.[10][11]
-
Surgical Site Preparation: Shave the hair over the intended catheterization site (e.g., lateral tail vein or jugular vein). Clean the area with surgical scrubs.
-
Catheterization (Tail Vein - a simpler approach):
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[13]
-
Insert the catheter into the vein. A small flash of blood in the catheter hub confirms correct placement.
-
Advance the catheter into the vein.
-
Secure the catheter in place with tape or surgical glue.
-
Connect the catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.
-
-
Catheterization (Jugular Vein - for more stable, long-term infusion):
-
Transition to this compound: Once the catheter is secured and connected to the infusion pump, the isoflurane can be gradually withdrawn as the this compound infusion begins.[1]
Intravenous this compound Infusion
-
Infusion Pump Setup: Ensure the infusion pump is calibrated and set to the correct infusion rate (approximately 50 µl/min for a rat).[1]
-
Initiate Infusion: Begin the slow intravenous infusion of the prepared this compound solution.
-
Monitor Anesthetic Depth: Continuously monitor the depth of anesthesia by checking for:
-
Maintain Anesthesia: Once the desired plane of anesthesia is reached, the infusion can be continued for the duration of the experiment. The long-acting nature of this compound means that supplementation is often not required if the initial dose is adequate.[1][3]
Physiological Monitoring
Continuous monitoring of physiological parameters is critical to ensure the well-being of the animal and the validity of the experimental data.
Essential Monitoring:
-
Body Temperature: Use a rectal probe to monitor core body temperature and maintain it at 36.5-37.5°C with a heating pad.[10][11]
-
Respiratory Rate: Visually observe chest movements or use a more sophisticated monitoring device. A significant drop in respiratory rate can indicate an overdose.
-
Heart Rate: Can be monitored using ECG electrodes or a pulse oximeter.
-
Mucous Membrane Color: Check the color of the paws or gums; they should be pink, not blue or pale, which would indicate poor perfusion or oxygenation.
Troubleshooting
-
Animal is too lightly anesthetized: If reflexes return, the infusion rate may need to be slightly increased. However, given the long-acting nature of this compound, ensure that sufficient time has been allowed for the initial dose to take full effect.
-
Respiratory Depression: If the respiratory rate drops significantly, immediately pause the infusion. Provide supportive care, which may include supplemental oxygen.
-
Hypotension: If blood pressure drops significantly, reduce the infusion rate. Ensure the animal is adequately warmed, as hypothermia can exacerbate hypotension.
-
Catheter Issues: If the infusion is not proceeding smoothly, check for blockages or dislodgement of the catheter. It may be necessary to re-catheterize.
By following these detailed protocols and paying close attention to monitoring and safety, researchers can effectively utilize intravenous this compound infusion to achieve a stable and long-lasting plane of anesthesia for a wide range of physiological studies in rodents.
References
- 1. unthsc.edu [unthsc.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. research.unt.edu [research.unt.edu]
- 4. Article - Standard Operating Procedur... [policies.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound-chloralose anaesthesia on respiration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. State-dependent modulation of breathing in this compound-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Novel Method to Monitor Breathing and Heart Rate in Awake and this compound-Anesthetized Newborn Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Function and Autonomic Regulation in this compound Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]
- 14. Intravenous Jugular Catheterization for Rats [protocols.io]
- 15. 2.7. Intravenous Catheterization and Self-Administration. [bio-protocol.org]
Application Notes and Protocols: Polyurethane in Cardiovascular Implants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of block copolymers extensively utilized in the fabrication of cardiovascular implants due to their exceptional biocompatibility, tunable mechanical properties, and long-term biostability.[1][2][3] Their segmented molecular structure, consisting of alternating hard and soft segments, allows for the tailoring of physical properties to mimic native cardiovascular tissues, ranging from flexible and elastomeric to rigid and tough.[1][2] This adaptability has led to their successful application in a wide array of cardiovascular devices, including pacemaker leads, artificial heart components, vascular grafts, and heart valves.[1][3][4] These application notes provide an overview of the properties of polyurethanes for cardiovascular applications, detailed experimental protocols for their evaluation, and insights into the biological signaling pathways that govern their interaction with the host.
Applications of Polyurethane in Cardiovascular Implants
Polyurethanes are employed in various critical cardiovascular devices:
-
Pacemaker and Defibrillator Leads: The insulation of pacing leads benefits from the high tensile strength, flexibility, and biostability of polyurethanes, allowing for smaller lead diameters and improved handling characteristics compared to materials like silicone.[5]
-
Artificial Heart and Ventricular Assist Devices (VADs): The blood-contacting surfaces of total artificial hearts and VADs often utilize polyurethanes due to their relative hemocompatibility and durability, which are critical for long-term circulatory support.[1]
-
Vascular Grafts: Polythis compound-based vascular grafts are designed to mimic the compliance of native arteries, potentially reducing the risk of anastomotic hyperplasia and graft failure. Their porous structure can also be engineered to promote endothelialization.[6]
-
Prosthetic Heart Valves: The development of polymeric heart valves often involves polyurethanes, aiming to create durable leaflets that can withstand the continuous mechanical stresses of the cardiac cycle without the need for long-term anticoagulation therapy.[3]
Data Presentation: Properties of Medical-Grade Polyurethanes
The selection of a specific polythis compound formulation is critical for the performance of a cardiovascular implant. The following tables summarize key quantitative data for various types of polyurethanes used in cardiovascular applications.
Table 1: Mechanical Properties of Polyurethanes for Cardiovascular Applications
| Polythis compound Type | Application | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (MPa) |
| Polyether this compound (Tecoflex™ EG-80A) | Vascular Grafts | ~30-40 | ~400-600 | ~20-30 |
| Polycarbonate this compound (ChronoFlex® C) | General Medical Tubing | ~35-55 | ~300-500 | ~50-100 |
| Silicone-Polythis compound Copolymer (Elast-Eon™) | Pacing Leads, Grafts | ~20-35 | ~400-600 | ~10-25 |
| Lysine-based PU | Vascular Grafts | ~5 | ~300 | ~3 |
| Polythis compound/Silicone Rubber Blend (6% SR) | Coronary Artery Grafts | 5.19 | - | 6.79[7] |
Note: These values are approximate and can vary based on the specific formulation, processing conditions, and testing standards.
Table 2: Hemocompatibility and In Vitro Degradation of Polyurethanes
| Polythis compound Type/Modification | Hemolysis Rate (%) | Platelet Adhesion | In Vitro Degradation (Mass Loss after 18 weeks) |
| Polycarbonate-Urethane (25% hard segment) | < 5[8] | Low[8] | - |
| Heparin-grafted Thermoplastic PU | - | Reduced | - |
| PU with 60% Hard Segment | - | - | 100% (at 8 weeks, 70°C PBS)[9] |
| PU with 80% Hard Segment | - | - | 100% (at 18 weeks, 70°C PBS)[9] |
| 3D-Printed Thermoplastic PU (in 0.1M NaOH) | - | - | Minimal chain scission after 3 months[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of polythis compound-based cardiovascular implants.
Protocol 1: Hemocompatibility Assessment - Platelet Adhesion Assay
This protocol outlines a common method for quantifying platelet adhesion to a biomaterial surface.
1. Materials:
- Polythis compound test samples (e.g., 1x1 cm films)
- Control materials (e.g., glass, a known biocompatible polymer)
- Fresh human or animal whole blood anticoagulated with sodium citrate
- Phosphate-buffered saline (PBS), pH 7.4
- Glutaraldehyde solution (2.5% in PBS) for fixing
- Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration
- Lactate dehydrogenase (LDH) or Acid Phosphatase (ACP) assay kit[12]
- Scanning Electron Microscope (SEM)
2. Procedure:
- Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 150 x g) for 15 minutes to separate PRP.
- Sample Incubation: Place the polythis compound samples and controls in a 24-well plate. Add a defined volume of PRP to each well, ensuring the surface is fully covered. Incubate at 37°C for 1 hour under static conditions.[13]
- Rinsing: Gently aspirate the PRP and rinse the samples three times with PBS to remove non-adherent platelets.[13]
- Quantification (Colorimetric Assay):
- Lyse the adherent platelets using a lysis buffer (e.g., 1% Triton X-100 in PBS).
- Use an LDH or ACP assay kit to measure the enzyme activity in the lysate, which is proportional to the number of adherent platelets.[12][14]
- Create a standard curve with known platelet concentrations to quantify the number of adhered platelets.[12]
- Morphological Analysis (SEM):
- Fix the rinsed samples with 2.5% glutaraldehyde for 2 hours at room temperature.
- Dehydrate the samples through a graded series of ethanol.
- Critical point dry the samples.
- Sputter-coat the samples with gold or palladium.
- Visualize the morphology and spreading of adherent platelets using SEM.[14]
Protocol 2: In Vitro Degradation Study (Accelerated)
This protocol describes an accelerated degradation test to evaluate the long-term stability of polythis compound implants.
1. Materials:
- Polythis compound test samples of known weight and dimensions.
- Degradation solution:
- Hydrolytic: 0.1 M Sodium Hydroxide (NaOH) or Phosphate-Buffered Saline (PBS), pH 7.4.[10][11]
- Oxidative: 20% Hydrogen Peroxide (H₂O₂) with 0.1 M Cobalt(II) Chloride (CoCl₂) as a catalyst.[10][11]
- Incubator or water bath set to 37°C or an elevated temperature (e.g., 70°C) for acceleration.[9]
- Analytical balance.
- Scanning Electron Microscope (SEM).
- Gel Permeation Chromatography (GPC) system.
2. Procedure:
- Initial Characterization: Record the initial dry weight, dimensions, and surface morphology (via SEM) of the polythis compound samples. Analyze the initial molecular weight distribution using GPC.
- Immersion: Place individual samples in sealed containers with a sufficient volume of the chosen degradation solution.
- Incubation: Incubate the containers at the selected temperature. The degradation solution should be refreshed periodically (e.g., every 3 days) to maintain a constant chemical environment.[10]
- Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 18 weeks), remove a subset of samples from the degradation solution.[9]
- Post-Degradation Analysis:
- Rinse the samples thoroughly with deionized water and dry them to a constant weight in a vacuum oven.
- Mass Loss: Calculate the percentage of mass loss compared to the initial dry weight.
- Surface Morphology: Analyze changes in the surface topography, such as cracking or pitting, using SEM.
- Molecular Weight: Determine the change in molecular weight distribution using GPC to assess chain scission.
- pH Monitoring: For hydrolytic degradation in PBS, monitor the pH of the degradation medium weekly.[9]
Protocol 3: Cell Viability Assessment - MTT Assay
This protocol details the use of the MTT assay to evaluate the cytotoxicity of polythis compound extracts.
1. Materials:
- Polythis compound test samples.
- Control material (e.g., tissue culture plastic).
- Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
- A relevant cell line (e.g., L929 fibroblasts, Human Umbilical Vein Endothelial Cells - HUVECs).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).
- 96-well cell culture plates.
- Microplate reader.
2. Procedure:
- Extract Preparation (Indirect Method):
- Sterilize the polythis compound samples (e.g., with 70% ethanol and UV irradiation).
- Incubate the samples in cell culture medium at a specific surface area to volume ratio (e.g., according to ISO 10993-5) for 24-72 hours at 37°C to create an extract.[15]
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
- Exposure to Extract: Remove the standard culture medium and replace it with the prepared polythis compound extract. Include wells with fresh medium as a negative control and a cytotoxic agent as a positive control.
- Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
- MTT Addition: After the incubation period, remove the extract and add MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: Remove the MTT solution and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals, resulting in a purple solution.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Signaling Pathways and Experimental Workflows
The biological response to implanted polyurethanes is a complex process involving protein adsorption, cell adhesion, and the activation of inflammatory and wound-healing pathways.
Foreign Body Response (FBR) Signaling
Upon implantation, a cascade of events known as the Foreign Body Response is initiated. This involves the recruitment of immune cells, particularly macrophages, which can fuse to form foreign body giant cells. Key signaling pathways involved include:
-
TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) plays a crucial role in the fibrotic encapsulation of implants by promoting fibroblast proliferation and extracellular matrix deposition.[16]
-
TNF Signaling: Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that contributes to the initial inflammatory response to the biomaterial.[16]
-
Integrin Signaling: Cell adhesion to the protein-coated implant surface is mediated by integrin receptors, which triggers intracellular signaling cascades affecting cell behavior.[4]
Caption: Signaling cascade of the Foreign Body Response to a polythis compound implant.
Experimental Workflow for Biocompatibility Assessment
A logical workflow is essential for the comprehensive evaluation of a novel polythis compound for cardiovascular applications.
Caption: A typical experimental workflow for assessing polythis compound biocompatibility.
Conclusion
Polyurethanes remain a cornerstone material in the design and manufacturing of advanced cardiovascular implants. Their tunable properties allow for the development of devices that closely mimic the biological and mechanical environment of the cardiovascular system. A thorough understanding and application of the detailed characterization protocols outlined in these notes are essential for ensuring the safety and efficacy of these life-saving technologies. Future research will likely focus on further enhancing the long-term biostability and hemocompatibility of polyurethanes through novel synthesis and surface modification techniques, ultimately leading to improved clinical outcomes for patients with cardiovascular disease.
References
- 1. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polythis compound synthesis for vascular application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tuning foreign body response with tailor-engineered nanoscale surface modifications: fundamentals to clinical applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01040F [pubs.rsc.org]
- 5. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ejournal.unimap.edu.my [ejournal.unimap.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. High Modulus Biodegradable Polyurethanes for Vascular Stents: Evaluation of Accelerated in vitro Degradation and Cell Viability of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Degradation Studies of 3D-Printed Thermoplastic Polythis compound for the Design of Vascular Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of adherent platelets on polymer-based biomaterials. Comparison of colorimetric and microscopic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemocompatibility of Chitosan/poly(acrylic acid) Grafted Polythis compound Tubing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polythis compound/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing urethane-induced respiratory depression in mice
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing urethane-induced respiratory depression in mice. It includes troubleshooting advice, frequently asked questions, detailed protocols, and quantitative data to ensure safe and effective use of this long-acting anesthetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for anesthesia in mice?
A1: this compound (ethyl carbamate) is an injectable anesthetic known for providing a long and stable plane of surgical anesthesia (6+ hours) from a single dose.[1] It is often favored in neurophysiology and cardiorespiratory research because it is thought to have relatively minor effects on brainstem reflexes and autonomic regulation compared to other agents.[2][3]
Q2: What is the primary mechanism of this compound-induced respiratory depression?
A2: this compound induces respiratory depression primarily by causing hypoventilation (a reduction in the rate and depth of breathing).[4][5] This leads to an accumulation of carbon dioxide in the blood (hypercapnia) and a drop in blood pH, a condition known as respiratory acidosis.[4][5] Severe respiratory depression can also lead to hypoxemia (low blood oxygen levels).[6]
Q3: What is the recommended dose of this compound to achieve anesthesia while minimizing respiratory risks?
A3: The therapeutic dose of this compound typically ranges from 1.0 to 1.5 g/kg.[2][4] It is crucial to start with a lower dose and supplement if necessary, as the anesthetic depth is highly sensitive to dosage. Subtherapeutic doses can still significantly alter breathing and the hypercapnic ventilatory response (HCVR).[2] The total cumulative dose to reach a surgical plane of anesthesia can be as high as 2.2 g/kg in some cases.[7]
Q4: How should I prepare and administer this compound?
A4: this compound is typically prepared as a solution in sterile water or saline.[8][9] It should be prepared in a certified fume hood due to its carcinogenic properties.[3][8] The most common route of administration is intraperitoneal (IP).[10] However, for greater stability, intravenous (IV) infusion is an option but must be done slowly, as a bolus IV dose can be lethal.[3][8]
Q5: What physiological parameters are critical to monitor during this compound anesthesia?
A5: Continuous monitoring is essential to prevent complications. Key parameters include:
-
Respiratory Rate: A normal respiratory rate for an anesthetized mouse is 55-100 breaths per minute. A drop below this range may indicate excessive anesthetic depth.[11]
-
Oxygen Saturation (SpO₂): this compound can cause a significant decrease in SpO₂.[6][7] This should be monitored with a pulse oximeter.
-
Heart Rate: While this compound's impact on heart rate can be variable, monitoring for profound bradycardia is important.[1][12]
-
Body Temperature: Anesthetics disrupt thermoregulation. Maintaining body temperature with a heating pad is critical to prevent hypothermia.
-
Anesthetic Depth: Regularly check the pedal withdrawal reflex (toe pinch) to ensure an adequate surgical plane of anesthesia is maintained.[3][8]
Q6: Can pre-anesthetic agents help reduce complications?
A6: Yes. Administering an anticholinergic agent like atropine (0.04–0.10 mg/kg, SC) or glycopyrrolate (0.01–0.02 mg/kg, SC) can reduce bronchial secretions and prevent a drop in heart rate.[11][13][14]
Troubleshooting Guide
Problem: The mouse's breathing is shallow, and its respiratory rate has dropped below 50 breaths/min.
-
Immediate Action:
-
Reduce Anesthetic Depth: If using a continuous infusion, stop or reduce the rate. If a single dose was given, this is not possible; proceed to supportive care.
-
Provide Supportive Care: Gently stimulate the mouse to encourage breathing.[11] Ensure the animal is warm.
-
Administer Reversal/Stimulant: Consider administering a respiratory stimulant like Doxapram (5-10 mg/kg, IP).[11] Doxapram can counteract respiratory depression without affecting analgesia.[15] Be aware that its effects can be short-lived, and repeat doses may be necessary.[15]
-
Problem: The mouse's oxygen saturation (SpO₂) is below 90%.
-
Immediate Action:
-
Administer Supplemental Oxygen: This is the most effective way to restore SpO₂ levels.[6][7] Provide 100% oxygen via a nose cone or by placing the animal in an oxygenated chamber.
-
Check for Airway Obstruction: Ensure the mouse's airway is clear of saliva or other secretions. Pre-treatment with atropine can help prevent this.[9][16]
-
Consider Mechanical Ventilation: For long or invasive procedures, mechanical ventilation is the most reliable method for maintaining normal pulmonary function.[17][18]
-
Problem: The mouse is not reaching a surgical plane of anesthesia at a standard dose.
-
Possible Causes & Solutions:
-
Incorrect IP Injection: The injection may have been delivered into the subcutaneous space, a fat pad, or an abdominal organ, leading to poor absorption.
-
Individual Variation: Factors like age, strain, and sex can influence anesthetic requirements.[1]
-
Solution: Administer a small supplemental dose (e.g., 10-25% of the initial dose) and wait 15-20 minutes before assessing anesthetic depth again. Avoid repeated, frequent dosing to prevent overdose.
-
Quantitative Data Summary
Table 1: Effect of this compound Dose on Respiratory Parameters in Mice
| This compound Dose (mg/kg) | Baseline Respiratory Rate (breaths/min, 0% CO₂) | Post-Urethane Respiratory Rate (breaths/min, 0% CO₂) | Change in Respiratory Rate |
| 1000 | 177.09 ± 48.56 | 264.77 ± 33.24 | +50% |
| 1500 | 162.90 ± 30.42 | 293.67 ± 54.13 | +80% |
Data adapted from Massey et al., Journal of Neurophysiology, 2017.[2] Note: While baseline respiratory rate increases, the response to hypercapnia is blunted, indicating a depression of respiratory control.
Table 2: Effect of this compound (1 g/kg) on Blood Gas in P6/7 Mice
| Condition | pH | pCO₂ (mmHg) |
| Awake | 7.28 ± 0.05 | 47.9 ± 5.6 |
| This compound Anesthesia | 7.16 ± 0.04 | 64.1 ± 5.1 |
Data adapted from Zehendner et al., PLOS ONE, 2013.[4] The data show a significant drop in pH and an increase in pCO₂, indicative of respiratory acidosis.
Table 3: Recommended Dosages of Key Pharmacological Agents
| Drug | Dosage | Route | Purpose |
| This compound | 1.0 - 1.5 g/kg | IP | Primary Anesthetic |
| Atropine | 0.04 - 0.10 mg/kg | SC | Pre-anesthetic (reduce secretions) |
| Glycopyrrolate | 0.01 - 0.02 mg/kg | SC | Pre-anesthetic (alternative to atropine) |
| Doxapram | 5 - 10 mg/kg | IP, IV | Respiratory Stimulant |
Dosages compiled from multiple sources.[2][11][15]
Detailed Experimental Protocols
Protocol 1: this compound Administration and Physiological Monitoring
-
Pre-Anesthetic Preparation:
-
Acclimate mice for at least 3 days upon arrival.[11]
-
Weigh the mouse immediately before the experiment to ensure accurate drug dosage calculation.
-
(Optional) Administer atropine (0.05 mg/kg, SC) 10-15 minutes prior to this compound injection to minimize respiratory secretions.[13][14]
-
Apply a sterile, non-medicated ophthalmic ointment to both eyes to prevent corneal drying.[11]
-
-
This compound Preparation and Administration:
-
Safety First: Prepare this compound solution (e.g., 10-20% w/v in sterile saline) in a certified chemical fume hood while wearing appropriate PPE (gloves, lab coat, eye protection).[3][8]
-
Warm the solution to body temperature to improve solubility and reduce injection-site discomfort.
-
Administer the calculated dose via intraperitoneal (IP) injection. Aspirate slightly before injecting to ensure the needle is not in a blood vessel or organ.
-
-
Induction and Monitoring:
-
Place the mouse in a clean, quiet cage for induction, which typically takes 15-30 minutes.[10]
-
Place the mouse on a homeothermic blanket or heating pad set to 37°C to maintain body temperature.
-
Once the mouse is immobile, attach monitoring equipment:
-
Pulse Oximeter: Place the sensor on a shaved, unpigmented area (e.g., paw or tail) to monitor SpO₂ and heart rate.
-
Respiration Monitor: A piezoelectric transducer or visual observation can be used to monitor respiratory rate.[4]
-
-
Confirm a surgical plane of anesthesia by checking for a lack of pedal withdrawal reflex (toe pinch).
-
-
Maintenance and Recovery:
-
This compound provides long-lasting anesthesia, so re-dosing is often unnecessary for procedures under 6 hours.[1] If anesthesia becomes too light, a small supplemental dose (10-25% of initial dose) may be given.
-
This compound is for terminal procedures only. Due to its carcinogenic properties, animals must not be allowed to recover and must be euthanized at the end of the experiment.[3][19]
-
Visual Guides and Workflows
References
- 1. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unthsc.edu [unthsc.edu]
- 4. A Simple and Novel Method to Monitor Breathing and Heart Rate in Awake and this compound-Anesthetized Newborn Rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. journals.physiology.org [journals.physiology.org]
- 8. research.unt.edu [research.unt.edu]
- 9. Frontiers | The Impact of Anesthetic State on Spike-Sorting Success in the Cortex: A Comparison of Ketamine and this compound Anesthesia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 15. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preanaesthetic use of atropine in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isoflurane and Pentobarbital Anesthesia for Pulmonary Studies Requiring Prolonged Mechanical Ventilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Repeated Anesthesia Containing this compound on Tumor Formation and Health Scores in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete polymerization in polyurethane synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering incomplete polymerization during polyurethane synthesis.
Frequently Asked Questions (FAQs)
Issue 1: The final polythis compound product is sticky or tacky.
Q: Why is my polythis compound still tacky after the recommended curing time?
A: A tacky or sticky surface is a common indicator of incomplete curing. The primary causes include environmental factors, incorrect application, or issues with the reactants themselves.[1][2]
-
Improper Environmental Conditions: Polythis compound curing is sensitive to temperature and humidity. Ideal conditions are typically between 60-80°F (15-27°C) and 30-60% relative humidity.[2] High humidity can introduce moisture that reacts with isocyanates, leading to unwanted side reactions, while low temperatures can significantly slow down the curing process.[1][2][3]
-
Incorrect Stoichiometry: An imbalance in the isocyanate-to-polyol ratio (Isocyanate Index) can leave unreacted components, resulting in a sticky product.[4][5]
-
Moisture Contamination: Both polyols and isocyanates are hygroscopic and can absorb atmospheric moisture.[6] This water reacts with isocyanates to form carbamic acid, which then decomposes into an amine and carbon dioxide gas, disrupting the primary this compound reaction and potentially causing foaming.[6][7][8]
-
Thick Application: Applying the polythis compound mixture in overly thick layers can trap solvents, preventing the lower layers from curing completely.[1][2]
-
Expired or Improperly Stored Reactants: Old or improperly stored polythis compound components may have degraded or absorbed moisture, leading to poor curing.[1][2]
Troubleshooting Steps:
-
Verify Environmental Conditions: Move the curing setup to a controlled environment with appropriate temperature and humidity. Using a dehumidifier or fan can help improve air circulation and remove excess moisture.[2]
-
Check Stoichiometry: Recalculate the required amounts of isocyanate and polyol based on their equivalent weights. Titration methods can be used to determine the exact NCO content of the isocyanate and the hydroxyl value of the polyol.
-
Ensure Dry Conditions: Degas the prepolymer under a vacuum to remove dissolved gases and moisture before mixing.[9] Purge storage containers with dry nitrogen to prevent moisture contamination.[6]
-
Apply in Thin Coats: If applicable (e.g., for coatings), apply multiple thin coats, allowing adequate drying time between each layer.[1][10]
-
If Still Tacky: For a tacky surface, a gentle sanding with fine-grit sandpaper followed by a thin, fresh coat of polythis compound can sometimes resolve the issue.[1] In severe cases, the uncured polymer may need to be removed with a chemical stripper.[1]
Issue 2: The polythis compound has poor mechanical properties (e.g., low tensile strength, cheesy appearance).
Q: My polythis compound product is weak and tears easily. What could be the cause?
A: Poor mechanical properties are a direct result of a flawed polymer network, which can stem from several underlying issues during synthesis.
-
Incorrect Isocyanate Index: The stoichiometry of the reaction is critical. An excess of either isocyanate or polyol will result in a polymer with unreacted chain ends, leading to a lower molecular weight and consequently, poor mechanical strength.[11] Lower stoichiometry can reduce resistance to flex fatigue and tearing.[11]
-
Moisture Contamination: As mentioned previously, water reacts with isocyanates, consuming them in a side reaction that forms urea linkages and CO2.[6][7][8] This not only disrupts the stoichiometry but the resulting gas bubbles can create voids in the material, compromising its structural integrity.[6]
-
Catalyst Issues: The catalyst plays a crucial role in directing and accelerating the polymerization reaction.[12] If the catalyst is deactivated, used in the wrong concentration, or is the wrong type, the reaction may proceed too slowly or favor side reactions, leading to an incomplete network formation.[13][14]
-
Inadequate Mixing: Poor mixing of the A-side (isocyanate) and B-side (polyol) components can lead to localized areas with incorrect stoichiometry, resulting in weak spots or wet patches in the final product.[15][16]
-
Insufficient Curing: The polythis compound may not have been cured for a sufficient amount of time or at the correct temperature to achieve its optimal properties.[9] A primary cure followed by a post-cure at a higher temperature is often necessary.[9]
Troubleshooting Steps:
-
Optimize Stoichiometry: Carefully calculate the mix ratio based on the equivalent weights of your specific isocyanate and polyol batches. The isocyanate index can be adjusted to fine-tune properties.[5][17]
-
Control for Moisture: Dry all reactants and solvents. Use moisture scavengers in the formulation if necessary.[6] Conduct the reaction under a dry nitrogen atmosphere.
-
Evaluate Catalyst System: Ensure the catalyst is active and used at the recommended concentration. Catalyst deactivation can occur due to acidic impurities or reaction with other components.[13]
-
Improve Mixing: Mix components thoroughly for the time specified in the technical data sheet (TDS), typically 1-3 minutes, ensuring a homogenous mixture without introducing excessive air.[9]
-
Review Curing Profile: Adhere to the recommended curing schedule, including any post-curing steps at elevated temperatures.[9]
Issue 3: Unexpected foaming or lack of expected foaming occurs.
Q: My reaction produced foam, but it was not intended. How can I prevent this?
A: Unintended foaming is almost always caused by the reaction of isocyanate with water, which produces carbon dioxide gas.[6][7][8]
-
Moisture in Reactants or on Surfaces: The primary source is moisture contamination in the polyol, isocyanate, or other additives.[6] Even residual moisture on reaction vessels or molds can be sufficient to cause bubbling.
-
Atmospheric Humidity: High ambient humidity during mixing and curing can introduce water into the system.[3][18]
Troubleshooting Steps:
-
Dry Reactants: Ensure all components are thoroughly dried. Polyols can be dried under vacuum at an elevated temperature. Isocyanates that are cloudy or have solids at the bottom may be contaminated with moisture.[6]
-
Use Dry Equipment: All mixing vessels, stirrers, and molds should be clean and completely dry before use.
-
Control Environment: Perform the reaction in a low-humidity environment or under a dry inert gas blanket (e.g., nitrogen).[6]
-
Utilize Moisture Scavengers: Adding moisture scavengers to the polyol component can help to chemically remove trace amounts of water.[6]
Q: I am trying to make a polythis compound foam, but the expansion is poor.
A: Insufficient foam expansion is typically related to the blowing reaction.
-
Insufficient Blowing Agent: If using water as the blowing agent, there may not be enough to react with the isocyanate to produce the required volume of CO2.[19] If using a physical blowing agent, the quantity may be too low.
-
Incorrect Catalyst Balance: In foam production, a balance between the "blowing" catalyst (often an amine catalyst that promotes the water-isocyanate reaction) and the "gelling" catalyst (often an organometallic catalyst that promotes the polyol-isocyanate reaction) is critical.[8][19] If the gelling reaction is too fast relative to the blowing reaction, the polymer network will build viscosity too quickly and restrict foam expansion.[20]
-
Low Temperature: Reaction temperatures that are too low can slow the blowing reaction rate, leading to reduced foam volume.[20]
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated |
| Curing Temperature | 60°F to 80°F (15°C to 27°C)[2] | Too Low: Slow or incomplete cure, tacky finish. Too High: Accelerated side reactions, potential scorching.[20][21] |
| Relative Humidity | 30% to 60%[2] | Too High: Moisture contamination, unintended foaming, sticky surface.[1][3][6] |
| Isocyanate Index | Typically 0.8 to 1.2[17] | Too Low: Unreacted polyol, soft/tacky product, poor properties.[20] Too High: Unreacted isocyanate, brittle product.[19][22] |
| Post-Cure Temperature | 70°C to 100°C (Typical for prepolymers) | Insufficient: Sub-optimal mechanical properties due to incomplete network formation. |
Experimental Protocols
Protocol 1: General Polythis compound Elastomer Synthesis
This protocol describes a generalized method for creating a polythis compound elastomer from a prepolymer and a curative.
1. Materials and Equipment:
-
Isocyanate prepolymer
-
Diamine or polyol curative
-
Mixing vessel
-
Vacuum oven
-
Heating oven
-
Mold
2. Procedure:
-
Prepolymer Preparation: Preheat the isocyanate prepolymer in an oven to the temperature specified on its technical data sheet (TDS), typically between 70-100 °C.[9] Following heating, degas the prepolymer under vacuum until bubbling stops to eliminate any dissolved gases.[9]
-
Curative Preparation: If the curative is a solid, melt it to a homogenous liquid at the temperature recommended in its TDS.[9]
-
Mixing: Weigh the preheated and degassed prepolymer into the mixing vessel. Calculate and weigh the stoichiometric amount of the curative. Add the curative to the prepolymer and mix thoroughly for the time specified in the TDS (usually 1-3 minutes), avoiding air entrapment.[9]
-
Casting: Pour the mixture into a preheated mold. If necessary, degas the mixture again briefly to remove any bubbles introduced during mixing.[9]
-
Curing: Place the mold in an oven set to the recommended curing temperature. The curing schedule may involve a primary cure followed by a post-cure at a higher temperature to ensure the full development of mechanical properties.[9]
-
Demolding: After the curing cycle is complete, allow the mold to cool to room temperature before removing the polythis compound part.[9]
Protocol 2: Analytical Techniques for Troubleshooting
When polymerization fails, the following analytical techniques can provide insight into the root cause.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To monitor the disappearance of the isocyanate peak and the appearance of the this compound linkage.
-
Methodology: Acquire spectra of the reaction mixture over time. The characteristic NCO peak is located at approximately 2270 cm⁻¹.[18] The formation of the this compound linkage can be observed by the growth of the N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Incomplete reaction is indicated by a persistent NCO peak in the final product.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions like the glass transition temperature (Tg).[23]
-
Methodology: A small sample of the cured polymer is heated in the DSC instrument. A low Tg compared to a reference standard can indicate a low degree of cross-linking or low molecular weight, both consequences of incomplete polymerization.[24][25]
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To measure the molecular weight distribution of the polymer.[26]
-
Methodology: The synthesized polymer is dissolved in a suitable solvent (e.g., THF) and injected into the GPC system. Incomplete polymerization will result in a lower average molecular weight and a broader distribution compared to a successful synthesis.[27]
-
Visualizations
Caption: Troubleshooting workflow for incomplete polythis compound polymerization.
Caption: Primary and common side reactions in polythis compound synthesis.
Caption: Experimental workflow for analyzing a failed polymerization.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. How to Solve Polythis compound Finishing Problems [todayshomeowner.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. resinlab.com [resinlab.com]
- 7. Chemistry of polyurethanes - Elastas [elastas.lt]
- 8. l-i.co.uk [l-i.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. lumbergrand.com [lumbergrand.com]
- 11. gallaghercorp.com [gallaghercorp.com]
- 12. Understanding Polythis compound Catalysts and How They Work [gzyourun.com]
- 13. Reasons for Deactivation of Polythis compound Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. urethanesolutions.co.za [urethanesolutions.co.za]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. The kinetics of the polythis compound moisture curing reaction: a combined experimental and DFT mechanistic study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. bdmaee.net [bdmaee.net]
- 20. Common Issues and Solutions for Polythis compound Foam Production-Part 1 [sabtechmachine.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. madisongroup.com [madisongroup.com]
- 24. Effect of Moisture on Shape Memory Polythis compound Polymers for Extrusion-Based Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effect of moisture absorption on the physical properties of polythis compound shape memory polymer foams - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 27. fluenceanalytics.com [fluenceanalytics.com]
Technical Support Center: Optimizing Urethane Dosage for Non-Terminal Rodent Procedures
Disclaimer: The use of urethane in non-terminal rodent procedures is not standard practice and is generally discouraged due to its carcinogenic and mutagenic properties, as well as its prolonged and unpredictable recovery profile.[1][2][3][4][5] This guide is intended for researchers who have received explicit approval from their Institutional Animal Care and Use Committee (IACUC) to use this compound in a non-terminal context. Strict adherence to approved protocols and safety guidelines is mandatory.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally not recommended for non-terminal (survival) rodent surgeries?
A1: this compound is classified as a carcinogenic and mutagenic agent.[1][3][5][6] Its use in animals that will recover from surgery poses a long-term health risk to the animal. Furthermore, this compound anesthesia can last for up to 24 hours, leading to a prolonged and difficult recovery period.[3][6] For these reasons, its use is typically restricted to terminal procedures where the animal does not regain consciousness.[1][3][6]
Q2: Are there any circumstances where a low dose of this compound might be considered for a non-terminal procedure?
A2: Recent research has explored the use of a low dose of this compound in combination with other anesthetics, such as ketamine and xylazine, to achieve an extended period of surgical anesthesia for non-terminal procedures in rats.[7][8][9] This approach aims to leverage the stable anesthetic plane provided by this compound while minimizing the dose to reduce long-term risks. One study reported successful recovery and no evidence of tumor formation or other adverse effects in rats followed for three months after a single low-dose this compound cocktail administration.[7][8][9] However, the long-term carcinogenic risks of even a single dose are not fully documented.[7]
Q3: What are the primary safety concerns for personnel handling this compound?
A3: this compound is a hazardous chemical that can be absorbed through the skin.[6] It is a known carcinogen and mutagen.[3][6] All handling of this compound powder and solutions should be conducted in a certified fume hood.[3][6] Personnel must wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6] Pregnant women should avoid all contact with this compound.[3][6]
Q4: How should this compound solutions be prepared and stored?
A4: this compound solutions should be prepared in a certified fume hood using sterile, non-pyrogenic water.[3][6] Due to the hypertonicity of this compound solutions, other diluents are generally avoided.[3][6] this compound powder is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3][6] Prepared solutions should be clearly labeled with the concentration, date of preparation, and expiration date (typically up to six months).[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Slow or incomplete induction of anesthesia | - Incorrect dosage- Old or improperly stored this compound solution- Animal was recently fed | - Ensure accurate calculation of dosage based on the animal's body weight.- Use a freshly prepared this compound solution (less than 2 weeks old is recommended).[10]- For intraperitoneal (IP) injections, ensure the animal has been fasted for 1-2 hours (water should not be restricted).[10] |
| Animal is too lightly anesthetized (reacts to stimuli) | - Insufficient initial dose- Individual variation in anesthetic sensitivity | - Confirm lack of response to a firm toe pinch before beginning the procedure.[11]- For terminal procedures, a small supplemental dose may be considered, but this is not recommended for survival surgeries due to the risk of overdose. |
| Respiratory distress (slow, shallow breathing) | - Anesthetic overdose- Pre-existing respiratory condition | - Immediately cease any further administration of anesthetic.- Provide supplemental oxygen if available.- Monitor respiratory rate and mucous membrane color closely.- If the animal's condition does not improve, humane euthanasia may be necessary. |
| Hypothermia during anesthesia | - Anesthetic-induced depression of thermoregulation- High surface area to body mass ratio in rodents | - Use a regulated heating pad or other external heat source to maintain the animal's body temperature between 36.0°C and 38.0°C for mice and 35.9°C and 37.5°C for rats.[12][13][14]- Monitor rectal temperature throughout the procedure. |
| Prolonged or difficult recovery | - this compound has a long duration of action.- Dehydration or hypoglycemia | - Keep the animal in a warm, quiet, and clean environment until fully ambulatory.[12][13]- Provide supportive care, such as warmed subcutaneous fluids, as described in your approved protocol.[12]- Monitor for signs of pain or distress and administer analgesics as prescribed. |
Data Presentation
Table 1: Recommended this compound Dosages for Terminal Procedures
| Species | Dosage (mg/kg) | Route of Administration | Notes |
| Rat | 1300 - 1500 | Intraperitoneal (IP) or Intravenous (IV) | 1.5 g/kg (1500 mg/kg) is considered a lethal dose. Anesthesia can last up to 24 hours.[3][6] |
| Mouse | 1000 - 1600 | Intraperitoneal (IP) | Dose may vary depending on the strain.[10] |
Table 2: Low-Dose this compound Combination Protocol for Non-Terminal Procedures in Rats
| Anesthetic Agent | Dosage | Route of Administration | Notes |
| This compound | ~130 mg/kg (1/10th of the standard terminal dose) | Intraperitoneal (IP) | This low dose is intended to prolong the anesthetic plane without the long-term effects of a full dose.[7] |
| Ketamine | 90 mg/kg | Intraperitoneal (IP) | |
| Xylazine | 10 mg/kg | Intraperitoneal (IP) |
This protocol has been shown to provide a surgical plane of anesthesia for up to 90 minutes with an uneventful recovery.[7][8][9]
Table 3: Physiological Monitoring Parameters for Anesthetized Rodents
| Parameter | Normal Range (Mouse) | Normal Range (Rat) |
| Respiratory Rate | 55 - 100 breaths/min[14] | 70 - 110 breaths/min[13] |
| Heart Rate | 300 - 500 beats/min[14] | 260 - 500 beats/min[13] |
| Body Temperature | 36.0°C - 38.0°C[14] | 35.9°C - 37.5°C[13] |
Experimental Protocols
Detailed Methodology for Low-Dose this compound/Ketamine/Xylazine Anesthesia in Rats (Non-Terminal)
This protocol is adapted from a study demonstrating extended surgical anesthesia with recovery.[7]
1. Animal Preparation:
-
Use Fisher rats (or another appropriate strain) aged 14-20 weeks, weighing 250-380g.[7]
-
Acclimate animals to the facility for at least 3 days prior to the procedure.[13][14]
-
Fasting is not typically required for rodents, but if necessary, limit it to 2-3 hours.[13][14] Water should never be restricted.[13][14]
2. Anesthetic Preparation:
-
This compound Solution: Prepare a 0.65 g/mL solution of this compound in sterile distilled water.[7]
-
Ketamine/Xylazine Mixture: Prepare a fresh mixture on the day of the procedure consisting of:[7]
-
0.9 mL of 10% ketamine solution
-
0.5 mL of 2% xylazine solution
-
0.6 mL of sterile saline
-
-
Vortex the ketamine/xylazine mixture thoroughly.[7]
3. Anesthetic Administration:
-
The volume of the ketamine/xylazine mixture will vary based on the rat's body weight to achieve doses of 90 mg/kg for ketamine and 10 mg/kg for xylazine.[7]
-
The volume of the this compound solution is kept constant at 0.1 mL per rat.[7]
-
Draw 0.1 mL of the this compound solution into a 1 mL syringe first.[7]
-
Then, draw the pre-calculated volume of the ketamine/xylazine mixture into the same syringe.[7]
-
Administer the entire mixture via a single intraperitoneal (IP) injection.[7]
4. Monitoring and Supportive Care:
-
Continuously monitor the animal's respiratory rate, heart rate, and body temperature.[7]
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch).[11]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[12][13]
-
Maintain body temperature using a regulated heating source.[12][13]
5. Recovery:
-
Place the animal in a clean, warm cage for recovery.[12][13]
-
Monitor the animal every 15 minutes until it is fully ambulatory.[13]
-
Provide supportive care as needed, such as warmed fluids.[12]
-
House the animal individually until fully recovered to prevent potential harm from cage mates.[13]
Visualizations
References
- 1. gv-solas.de [gv-solas.de]
- 2. msm.edu [msm.edu]
- 3. research.unt.edu [research.unt.edu]
- 4. journals.plos.org [journals.plos.org]
- 5. Hazards of this compound (ethyl carbamate): a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unthsc.edu [unthsc.edu]
- 7. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of this compound and isoflurane on external urethral sphincter electromyography and cystometry in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. az.research.umich.edu [az.research.umich.edu]
controlling viscosity during polyurethane prepolymer synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals control viscosity during polyurethane prepolymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of a polythis compound prepolymer during synthesis?
A1: The primary factors influencing viscosity are the NCO/OH molar ratio, reaction temperature, reaction time, and the purity of the raw materials (especially the water content of the polyol).[1][2][3][4] Secondary factors include the specific type and molecular weight of the isocyanate and polyol used.[2][5][6]
Q2: How does the NCO/OH ratio affect prepolymer viscosity?
A2: The NCO/OH molar ratio is critical for controlling molecular weight and, consequently, viscosity. A higher NCO/OH ratio (i.e., a larger excess of isocyanate) limits chain extension, resulting in a lower average molecular weight and lower viscosity.[1][7][8] Conversely, as the NCO/OH ratio approaches 1, the molecular weight increases significantly, leading to a sharp rise in viscosity.[1]
Q3: Why is controlling the water content in the polyol so critical for viscosity management?
A3: Water reacts with isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[9] The resulting amine rapidly reacts with another isocyanate group to form a urea linkage. This process consumes two isocyanate groups per water molecule and introduces urea groups, which can lead to chain extension, cross-linking (via biuret formation), and hydrogen bonding, all of which cause an undesirable increase in viscosity.[2][7] Even small amounts of water can have a significant impact due to its low molecular weight.[2]
Q4: Can side reactions other than those involving water affect viscosity?
A4: Yes. At elevated temperatures, isocyanate groups can react with this compound linkages to form allophanate crosslinks.[7][10] Similarly, they can react with urea linkages to form biuret crosslinks.[7] Isocyanates can also react with themselves to form dimers (uretidinones) or trimers, especially under basic conditions.[7] These side reactions create branched or cross-linked structures, which dramatically increase the prepolymer's molecular weight and viscosity.[7][10]
Q5: Is it possible to monitor viscosity in real-time during the synthesis?
A5: Yes, using in-process viscometry is an effective method for real-time monitoring.[11][12] This technique allows for precise control over the reaction endpoint, helping to ensure batch-to-batch consistency and avoid excessive viscosity buildup by stopping the reaction when the target viscosity is reached.[13]
Troubleshooting Guide: High Viscosity During Synthesis
This guide addresses the common problem of unexpectedly high viscosity during polythis compound prepolymer synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Viscosity is high from the start of the reaction. | 1. Incorrect NCO/OH Ratio: The amount of isocyanate added was insufficient for the target ratio. | 1. Verify calculations and measurements for both isocyanate and polyol. Confirm the hydroxyl value and equivalent weight of the polyol batch. |
| 2. Low Reaction Temperature: The initial temperature is too low, especially for high molecular weight or polyester polyols.[5] | 2. Gently increase the temperature to the recommended range for the specific reactants. Ensure uniform heating and mixing. | |
| 3. High Water Content in Polyol: The polyol contains excessive moisture, causing immediate formation of high-viscosity urea species.[2] | 3. Use a fresh, unopened container of polyol or dry the polyol under vacuum before use. Always blanket stored polyols with dry nitrogen. | |
| Viscosity increases too rapidly during the reaction. | 1. Reaction Temperature is Too High: Overheating accelerates the main this compound reaction and promotes side reactions (allophanate/biuret formation).[5][10] | 1. Reduce the heating and/or apply cooling to control the exothermic reaction. Maintain the temperature within the specified process window. |
| 2. Incorrect Reactant Purity: Isocyanate functionality is higher than specified (>2.0), leading to branching.[2] | 2. Verify the certificate of analysis for the isocyanate. Use difunctional isocyanates for linear prepolymers.[2] | |
| 3. Presence of Catalysts or Impurities: Unintended catalytic impurities (e.g., basic residues) can accelerate side reactions like trimerization.[7] | 3. Ensure the reactor is clean. Analyze raw materials for impurities that could catalyze side reactions. | |
| Final prepolymer viscosity is too high, or the product has gelled. | 1. Reaction Time Was Too Long: The reaction was allowed to proceed past the target NCO content or viscosity.[3] | 1. Monitor the reaction more frequently (via NCO titration or in-line viscometry). Stop the reaction earlier in subsequent batches. |
| 2. Significant Side Reactions: Excessive heat or time has led to significant cross-linking.[7][10] | 2. Review the entire temperature profile of the reaction. Consider lowering the reaction temperature and using a catalyst to shorten the required reaction time. | |
| 3. Inaccurate NCO/OH Ratio: An initial miscalculation led to excessive chain extension as the reaction neared completion. | 3. Re-verify all raw material calculations and properties (equivalent weights). Perform a final NCO titration to confirm the extent of the reaction. |
Quantitative Data Summary
The NCO/OH ratio is a primary control parameter for prepolymer viscosity. As shown in the table below, increasing the excess of isocyanate consistently lowers the final viscosity.
Table 1: Effect of NCO/OH Molar Ratio on Prepolymer Viscosity
| NCO/OH Molar Ratio | Resulting Molecular Weight | Expected Viscosity Trend | Rationale |
| 2:1 | Low | Low | Significant excess of isocyanate caps the polyol chains quickly, preventing excessive chain extension.[7] |
| 1.5:1 | Medium | Medium | Less excess isocyanate allows for some chain extension, building more molecular weight before all polyol is consumed. |
| 1.1:1 | High | High | The ratio is close to stoichiometric, leading to high molecular weight polymer chains and a dramatic increase in viscosity. |
Note: Absolute viscosity values are dependent on the specific polyols, isocyanates, and temperatures used.
Table 2: Typical Processing Temperatures and Viscosity Effects
| Polyol Type | Typical Reaction Temperature | Effect of Under-heating | Effect of Over-heating |
| Polyether | 60-80°C | High viscosity, slow reaction rate.[5] | Can cause thermal degradation and side reactions, increasing viscosity.[5] |
| Polyester | 70-90°C | Very high viscosity, potential solidification.[5] | Prone to side reactions (allophanate) and degradation, increasing viscosity.[10] |
Experimental Protocols
Protocol 1: Viscosity Measurement
This protocol describes the standard method for measuring the dynamic viscosity of the prepolymer using a rotational viscometer.
Apparatus:
-
Rotational viscometer (e.g., Brookfield or similar) with appropriate spindle.
-
Temperature-controlled water bath or heating mantle.
-
Reaction sample container.
-
Calibrated thermometer.
Methodology:
-
Calibrate the viscometer according to the manufacturer's instructions using standard calibration fluids.
-
Carefully extract a sample from the reaction vessel. Ensure the sample is representative of the bulk material.
-
Place the sample in the temperature-controlled bath and allow it to equilibrate to the target measurement temperature (e.g., 75°C).
-
Select a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range.
-
Immerse the spindle into the prepolymer sample up to the marked immersion groove.
-
Allow the spindle to rotate for at least 60 seconds or until the viscosity reading stabilizes.
-
Record the viscosity (in cP or mPa·s), spindle number, speed, and temperature.
-
For ongoing reaction monitoring, repeat steps 2-7 at regular intervals.
Protocol 2: NCO Content Determination (Titration Method)
This protocol determines the percentage of unreacted isocyanate groups (%NCO) in the prepolymer.
Reagents:
-
Dibutylamine solution (e.g., 2 M in toluene).
-
Standardized hydrochloric acid (HCl) solution (e.g., 1 M).
-
Bromophenol blue indicator.
-
Toluene or another suitable solvent.
Methodology:
-
Accurately weigh a specific amount (W) of the prepolymer sample (e.g., 2-5 grams) into a clean, dry Erlenmeyer flask.
-
Add a precise volume (e.g., 20 mL) of the dibutylamine solution to the flask. The amine reacts with the NCO groups.
-
Stopper the flask, swirl to mix, and let it stand for 15 minutes to ensure the reaction is complete.
-
Add a suitable solvent (e.g., 50 mL of isopropanol) and a few drops of bromophenol blue indicator. The solution should be blue.
-
Titrate the solution with the standardized HCl solution until the endpoint is reached (a color change from blue to yellow). Record the volume of HCl used (V_sample).
-
Perform a blank titration using the same procedure but without the prepolymer sample. Record the volume of HCl used for the blank (V_blank).
-
Calculate the %NCO using the following formula:
%NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W
Where:
-
V_blank = volume of HCl for blank titration (mL)
-
V_sample = volume of HCl for sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
4.202 = a constant combining the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.
-
W = weight of the prepolymer sample (g)
-
Visualizations
Caption: Factors influencing prepolymer viscosity during synthesis.
This diagram illustrates the key relationships between input parameters, reaction processes, and the final prepolymer viscosity. Core reaction parameters and raw material quality directly influence both the desired this compound reaction and undesirable side reactions, which in turn determine the molecular weight and ultimate viscosity of the product.
References
- 1. researchgate.net [researchgate.net]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. ijert.org [ijert.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Prepolymers - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 8. US6133415A - Process for making polythis compound prepolymers - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. theengineer.markallengroup.com [theengineer.markallengroup.com]
- 12. Polythis compound production application : Rheonics Support [support.rheonics.com]
- 13. Viscosity in Polythis compound Polymer [process-insights.com]
managing long induction times with urethane anesthesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common issues encountered during animal experiments with urethane anesthesia, with a focus on addressing long induction times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound anesthesia?
This compound is believed to exert its anesthetic effects by modulating multiple neurotransmitter systems rather than acting on a single target.[1][2] It potentiates the function of inhibitory receptors like GABA-A and glycine receptors while inhibiting excitatory N-methyl-D-aspartate (NMDA) and AMPA receptors.[1][2][3] This broad-spectrum activity on various ion channels contributes to its stable, long-lasting anesthetic effect, which is particularly useful for non-recovery surgical procedures and neurophysiological recordings.[3][4][5]
Q2: Why is this compound preferred for certain types of animal studies?
This compound is favored for many acute in vivo experiments because it provides a long and stable plane of surgical anesthesia (often lasting 8 hours or more) from a single dose.[3][6] It has minimal effects on cardiovascular and respiratory systems and helps maintain spinal reflexes, which is critical for many neurophysiology and cardiovascular studies.[3][4][7]
Q3: What are the key signs of an adequate anesthetic depth with this compound?
Proper anesthetic depth is indicated by a loss of muscle tone and the absence of a withdrawal reflex to a painful stimulus, such as a toe or tail pinch.[5][8] However, it's important to note that some reflexes, like the eyeblink or corneal reflex, may persist even at a surgical plane of anesthesia and are not reliable indicators of depth with this compound.[9][10]
Q4: Are there significant safety concerns when working with this compound?
Yes, this compound is classified as a probable carcinogen and a mutagen.[11][12] It can be absorbed through the skin.[5][11] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory.[5] All solutions should be prepared in a certified fume hood, and containers must be kept tightly sealed.[5][11][12] Due to its fetotoxic properties, pregnant personnel should avoid handling this compound.[5][11]
Troubleshooting Guide: Long Anesthetic Induction Time
Experiencing a delayed or prolonged induction of anesthesia is a common challenge. This guide addresses the most frequent causes and provides actionable solutions.
Q: My animal is taking too long to become anesthetized after this compound administration. What should I check?
A prolonged induction time can be caused by several factors related to the anesthetic solution, administration technique, or the animal's physiological state. Follow this troubleshooting workflow to identify and resolve the issue.
References
- 1. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. unthsc.edu [unthsc.edu]
- 6. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of this compound and isoflurane on external urethral sphincter electromyography and cystometry in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. westernu.edu [westernu.edu]
- 11. Article - Standard Operating Procedur... [policies.unc.edu]
- 12. research.unt.edu [research.unt.edu]
Technical Support: Preventing Bubble Formation in Polyurethane Casting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent bubble formation in polyurethane casting and molding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of bubbles in my cured polythis compound parts?
Bubbles in polythis compound castings typically originate from two main sources: trapped physical air and chemical reactions.[1]
-
Trapped Air (Physical Bubbles): Air can be mechanically introduced into the liquid resin during mixing and pouring.[1] Vigorous stirring, improper pouring techniques, and the inherent viscosity of the resin can prevent air from escaping before the material cures.[2]
-
Moisture Contamination (Chemical Bubbles): This is the most common issue. Polythis compound resins, particularly the isocyanate component (Part A), are highly reactive with water (hygroscopic).[3][4][5][6] This reaction produces carbon dioxide (CO2) gas, which forms bubbles or even causes the resin to foam.[1][6][7]
Q2: My lab has high humidity. How can I prevent moisture-related bubbles?
Controlling the environment and handling of materials is critical. Polyurethanes are sensitive to moisture, and exposure can lead to foaming or bubble formation.[3][4]
-
Environmental Control: The ideal environment for working with polyurethanes is a relative humidity of 50% or less.[3][5][8] Using air conditioners or dehumidifiers can help maintain this level.[8]
-
Material Storage: Always keep resin and hardener containers tightly sealed when not in use.[3][4] Before sealing a partially used container, consider purging the headspace with dry nitrogen gas to displace moist air.[6][8][9]
-
Component Handling: Avoid using porous tools like wooden stir sticks or paper mixing cups, as they can absorb and introduce moisture.[2][3][5][10] Opt for non-porous materials like plastic, metal, or silicone mixing tools.[1][3][10]
-
Drying Agents: For critical applications, fillers can be baked at approximately 60°C (150°F) for at least four hours to remove absorbed moisture before mixing with the resin.[3][5] Additionally, moisture scavengers can be incorporated into formulations to chemically eliminate absorbed water.[9][11]
Q3: I see bubbles even after careful mixing. What advanced techniques can I use?
For applications requiring bubble-free results, especially with clear or translucent polyurethanes, mechanical bubble removal methods are necessary. The two primary methods are vacuum degassing and pressure casting.[12]
-
Vacuum Degassing: This process removes dissolved and trapped air from the mixed liquid resin before it is poured into the mold.[1][12][13]
-
Pressure Casting: This process involves curing the polythis compound inside a pressure chamber. The applied pressure crushes any remaining air bubbles to a microscopic size, rendering them invisible.[12][14][15][16]
Troubleshooting Guide
Use the following flowchart to diagnose and solve common bubble issues.
Experimental Protocols & Data
Protocol 1: Vacuum Degassing
This protocol is designed to remove entrapped air from mixed polythis compound before casting.
Methodology:
-
Prepare Materials: Measure Part A and Part B of the polythis compound system according to the manufacturer's specified mix ratio.
-
Mix Components: Combine the components in a mixing container. The container must have a volume at least three to five times that of the liquid resin to accommodate for expansion under vacuum.[12]
-
Place in Chamber: Place the mixing container inside a vacuum chamber. Ensure the chamber's lid and gasket are clean to create a proper seal.[17]
-
Apply Vacuum: Close the chamber and activate the vacuum pump. Evacuate the chamber to a pressure of 29 inches of Mercury (inHg) or approximately 10 mmHg.[12][18]
-
Observe Rise and Fall: The liquid resin will expand as air bubbles grow and rise to the surface. This process can take several minutes.[12][19] The resin will then collapse or "fall" back to its original volume once the majority of the air has been removed.[14][17]
-
Hold and Release: Once the resin has collapsed, continue to hold the vacuum for an additional 90 seconds to 2 minutes to remove any remaining residual bubbles.[17]
-
Vent Chamber: Slowly vent the vacuum chamber to return it to atmospheric pressure. Venting too quickly can reintroduce air into the material.[17]
-
Pour Casting: Immediately and carefully pour the degassed resin into the prepared mold, minimizing turbulence to prevent new air entrapment.[19][20]
Protocol 2: Pressure Casting
This protocol uses positive pressure to eliminate bubbles during the curing phase.
Methodology:
-
Prepare Mold: If the mold is made of a flexible material like silicone, it is best practice to also cure the mold itself under the same pressure it will experience during casting. This prevents the mold from deforming and transferring "bubble positives" or dimples onto the final part.[15]
-
Mix and Pour: Prepare and mix the polythis compound resin as specified. Pour the liquid resin into the mold.
-
Place in Chamber: Place the filled mold inside a commercial pressure chamber (pressure pot).
-
Apply Pressure: Securely lock the lid of the pressure pot. Connect a dry air source from a compressor and pressurize the chamber.
-
Cure: Allow the casting to cure fully at the recommended pressure for the duration of its specified demold time.
-
Depressurize and Demold: Once the polythis compound has cured, slowly release the pressure from the chamber. Once at atmospheric pressure, open the chamber and remove the bubble-free part.
Quantitative Processing Parameters
The following table summarizes key quantitative parameters for advanced bubble prevention techniques.
| Parameter | Technique | Recommended Value | Unit | Notes |
| Vacuum Level | Vacuum Degassing | 29 | inches of Hg | Sufficient to cause the resin to boil and collapse.[12] |
| Pressure Level | Pressure Casting | 50 - 60 | PSI | Higher pressure (closer to 100 PSI) can be more effective.[12][14][15][21] |
| Filler Drying Temp. | Moisture Prevention | 60 (150) | °C (°F) | Bake for a minimum of 4 hours to evaporate moisture.[3][5] |
| Ideal Humidity | Environmental Control | < 50 | % RH | Ideal working condition to prevent moisture contamination.[3][5][8] |
Workflow Comparison
The choice of casting workflow significantly impacts the final part quality. The following diagram illustrates the key differences between a standard atmospheric pour and processes incorporating advanced bubble removal techniques.
References
- 1. How to remove bubbles from PU Casting Resin ? [tdimdipolythis compound.com]
- 2. polymerestechnologies.com [polymerestechnologies.com]
- 3. super-silicon.com [super-silicon.com]
- 4. innovative-polymers.com [innovative-polymers.com]
- 5. How can I avoid bubbles in my casting? [smooth-on.com]
- 6. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 7. echemi.com [echemi.com]
- 8. innovative-polymers.com [innovative-polymers.com]
- 9. resinlab.com [resinlab.com]
- 10. How to Mix Resin Without Bubbles | Mill Lane Studio [blog.milllanestudio.com]
- 11. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 12. polytek.com [polytek.com]
- 13. How To Vacuum Degas this compound Resin - Smooth Cast™ 326 [smooth-on.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What is pressure casting? Will it completely eliminate bubbles from my plastic casting? [smooth-on.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. How to use the Vacuum Degasser – Design Media Arts Fabrication and Electronics Labs [support.dma.ucla.edu]
- 18. researchgate.net [researchgate.net]
- 19. Degassing Technical - Vacuum-Degassing [vacuum-degassing.com]
- 20. crosslinktech.com [crosslinktech.com]
- 21. youtube.com [youtube.com]
how to maintain consistent anesthesia depth with urethane
Welcome to the Technical Support Center for Urethane Anesthesia. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining consistent anesthesia depth with this compound in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for animal anesthesia in research?
This compound, or ethyl carbamate, is a long-acting anesthetic commonly used for terminal procedures in laboratory animals, particularly in neurophysiology and physiological studies.[1][2] Its primary advantage is the ability to provide a stable, long-duration surgical plane of anesthesia (lasting up to 24 hours) from a single dose, which preserves neural transmission and autonomic reflexes.[1][2][3] This makes it ideal for experiments requiring stable recordings over several hours with minimal effects on cardiovascular and respiratory systems compared to some other agents.[3][4][5]
Q2: What are the main advantages and disadvantages of using this compound?
| Advantages | Disadvantages |
| Long-lasting & Stable Anesthesia : A single dose can provide a stable surgical plane for 8-24 hours.[1][6] | Carcinogenic & Mutagenic : this compound is a known human carcinogen and requires strict safety precautions during handling.[1][7][8] |
| Preservation of Reflexes : Maintains spinal and autonomic reflexes, which is crucial for many physiological studies.[3][4] | Terminal Procedures Only : Due to its carcinogenic nature and potential for adverse post-operative effects, it should only be used in non-survival experiments.[1][8] |
| Minimal Cardiovascular Depression : Has less impact on heart rate and blood pressure compared to other anesthetics.[4][5] | Respiratory Depression : Can cause hypoventilation and respiratory acidosis, requiring careful monitoring.[9][10][11] |
| Sleep-like Brain State : Induces brain activity patterns that resemble natural sleep-wake cycles.[12][13][14] | Slow Induction : Anesthesia onset can be slow, sometimes taking 15-30 minutes or longer after intraperitoneal injection.[15] |
| Good Solubility : Readily dissolves in water or saline for easy preparation.[8] | Hypothermia Risk : Like most anesthetics, it impairs thermoregulation, making animals susceptible to hypothermia.[16] |
| Osmotoxicity (IP Route) : Intraperitoneal (IP) administration can be osmotoxic to the mesenteric vasculature, causing fluid accumulation and poor renal function.[2][17] |
Q3: How should I assess the depth of anesthesia with this compound?
A proper surgical plane of anesthesia is characterized by the loss of specific reflexes. Monitor the animal for:
-
Loss of Pedal Reflex : No withdrawal response to a firm pinch of the toe or foot.[2][18]
-
Loss of Palpebral Reflex : No blink response when the corner of the eye is lightly touched.[1][2]
-
Loss of Muscle Tone : The animal should be relaxed and non-responsive to manipulation.[1][2]
-
Stable and Regular Respiration : While some depression is expected, breathing should remain regular.[19]
These reflexes should be checked every 15 minutes throughout the procedure to ensure a consistent depth of anesthesia.[20]
Q4: What are the critical safety precautions for handling this compound?
This compound is a hazardous chemical (probable human carcinogen, mutagen, and fetotoxin) and requires strict safety protocols.[7][8]
-
Handling : Always handle this compound powder in a certified chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE) : Wear gloves, a lab coat, and safety glasses. This compound can be absorbed through the skin.[2][7]
-
Preparation : Prepare solutions in a fume hood.[2] Containers must be clearly labeled with the concentration, date, and hazard information.[1]
-
Storage : Store this compound powder in a tightly-sealed container in a cool, dry place away from light.[1]
-
Disposal : Dispose of unused this compound solutions and empty containers as hazardous waste according to your institution's guidelines.[1][7] Sharps used for injection must be disposed of in a designated sharps container.[7]
-
Personnel Risk : Pregnant women should avoid handling this compound due to its antimitotic potential.[1][2]
Troubleshooting Guide
Q: My animal is taking a very long time to become anesthetized, or the anesthesia is too light. What should I do?
A: Slow or incomplete induction is a common issue. Consider the following factors:
-
Solution Freshness and Quality : this compound solutions can lose potency over time. It is recommended to use freshly prepared solutions.[15] Some researchers suggest not using solutions older than two weeks.[15]
-
Animal's Metabolic State : Animals that have recently eaten may have a delayed absorption of this compound administered via IP injection. Fasting the animals for 7-12 hours before the procedure can lead to faster and more consistent induction.[15]
-
Injection Technique : Ensure the full dose was administered into the peritoneal cavity and not into the subcutaneous space, an organ, or the intestines.
-
Stress Levels : High stress levels can counteract the effects of anesthesia. Handle animals calmly and consider letting them rest in a dark, quiet cage after injection to facilitate induction.[15]
-
Dosage Calculation : Double-check the animal's weight and your dose calculation. Different animal strains may also require slightly different doses.[15] For example, some mouse strains may require 1.4-1.6 g/kg instead of the commonly cited 1.2 g/kg.[15]
Below is a decision-making workflow for troubleshooting inadequate anesthesia.
Caption: Troubleshooting logic for inadequate this compound anesthesia.
Q: The animal's breathing has become very slow and shallow. Is this normal?
A: Yes, a certain degree of respiratory depression is a known side effect of this compound anesthesia.[21] this compound can induce hypoventilation, leading to respiratory acidosis (a decrease in blood pH and an increase in pCO2).[9][10][11]
Management Steps:
-
Continuous Monitoring : Closely monitor the respiratory rate and pattern. A normal rate for an anesthetized rat is 50-70 breaths per minute, and for a mouse is 90-160 breaths per minute.
-
Oxygen Supplementation : If breathing becomes severely depressed or mucous membranes appear blue (cyanotic), providing supplemental oxygen via a nose cone can be beneficial.[22]
-
Maintain Airway : Ensure the animal's head and neck are positioned to maintain a clear airway. A tracheotomy may be necessary for certain sensitive procedures to ensure a patent airway.[15]
Q: The animal's body temperature is dropping. How can I prevent hypothermia?
A: Anesthetized animals, especially small rodents, are highly susceptible to hypothermia because they cannot regulate their body temperature and have a high surface-area-to-volume ratio.[16] Hypothermia can depress cardiovascular and respiratory function and alter drug metabolism.[16][23]
Prevention and Management Protocol:
-
Pre-warming : Warm the animal for 30-60 minutes before inducing anesthesia using a warming blanket or incubator.[24][25]
-
Maintain Ambient Temperature : Keep the procedure room temperature at a stable, warm level (e.g., 24°C / 75°F).[24]
-
Provide External Heat : Use a feedback-controlled heating pad or a circulating warm water blanket set to maintain the animal's core body temperature between 36.5°C and 37.5°C.[16][20] Place a thin insulating layer between the animal and the heat source to prevent burns.[20]
-
Monitor Temperature : Continuously monitor the animal's core body temperature with a rectal probe.
-
Minimize Heat Loss : Cover exposed parts of the animal's body with drapes or foil.[24] Warm any intravenous fluids before administration.[24][25]
-
Post-Procedure Care : Continue thermal support during the recovery period until the animal is fully ambulatory.[24]
Data and Protocols
Data Presentation
Table 1: Recommended this compound Dosages for Rodents
| Species | Route of Administration | Recommended Dose | Concentration | Notes |
| Rat | Intraperitoneal (IP) | 1.3 - 1.5 g/kg[1] | 10-25% solution (e.g., 1.5g in 5mL)[2][18] | Slower onset. Can cause peritoneal fluid accumulation and poor renal function.[2][17] A single dose is typically sufficient for long procedures.[2] |
| Intravenous (IV) | 1.0 - 1.5 g/kg[26] | 10-20% solution | Must be infused slowly (~50 µL/min) , as a rapid bolus is lethal.[2] Provides a more stable plane of anesthesia. Often used after initial induction with an inhalant like isoflurane.[2] | |
| Mouse | Intraperitoneal (IP) | 1.0 - 1.6 g/kg[15] | 10-20% solution | Dose can be strain-dependent.[15] Induction may be slower than in rats. |
Table 2: Physiological Monitoring Under this compound Anesthesia
| Parameter | Normal Anesthetized Range | Potential Issues & Actions |
| Body Temperature | 36.5 - 37.5 °C | Hypothermia (<36°C) : Increase external heat support. Check heating device functionality. Cover the animal.[16][24] |
| Respiratory Rate | Rat: 50-70 breaths/minMouse: 90-160 breaths/min | Severe Depression : Check anesthetic depth. Ensure a clear airway. Provide supplemental oxygen.[9][10] |
| Heart Rate | Rat: 250-450 bpmMouse: 350-550 bpm | Bradycardia (Significant Drop) : Check for hypothermia or excessive anesthetic depth. This compound itself has minimal effect on heart rate at typical doses.[10][11][27] |
| Reflexes | Pedal and palpebral reflexes absent[2] | Reflexes Present : Anesthesia is too light. Verify initial dose and administration. See troubleshooting guide. |
| Mucous Membranes | Pink | Pale/Blue (Cyanosis) : Indicates poor perfusion or oxygenation. Check respiratory and cardiovascular function immediately. Provide oxygen.[20] |
Experimental Protocols
Protocol 1: Preparation of this compound Anesthetic Solution (20% w/v)
-
Safety First : Perform all steps in a certified chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety glasses).[2]
-
Weighing : Accurately weigh 20 g of this compound powder (ethyl carbamate).
-
Dissolving : Add the powder to a sterile beaker or bottle. Add sterile, pyrogen-free water or 0.9% saline to bring the total volume to 100 mL.[1][28]
-
Mixing : Stir the solution gently with a magnetic stirrer until the this compound is completely dissolved.
-
Sterilization : Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile, sealed container.[28]
-
Labeling & Storage : Clearly label the container with "this compound," the concentration (20% or 200 mg/mL), the preparation date, and hazard warnings. Store in a cool, dark place. Use within two weeks for best results.[15]
Protocol 2: this compound Anesthesia Workflow
The following diagram outlines the complete workflow from pre-procedure preparation to the end of the experiment.
References
- 1. research.unt.edu [research.unt.edu]
- 2. unthsc.edu [unthsc.edu]
- 3. frontiersin.org [frontiersin.org]
- 4. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article - Standard Operating Procedur... [policies.unc.edu]
- 8. gv-solas.de [gv-solas.de]
- 9. researchgate.net [researchgate.net]
- 10. A Simple and Novel Method to Monitor Breathing and Heart Rate in Awake and this compound-Anesthetized Newborn Rodents | PLOS One [journals.plos.org]
- 11. A Simple and Novel Method to Monitor Breathing and Heart Rate in Awake and this compound-Anesthetized Newborn Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-dependent modulation of breathing in this compound-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. kentscientific.com [kentscientific.com]
- 20. az.research.umich.edu [az.research.umich.edu]
- 21. youtube.com [youtube.com]
- 22. Effects of Ketamine Compared with this compound Anesthesia on Vestibular Sensory Evoked Potentials and Systemic Physiology in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tips to prevent and manage peri-anaesthetic hypothermia - Veterinary Practice [veterinary-practice.com]
- 24. dispomed.com [dispomed.com]
- 25. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
- 26. The effects of this compound on the isoflurane minimum alveolar concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. SOP Mixing this compound | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
Technical Support Center: Improving the Mechanical Strength of Synthesized Polyurethanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized polyurethanes. The information is designed to help diagnose and resolve common issues related to mechanical strength during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that determine the mechanical strength of polyurethane?
A1: The mechanical properties of polythis compound (PU) are primarily determined by its two-phase microstructure, which consists of hard and soft segments.[1][2][3]
-
Hard Segments: Formed by the reaction of a diisocyanate and a chain extender, these segments are rigid and provide strength, hardness, and thermal stability through strong intermolecular interactions like hydrogen bonding.[4]
-
Soft Segments: Typically composed of long, flexible polyol chains, these segments impart elasticity and flexibility to the material.[4][5] The final mechanical properties are a result of the interplay between these segments, the degree of crosslinking, and the overall molecular weight.[4][6]
Q2: What are the key mechanical properties of polyurethanes and how are they measured?
A2: Key mechanical properties for polyurethanes include tensile strength, elongation at break, compressive strength, tear resistance, and hardness.[2][7][8][9] These properties are typically measured using standardized testing methods, such as those outlined by ASTM International. Common tests include tensile testing (ASTM D412), compression tests (ASTM D3574), and durometer hardness tests (ASTM D2240).[10][11]
Q3: What is the difference between polyether-based and polyester-based polyurethanes in terms of mechanical strength?
A3: The choice of polyol significantly impacts the final properties.
-
Polyester-based PUs generally exhibit higher tensile strength, hardness, and better resistance to solvents.[12][13]
-
Polyether-based PUs typically offer superior flexibility, resilience, and resistance to hydrolysis (degradation by water).[12][13][14]
Troubleshooting Guide: Common Mechanical Strength Issues
This guide addresses specific problems you may encounter during your synthesis experiments.
Q4: My synthesized polythis compound has low tensile strength. What are the likely causes and solutions?
A4: Low tensile strength is a common issue that can stem from several factors in the raw materials or process formulation.[15][16][17]
-
Possible Causes:
-
Incorrect NCO/OH Ratio: An NCO/OH molar ratio that is too low can result in incomplete polymerization and low molecular weight.
-
Insufficient Curing: Inadequate curing time or temperature prevents the formation of a fully crosslinked network.[18]
-
Poor Mixing: Inhomogeneous mixing of reactants leads to localized areas of weakness.[18][19]
-
Low Crosslink Density: Insufficient amounts of crosslinking agents or using reactants with low functionality can lead to a weaker polymer network.[6][15]
-
Raw Material Issues: Using an excessive amount of low molecular weight polyols can compromise strength.[15][17]
-
-
Solutions:
-
Optimize NCO/OH Ratio: Systematically vary the NCO/OH ratio. Increasing the ratio often enhances tensile strength.[20][21]
-
Ensure Proper Curing: Follow the recommended curing schedule (temperature and duration) for your specific system. Post-curing at an elevated temperature can often improve properties.
-
Improve Mixing: Ensure thorough and vigorous mixing of the prepolymer and curative. De-gassing the mixture under vacuum can prevent bubbles that act as failure points.[19]
-
Increase Crosslinking: Introduce or increase the concentration of a crosslinking agent (e.g., a triol) or use a chain extender to increase the hard segment content.[6][22]
-
Q5: The polythis compound I synthesized is too brittle and cracks easily. How can I increase its flexibility?
A5: Brittleness, or low elongation at break, is typically caused by excessive rigidity in the polymer network.
-
Possible Causes:
-
High NCO/OH Ratio: An excessively high NCO/OH ratio increases the hard segment content, leading to a more rigid and brittle material.[20][21]
-
High Crosslink Density: Too much crosslinking restricts polymer chain mobility, reducing flexibility.[6]
-
Choice of Monomers: The use of short-chain polyols or highly rigid aromatic isocyanates contributes to brittleness.[4]
-
-
Solutions:
-
Decrease NCO/OH Ratio: Lowering the ratio will reduce the hard segment content and increase flexibility.[20]
-
Use Higher Molecular Weight Polyols: Longer, more flexible polyol chains (soft segments) will improve elasticity.[5]
-
Reduce Crosslinker Concentration: Decrease the amount of the crosslinking agent to allow for more chain movement.[6]
-
Select Flexible Monomers: Consider using aliphatic isocyanates or longer-chain diol extenders, which are less rigid than their aromatic or short-chain counterparts.
-
Q6: My polythis compound is too soft and has low hardness. How can I make it more rigid?
A6: Insufficient hardness or modulus is usually due to a dominant soft segment phase or a low degree of physical and chemical crosslinking.
-
Possible Causes:
-
Solutions:
-
Increase NCO/OH Ratio: A higher ratio will increase the hard segment content, leading to greater hardness.[23][24]
-
Incorporate Chain Extenders: Adding low molecular weight diols or diamines (e.g., 1,4-butanediol) increases the hard segment domains, which directly contributes to hardness and rigidity.[25][26]
-
Increase Crosslinking: Adding a crosslinking agent with a functionality greater than two (e.g., trimethylolpropane) will create a denser network and increase stiffness.[22][27]
-
Strategies for Enhancing Mechanical Properties
The following sections provide data and methodologies for systematically improving the mechanical strength of polyurethanes.
Adjusting the NCO/OH Molar Ratio
The ratio of isocyanate (NCO) groups to hydroxyl (OH) groups is a critical parameter. Generally, increasing the NCO/OH ratio increases the hard segment content, which enhances tensile strength and hardness but can decrease elongation.[20][21]
Table 1: Representative Effect of NCO/OH Ratio on PU Mechanical Properties
| NCO/OH Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
|---|---|---|---|
| 1.6 | 15.2 | 550 | 75 |
| 1.8 | 20.5 | 480 | 82 |
| 2.0 | 25.1 | 420 | 88 |
Note: Data is illustrative, based on trends reported in literature such as[20][21]. Actual values are system-dependent.
Incorporating Chain Extenders
Chain extenders are low-molecular-weight diols or diamines that react with isocyanates to form hard segments.[25] They are crucial for tuning hardness, elasticity, and overall mechanical strength.[25][26]
Table 2: Influence of Common Chain Extenders on Polythis compound Properties
| Chain Extender | Chemical Structure | Effect on Properties |
|---|---|---|
| 1,4-Butanediol (BDO) | Diol | Increases hardness, rigidity, and tensile strength due to the formation of well-ordered hard domains.[25] |
| Ethylene Glycol (EG) | Diol | Provides significant rigidity and hardness.[26] |
| 2-Methyl-1,3-propanediol (MPO) | Diol (Branched) | The side group can disrupt hard segment packing, potentially leading to improved flexibility compared to linear extenders.[26] |
| 1,4-Diaminobutane | Diamine | Reacts rapidly to form polyurea linkages, significantly increasing hardness, toughness, and abrasion resistance.[25] |
Controlling Crosslink Density
Crosslinking creates a three-dimensional polymer network, which restricts chain mobility and enhances mechanical and thermal properties.[22][28][29] The crosslink density can be controlled by adding polyols or isocyanates with a functionality greater than two.[6][27]
Table 3: Impact of Crosslinker (Triol) Concentration on Mechanical Properties
| Triol Concentration (mol %) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) |
|---|---|---|---|
| 10% | 8.5 | 350 | 25 |
| 30% | 14.2 | 280 | 50 |
| 50% | 22.0 | 150 | 120 |
Note: Data is illustrative, based on trends reported in literature such as[22][27]. Actual values are system-dependent.
Nanoparticle Reinforcement
Incorporating nanoscale additives is a modern approach to significantly enhance mechanical properties without compromising other characteristics.[7] Nanoparticles act as reinforcing agents that transfer stress from the polymer matrix.[7][30]
Table 4: Effect of Nanoparticle Fillers on PU Mechanical Properties
| Nanoparticle Type | Loading (wt%) | Change in Tensile Strength | Change in Young's Modulus |
|---|---|---|---|
| Carbon Nanotubes (CNTs) | 0.10% | +40% | +143%[31] |
| Graphene | 0.20% | +60% | +193%[31] |
| Silica (SiO2) | 1.0% | +35% | +80% |
| Titanium Dioxide (TiO2) | 1.0% | +30% | +70%[32] |
Note: Data is compiled from various sources and represents typical improvements.[31][32][33][34] Results depend heavily on nanoparticle dispersion and surface modification.
Experimental Protocols
Protocol 1: General Two-Step Synthesis of Polythis compound Elastomer
-
Prepolymer Synthesis:
-
Dry the polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG) under vacuum at 80-100°C for 2-4 hours to remove moisture.
-
In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dried polyol.
-
Heat the polyol to 60°C and add the diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI) dropwise while stirring. The NCO/OH ratio is typically set between 1.6 and 2.0.
-
Increase the temperature to 80°C and allow the reaction to proceed for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.
-
-
Chain Extension and Curing:
-
Cool the prepolymer to 60-70°C.
-
Add the chain extender (e.g., 1,4-butanediol) stoichiometrically to the prepolymer with vigorous stirring for 1-2 minutes.
-
Pour the mixture into a preheated mold treated with a mold release agent.
-
Cure the mold in an oven at 100-110°C for 12-24 hours.
-
After curing, remove the PU film from the mold and post-cure at room temperature for 7 days before characterization.
-
Protocol 2: Tensile Property Measurement (ASTM D412)
-
Sample Preparation: Use a die to cut dumbbell-shaped specimens from the synthesized polythis compound sheet.
-
Measurement: Measure the thickness and width of the narrow section of each specimen.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.
-
Record the force and elongation throughout the test.
-
-
Calculation:
-
Tensile Strength: The maximum stress applied before rupture.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Visualizations
Caption: Key factors influencing final polythis compound mechanical properties.
Caption: Standard workflow for PU synthesis and mechanical testing.
Caption: Decision tree for troubleshooting common mechanical issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Ultimate Guide for Polythis compound Elastomers - YIHEDA [china-me.com]
- 3. Investigating Physio-Thermo-Mechanical Properties of Polythis compound and Thermoplastics Nanocomposite in Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Factors Affecting the Performance of Polythis compound Structure- Sabtech [sabtechmachine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Cross-Linking Degree on the Main Properties of Polythis compound- Sabtech [sabtechmachine.com]
- 7. bdmaee.net [bdmaee.net]
- 8. Polythis compound: Everything you need to know about this material [enri-leblanc.com]
- 9. Polythis compound Advantages - this compound Properties & Benefits | Precision this compound [precisionthis compound.com]
- 10. arpnjournals.org [arpnjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Polythis compound Formulation: Isocyanate and Polyols - Doxu Chemical [doxuchem.com]
- 13. psiurethanes.com [psiurethanes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Polythis compound Soft Foam: 15 Common Problems and Solutions [sabtechmachine.com]
- 16. Problems and Solutions in Polythis compound Foam Production - Knowledge - Longyan Aleader Tire & Wheel Industrial Co.,Ltd [pu-tire.com]
- 17. Common Issues and Solutions for Polythis compound Foam Production-Part 2 [sabtechmachine.com]
- 18. urethanesolutions.co.za [urethanesolutions.co.za]
- 19. crosslinktech.com [crosslinktech.com]
- 20. mgesjournals.com [mgesjournals.com]
- 21. idosi.org [idosi.org]
- 22. researchgate.net [researchgate.net]
- 23. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 24. Strength characteristic of polythis compound with variation of polyol to isocyanate mix ratio : A numerical analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 25. The Role of PU Chain Extenders in Polythis compound Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 26. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 27. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 28. pubs.acs.org [pubs.acs.org]
- 29. youtube.com [youtube.com]
- 30. hilarispublisher.com [hilarispublisher.com]
- 31. Effect of Nanoparticle Reinforcement on Mechanical Properties of Flexible Polythis compound Foams Used in Furniture | springerprofessional.de [springerprofessional.de]
- 32. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Urethane Anesthesia & Renal Function
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor renal function in animal models following intraperitoneal (IP) urethane injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced renal impairment and how does it occur? A1: this compound-induced renal impairment, particularly after intraperitoneal (IP) injection, is not typically a direct toxic effect on kidney cells. Instead, it is primarily a consequence of hemodynamic and systemic changes. The main cause is attributed to the osmotoxicity of this compound to the mesenteric vasculature (the blood vessels supplying the intestines).[1][2] This leads to a cascade of events:
-
Peritoneal Fluid Accumulation: Plasma leaks from the damaged mesenteric vessels into the peritoneal cavity.[1][2]
-
Reduced Blood Volume & Hypotension: The fluid shift out of the circulation reduces overall blood volume and arterial blood pressure.[1][3]
-
Compromised Renal Hemodynamics: The combination of lower cardiac output and reduced blood volume leads to a significant decrease in renal blood flow and, consequently, a lower glomerular filtration rate (GFR).[3] Studies in rats have shown that IP this compound can reduce renal blood flow and GFR by approximately 40% compared to other anesthetics like pentobarbital.[3]
Q2: Why is the route of administration so important for this compound's effect on the kidneys? A2: The route of administration is critical. Intraperitoneal (IP) injection exposes the mesenteric vasculature to a high concentration of this compound, causing the local osmotoxic effect and fluid leakage.[1][2] In contrast, intravenous (IV) administration bypasses this localized effect. While IV this compound still causes hyperosmolality, it typically results in osmotic diuresis (increased urine production) without the significant fluid leakage into the peritoneum, making it a potentially less disruptive option for renal function.[1][2]
Q3: What are the primary signs of poor renal function after IP this compound injection? A3: During an acute, terminal experiment, the most notable signs include:
-
Minimal or no urine production (oliguria/anuria).[1]
-
Inability of the animal to produce a diuretic response to a salt or water load.[1][2]
-
Accumulation of fluid in the peritoneal cavity (ascites).[1][2]
-
Elevated serum biomarkers such as Blood Urea Nitrogen (BUN) and serum creatinine (SCr), although these are less sensitive for detecting acute, subtle changes.[4]
Q4: What are the standard biomarkers to assess kidney function in my animal model? A4: The most commonly used biomarkers are serum creatinine (SCr) and blood urea nitrogen (BUN).[4] However, these are considered insensitive markers for early or mild acute kidney injury (AKI) because significant renal damage must occur before their levels rise substantially.[4] For more sensitive and earlier detection of kidney injury, especially tubular damage, researchers can consider novel urinary biomarkers such as:
-
Clusterin[5]
Troubleshooting Guide
Problem: My animal shows minimal urine output and I suspect renal impairment after IP this compound.
This is a common complication. The following flowchart provides a logical approach to troubleshooting the issue during and after your experiment.
Problem: How can I proactively minimize this compound's impact on renal function in my experimental design?
The following workflow outlines key steps to mitigate renal complications associated with IP this compound.
Data Presentation: Impact of Anesthetics on Renal Function
The choice of anesthetic can have a significant impact on renal hemodynamics. The following table summarizes comparative data found in the literature for rats.
| Parameter | This compound (IP) | Pentobarbital (IP) | Hypnorm/Hypnovel (IP) |
| Renal Blood Flow | ~40% Lower | Baseline | Similar to Pentobarbital |
| Glomerular Filtration Rate (GFR) | ~40% Lower | Baseline | Similar to Pentobarbital |
| Cardiac Index | Significantly Lower | Higher than this compound | Highest |
| Data synthesized from studies in rats.[3] |
| Common Renal Biomarkers | Typical Baseline Range (C57BL/6 Mice) | Primary Indication |
| Blood Urea Nitrogen (BUN) | 20 - 40 mg/dL[8] | Overall renal function (filtration) |
| Serum Creatinine (SCr) | ~0.1 - 0.4 mg/dL | Muscle metabolism byproduct, cleared by kidneys |
| Baseline values can vary based on age, sex, and specific mouse strain. |
Experimental Protocols
Protocol: Assessment of Renal Function Biomarkers (BUN & SCr) in Mice (Terminal Study)
This protocol outlines the collection and processing of blood to measure BUN and serum creatinine.
-
Animal Euthanasia:
-
Confirm a surgical plane of anesthesia by lack of pedal reflex.
-
Blood Collection:
-
Position the animal on its back.
-
Perform a thoracotomy to expose the heart.
-
Collect blood via cardiac puncture using a 25-27 gauge needle attached to a 1 mL syringe. Aim for the left ventricle.
-
Draw blood slowly to avoid collapsing the heart.
-
Immediately transfer the blood into a serum separator tube.[9]
-
-
Serum Separation:
-
Sample Storage & Analysis:
-
Carefully collect the serum using a pipette, avoiding the underlying cell pellet.
-
Serum can be analyzed immediately or stored at -20°C (short-term) or -80°C (long-term) for later analysis.[10][11]
-
Quantify BUN and creatinine concentrations using commercially available colorimetric assay kits or a fully automated chemistry analyzer, following the manufacturer's instructions.[8][9][12]
-
Appendices
Alternative Anesthetics
While this compound is often chosen for its stability and minimal depression of respiratory and cardiovascular systems in terminal studies, its renal effects may confound certain experiments.[13] If renal function is a critical variable, consider these alternatives, but be aware of their own distinct physiological effects.
-
Ketamine/Xylazine (K/X): A widely used combination. Studies suggest it has less impact on the micturition reflex compared to some other agents, but can still affect bladder capacity.[14][15]
-
Propofol: Can be used for longitudinal studies but significantly suppresses micturition reflexes, making it unsuitable for many urodynamic evaluations.[13][16]
-
Isoflurane: A volatile anesthetic that allows for rapid recovery. However, it is known to have effects on both bladder and urethral function.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound anesthesia in rats. Altered ability to regulate hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Possible hemodynamic basis to this compound anesthesia-induced reductions in renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel biomarkers of acute kidney injury: Evaluation and evidence in urologic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Biomarkers of Kidney Function: Introduction and Overview, Characteristics of an Ideal Marker for Kidney Disease, Biomarkers of Acute Kidney Injury [emedicine.medscape.com]
- 8. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. The Suitability of Propofol Compared with this compound for Anesthesia during Urodynamic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Cardiovascular Effects of Urethane in Physiological Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cardiovascular effects of urethane anesthesia in physiological studies.
Troubleshooting Guides
This section provides solutions to common cardiovascular issues encountered during experiments using this compound.
Issue 1: Pronounced and Persistent Hypotension
-
Problem: A significant and sustained drop in mean arterial pressure (MAP) is observed immediately following this compound administration.
-
Possible Causes:
-
High Dose of this compound: this compound can induce dose-dependent vasodilation.[1] Higher doses are more likely to cause significant hypotension.[2]
-
Impaired Vascular Smooth Muscle Contractility: this compound can directly impair the contractility of vascular smooth muscle, desensitizing it to catecholamine-induced vasoconstriction.
-
Route of Administration: Intraperitoneal (IP) administration can lead to rapid absorption and a more pronounced initial drop in blood pressure compared to a slow intravenous (IV) infusion.[3]
-
-
Troubleshooting Steps:
-
Review Dosage: Ensure the administered dose is within the recommended range for the species and strain. For mice, a surgical plane of anesthesia may require a total dose higher than the conventional 0.8–1.3 g/kg.[2]
-
Administer IV Fluids: A bolus of warmed crystalloids (e.g., 5-10 ml/kg) can help to increase circulatory volume and counteract the initial drop in blood pressure.[4][5]
-
Consider Vasopressors: If hypotension persists despite fluid administration, consider the use of a vasopressor agent. However, be aware that this compound can alter the response to catecholamines.
-
Optimize Administration Route: For future experiments, consider a slow intravenous infusion of this compound, which may provide a more stable induction of anesthesia with less pronounced hypotension.[3]
-
Issue 2: Significant Respiratory Depression and Hypoxemia
-
Problem: The animal exhibits shallow, slow breathing, and pulse oximetry indicates a drop in arterial oxygen saturation (SpO2).[2][6]
-
Possible Causes:
-
Troubleshooting Steps:
-
Provide Supplemental Oxygen: This is the most critical first step to correct hypoxemia.[2] Administering 100% oxygen can restore SpO2 levels.[2]
-
Ensure a Patent Airway: Check for and clear any mucus or other obstructions from the airway.
-
Mechanical Ventilation: If respiratory depression is severe and does not respond to supplemental oxygen, mechanical ventilation may be necessary to maintain adequate gas exchange.
-
Monitor Ventilation: Continuously monitor respiratory rate and effort. The use of capnography can provide valuable information on ventilatory status.
-
Issue 3: Unstable Heart Rate (Tachycardia or Bradycardia)
-
Problem: The heart rate is either significantly elevated or decreased from baseline and may show considerable variability.
-
Possible Causes:
-
Autonomic Nervous System Imbalance: this compound affects both the sympathetic and parasympathetic nervous systems.[9] It can increase the central drive to the adrenal medulla, leading to epinephrine secretion and a potential increase in heart rate.[10] Conversely, at higher doses, it can depress autonomic function, potentially leading to bradycardia.
-
Hypoxia: Hypoxia can trigger a reflex tachycardia as a compensatory mechanism.
-
Baroreflex Impairment: this compound can attenuate baroreflex sensitivity, impairing the body's ability to regulate heart rate in response to blood pressure changes.[11]
-
-
Troubleshooting Steps:
-
Stabilize Blood Pressure and Oxygenation: Addressing hypotension and hypoxemia will often help to stabilize the heart rate.
-
Assess Anesthetic Depth: Anesthetic depth can influence heart rate. Ensure the animal is at an appropriate surgical plane of anesthesia.
-
Consider Autonomic Blockers (with caution): In specific experimental contexts, pharmacological agents that block sympathetic or parasympathetic activity can be used to investigate the source of heart rate instability. However, these should be used with a clear understanding of their potential to further alter cardiovascular parameters.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the primary cardiovascular effects of this compound anesthesia?
-
A1: this compound anesthesia can lead to a significant reduction in arterial blood pressure (hypotension).[2] It can also cause an increase in heart rate and a decrease in heart rate variability.[2] Additionally, this compound can induce respiratory depression, leading to a decrease in arterial oxygen saturation (SpO2).[2][6]
-
-
Q2: Are the cardiovascular effects of this compound dose-dependent?
-
A2: Yes, the cardiovascular effects of this compound are dose-dependent. Low doses (0.1–0.9 g/kg) in mice have been reported to decrease both heart rate and blood pressure, while moderate (1–2 g/kg) and high (≥2 g/kg) doses may preserve heart rate and blood pressure to a greater extent.[2] However, higher doses are also associated with a greater risk of mortality.[12]
-
-
Q3: Does the route of administration affect the cardiovascular response to this compound?
-
A3: Yes, the route of administration can influence the cardiovascular effects. Intraperitoneal (IP) injection can lead to a rapid onset of anesthesia but may also cause a more pronounced initial drop in blood pressure.[3] Slow intravenous (IV) infusion can provide a more stable plane of anesthesia with potentially less severe hemodynamic changes.[3] A bolus IV dose of this compound can be lethal.[13]
-
Specific Issues and Mitigation
-
Q4: How can I minimize hypotension during my experiment?
-
Q5: What is the best way to manage this compound-induced respiratory depression?
-
A5: The most effective way to manage respiratory depression is to provide supplemental oxygen to prevent hypoxemia.[2] In severe cases, mechanical ventilation may be necessary. It is also important to ensure the airway is clear of any obstructions.
-
-
Q6: Why does heart rate sometimes increase with this compound, while in other cases it decreases?
-
A6: The variable effect on heart rate is due to this compound's complex actions on the autonomic nervous system. It can increase sympathetic outflow by stimulating epinephrine release, leading to tachycardia.[10] Conversely, its depressive effects on the central nervous system and baroreflex function can contribute to bradycardia, especially at higher doses.[2]
-
-
Q7: How should I prepare my this compound solution?
Data Presentation
Table 1: Effects of this compound Anesthesia on Cardiovascular Parameters in Mice
| Parameter | Conscious State (mean ± SD) | This compound Anesthetized (mean ± SD) | This compound + Supplemental O₂ (mean ± SD) | p-value (Conscious vs. This compound) |
| Mean Arterial Pressure (mmHg) | 82 ± 10 | 59 ± 12 | 60 ± 11 | <0.001 |
| Heart Rate (BPM) | 616 ± 71 | 661 ± 57 | 649 ± 57 | 0.012 |
| Arterial Oxygen Saturation (SpO₂) (%) | 94 ± 3 | 91 ± 5 | 99 ± 1 | 0.002 |
Data summarized from a study on C57BL/6J mice.[2]
Table 2: Heart Rate Variability Parameters in Mice Under Different Conditions
| Parameter | Conscious State (mean ± SD) | This compound Anesthetized (mean ± SD) | This compound + Supplemental O₂ (mean ± SD) | p-value (Conscious vs. This compound) |
| SDPPI (ms) | 8 ± 5 | 2 ± 2 | 2 ± 1 | <0.001 |
| RMSSD (ms) | 6 ± 6 | 1.6 ± 0.5 | 1.7 ± 0.6 | <0.001 |
SDPPI: Standard deviation of P-P intervals; RMSSD: Root mean square of successive differences. Data from C57BL/6J mice.[2]
Experimental Protocols
Protocol 1: this compound Anesthesia Induction in Mice for Cardiovascular Monitoring
-
Animal Preparation: Fifteen-week-old C57BL/6J mice are used.[15] For conscious measurements, animals are acclimatized to the experimental setup.
-
This compound Solution Preparation: this compound crystals are dissolved in sterile 0.9% NaCl to the desired concentration.[2] This should be done in a certified fume hood.[14]
-
Anesthesia Induction:
-
Cardiovascular Monitoring:
-
Supplemental Oxygen: If required, 100% oxygen is provided to the animal.
Mandatory Visualizations
References
- 1. Treating Anesthetic Hypotension - Beyond the Fluid Bolus • MSPCA-Angell [mspca.org]
- 2. Cardiovascular Function and Autonomic Regulation in this compound Anesthetized and Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unthsc.edu [unthsc.edu]
- 4. Vol. III: Treatment Of Hypotension During Anesthesia - Vetamac [vetamac.com]
- 5. aaha.org [aaha.org]
- 6. Research Portal [iro.uiowa.edu]
- 7. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular function and autonomic regulation in this compound-anesthetized and conscious mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of althesin and urethan-chloralose on neurohumoral cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. unthsc.edu [unthsc.edu]
- 14. research.unt.edu [research.unt.edu]
- 15. journals.physiology.org [journals.physiology.org]
Validation & Comparative
Urethane vs. Isoflurane: A Comparative Guide for Sensory-Evoked Response Studies
For researchers, scientists, and drug development professionals, the choice of anesthetic is a critical parameter that can significantly influence the outcome of sensory-evoked response studies. This guide provides an objective comparison of two commonly used anesthetics, urethane and isoflurane, supported by experimental data to aid in the selection of the most appropriate agent for your research needs.
The ideal anesthetic for neurophysiological experiments should provide a stable and adequate depth of anesthesia while minimally interfering with neuronal activity and synaptic transmission. Both this compound and isoflurane are widely used in animal research, yet they possess distinct pharmacological profiles that differentially impact sensory processing. This guide will delve into their mechanisms of action, effects on sensory-evoked potentials, and provide detailed experimental protocols to ensure reproducible and reliable data.
At a Glance: this compound vs. Isoflurane
| Feature | This compound | Isoflurane |
| Anesthetic State | Long-lasting, stable anesthesia resembling natural sleep with alternating brain states.[1] | Rapid induction and recovery, allowing for precise control over anesthetic depth. |
| Respiratory & Cardiovascular Function | Minimal effects on circulation, respiration, and autonomic function.[2] | Can cause dose-dependent respiratory and cardiovascular depression. |
| Glutamatergic Transmission | Minimal disruption of glutamate-mediated synaptic transmission.[3][4] KCl-evoked glutamate overflow is similar to isoflurane.[2] | Suppresses presynaptic glutamate release.[2] Depresses both NMDA and non-NMDA receptor-mediated fEPSPs.[5] |
| GABAergic Transmission | Minimal effects on GABAergic neurotransmission.[2] Some studies report inhibition of GABAergic transmission in specific brain regions.[6][7] | Potentiates GABA-A receptor function, enhancing inhibitory synaptic transmission.[5][8][9] |
| Sensory-Evoked Potentials | Less depression of sensory-evoked responses compared to volatile anesthetics.[4][10][11] | Dose-dependent suppression of sensory-evoked potentials, with stronger effects than this compound.[10][11][12][13] |
| Synaptic Plasticity | Generally considered to have less impact on synaptic plasticity. | Can block the induction of long-term potentiation (LTP) and long-term depression (LTD).[8] |
| Carcinogenicity | Recognized as a carcinogen, limiting its use to non-survival experiments.[2][4][14] | Not considered carcinogenic. |
Mechanism of Action
The differential effects of this compound and isoflurane on sensory-evoked responses stem from their distinct interactions with neurotransmitter systems.
This compound is thought to have a more subtle and complex mechanism of action. It has been shown to have minimal effects on both excitatory glutamatergic and inhibitory GABAergic synaptic transmission in the neocortex.[3][4] However, some studies have reported inhibitory effects on GABAergic neurons in the nucleus of the solitary tract.[6][7] this compound appears to depress neuronal excitability by activating a Ba2+-sensitive K+ leak conductance.[4][15] This leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire action potentials.
Isoflurane , a volatile anesthetic, primarily enhances the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[5][8][9] This potentiation of GABAergic inhibition leads to a widespread depression of neuronal activity. Additionally, isoflurane has been shown to inhibit excitatory synaptic transmission by reducing presynaptic Ca2+ influx, which in turn decreases the release of glutamate.[16] It also has direct inhibitory effects on postsynaptic glutamate receptors, including both AMPA and NMDA subtypes.[9]
Effects on Sensory-Evoked Potentials
Experimental evidence consistently demonstrates that isoflurane has a more pronounced suppressive effect on sensory-evoked responses compared to this compound.
Somatosensory Evoked Potentials (SSEPs)
Studies comparing the two anesthetics have found that isoflurane suppresses the amplitude of SSEPs in a dose-dependent manner more significantly than this compound.[10][11] While both anesthetics can increase the latency of SSEP components, this effect is also generally more pronounced with isoflurane.[17][18]
| Anesthetic | Concentration | Species | Cortical Area | Amplitude Effect | Latency Effect | Reference |
| This compound | 1.5 g/kg i.p. | Rat | Somatosensory Cortex | Less suppression compared to isoflurane | - | [10][11] |
| Isoflurane | 1.25% | Rat | Somatosensory Cortex | Stronger suppression than this compound | - | [10] |
| Isoflurane | 0.5 - 1.5 MAC | Human | Somatosensory Cortex | Dose-dependent reduction | Dose-dependent increase | [17] |
Auditory Evoked Potentials (AEPs)
Auditory evoked potentials, particularly the brainstem auditory evoked responses (BAERs), are known to be relatively resistant to anesthetic effects. However, later cortical components of the AEP are more susceptible to suppression. Studies have shown that isoflurane can significantly alter middle-latency AEPs and suppress later components.[19][20] While direct comparative studies with this compound on AEPs are less common, the general consensus is that this compound has a less disruptive effect on sensory processing pathways.[4]
| Anesthetic | Concentration | Species | Response Type | Amplitude Effect | Latency Effect | Reference |
| This compound | - | Mouse | Cortical AEPs | Elicited differential responses to duration changes | - | [21] |
| Isoflurane | Increasing concentrations | Cat | Middle-latency AEPs | Dramatically altered waveform | - | [19][20] |
| Isoflurane | 1%, 2.5%, 3% | Human | BAER Wave V | - | Significant increase | [18] |
Visual Evoked Potentials (VEPs)
Visual evoked potentials are generally more sensitive to anesthetic agents than AEPs.[19][20] Isoflurane has been shown to cause a dose-dependent reduction in VEP amplitude and an increase in latency.[13] In some cases, VEPs can be completely diminished under isoflurane anesthesia.[19][20] Comparative studies suggest that isoflurane induces a greater depression of the visual response amplitude compared to other anesthetics at equipotent concentrations.[12]
| Anesthetic | Concentration | Species | Amplitude Effect | Latency Effect | Reference |
| Isoflurane | 1.5% - 3.0% | Rat | Dose-dependent reduction | Dose-dependent increase | [13] |
| Isoflurane | Increasing concentrations | Cat | Suppressed, sometimes diminished | Increased | [19][20] |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are generalized protocols for in vivo electrophysiological recordings of sensory-evoked potentials under this compound and isoflurane anesthesia.
This compound Anesthesia Protocol
-
Animal Preparation: Adult male Sprague-Dawley rats (250-350g) are typically used.
-
Anesthetic Administration: this compound (20% solution in 0.9% saline) is administered via intraperitoneal (i.p.) injection at a dose of 1.3-1.5 g/kg.[14] Supplemental doses (10-20% of the initial dose) can be given if the animal shows signs of lightening anesthesia (e.g., pedal withdrawal reflex).
-
Surgical Procedure: Once a stable plane of anesthesia is achieved (absence of pedal withdrawal reflex), the animal is placed in a stereotaxic frame. A craniotomy is performed over the sensory cortex of interest (e.g., somatosensory, auditory, or visual cortex).
-
Electrode Implantation: A recording electrode (e.g., a multi-channel silicon probe or a single tungsten microelectrode) is slowly lowered into the target cortical layer. A reference electrode is placed in a region of low electrical activity, such as the cerebellum or the contralateral hemisphere.
-
Sensory Stimulation:
-
Somatosensory: Electrical stimulation of the contralateral paw or whisker deflection.
-
Auditory: Clicks or tone pips delivered to the contralateral ear.
-
Visual: Flashes of light from an LED or a strobe lamp presented to the contralateral eye.
-
-
Recording: Evoked potentials are recorded using a suitable data acquisition system. The signal is typically amplified, filtered, and digitized for offline analysis.
Isoflurane Anesthesia Protocol
-
Animal Preparation: Similar to the this compound protocol.
-
Anesthetic Induction: The animal is placed in an induction chamber with 4-5% isoflurane in oxygen.
-
Anesthetic Maintenance: Once induced, the animal is transferred to a stereotaxic frame and anesthesia is maintained via a nose cone delivering 1.5-2.5% isoflurane in oxygen. The concentration can be adjusted based on physiological monitoring (e.g., respiratory rate, heart rate) and the absence of reflexes.
-
Surgical Procedure and Electrode Implantation: As described for the this compound protocol.
-
Sensory Stimulation and Recording: As described for the this compound protocol.
Conclusion and Recommendations
The choice between this compound and isoflurane for sensory-evoked response studies depends heavily on the specific research question and experimental design.
This compound is often the anesthetic of choice for non-survival experiments where a long and stable recording period is required with minimal depression of sensory pathways.[2][11][14] Its anesthetic state, which resembles natural sleep, may be advantageous for studies investigating state-dependent sensory processing.[1] However, its carcinogenicity is a significant drawback and necessitates appropriate safety precautions.
Isoflurane offers the advantage of rapid and precise control over the depth of anesthesia, making it suitable for both survival and non-survival surgeries. Its well-characterized potentiation of GABAergic inhibition can be a useful tool for investigating the role of inhibition in sensory processing. However, researchers must be aware of its significant dose-dependent suppression of sensory-evoked responses and its potential to interfere with synaptic plasticity.[8][10][11]
For studies aiming to characterize sensory responses in a state as close to the awake brain as possible, This compound is generally the preferred agent , provided the experimental endpoint is terminal. For studies requiring survival surgery or precise and rapid control over anesthetic depth, and where the suppressive effects on sensory responses can be accounted for, isoflurane is a viable and widely used alternative .
Ultimately, the decision should be made after careful consideration of the specific experimental goals, the sensory modality being investigated, and the known effects of each anesthetic on the neural circuits of interest. Preliminary studies to characterize the dose-response effects of the chosen anesthetic on the specific sensory-evoked potential under investigation are highly recommended.
References
- 1. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular actions of this compound on rat visual cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of inhaled anesthetic isoflurane on long-term potentiation of CA3 pyramidal cell afferents in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. This compound inhibits the GABAergic neurotransmission in the nucleus of the solitary tract of rat brain stem slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoflurane blocks synaptic plasticity in the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effects of this compound and isoflurane on the sensory evoked response and local blood flow in the early postnatal rat somatosensory cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and isoflurane on the sensory evoked response and local blood flow in the early postnatal rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the use of isoflurane versus halothane in the study of visual response properties of single cells in the primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses hippocampal CA1 neuron excitability via changes in presynaptic glutamate release and in potassium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Effects of halothane, enflurane, isoflurane, and nitrous oxide on somatosensory evoked potentials in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effects of isoflurane and halothane on the auditory and somatosensory evoked potentials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Differential effects of isoflurane on auditory and visually evoked potentials in the cat [frontiersin.org]
- 20. Differential effects of isoflurane on auditory and visually evoked potentials in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Auditory-evoked potentials to changes in sound duration in this compound-anaesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro Degradation of Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
The long-term stability and degradation profile of polyurethanes are critical determinants of their performance in biomedical applications. Understanding the correlation between in vitro and in vivo degradation is paramount for predicting the in-service lifetime of medical devices and designing effective drug delivery systems. This guide provides an objective comparison of the in vivo and in vitro degradation of polyurethanes, supported by experimental data and detailed methodologies.
In Vivo vs. In Vitro Degradation: A Comparative Overview
Polyurethane degradation is a complex process influenced by the material's chemical composition and the surrounding environment. In vivo, degradation is a multifaceted process involving hydrolysis, oxidation, and enzymatic activity, all orchestrated by the host's biological response.[1][2] In vitro models aim to simulate these conditions to predict in vivo performance, offering a more controlled and less complex environment for initial screening and mechanistic studies.
The primary mechanisms of polythis compound degradation are:
-
Hydrolytic Degradation: Cleavage of polymer chains by reaction with water. Polyester-based polyurethanes are more susceptible to hydrolysis than polyether-based polyurethanes.[3]
-
Oxidative Degradation: Primarily affecting the polyether soft segments, this process is initiated by reactive oxygen species (ROS) generated by inflammatory cells in vivo.[2][4]
-
Enzymatic Degradation: Enzymes such as proteases and esterases can catalyze the breakdown of this compound and ester linkages.[5][6]
In the physiological environment, these mechanisms do not act in isolation. The foreign body response (FBR) to an implanted polythis compound device plays a significant role in its degradation. The FBR is a complex inflammatory cascade that involves the recruitment of immune cells, primarily macrophages, which can release a cocktail of enzymes and ROS that accelerate polymer degradation.[7][8]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies comparing the in vivo and in vitro degradation of different polyurethanes. It is important to note that direct comparisons can be challenging due to variations in polythis compound formulations, experimental conditions, and analytical techniques across studies.
| Polythis compound Type | In Vivo Model | In Vitro Model | Time | In Vivo Degradation | In Vitro Degradation | Reference |
| Poly(ester this compound) Adhesive | Subcutaneous & Intramuscular (Rabbit) | PBS (pH 7.4) & Cell Culture Medium (CCM) | 6 months | Complete (Intramuscular), Residual (Subcutaneous) | ~10% weight loss (PBS), Complete (CCM) | [9] |
| Polyetherthis compound (PEU) | Subcutaneous (Rat) | 3% H₂O₂ | 10 weeks | Near complete disappearance | Significant degradation | [10] |
| Polyetherthis compound Foam | Subcutaneous (Rat) | 1%, 2%, or 3% H₂O₂ | 12 weeks | Correlated with 1% H₂O₂ for hydrophilic PUs and 3% H₂O₂ for hydrophobic PUs | Variable based on H₂O₂ concentration | [11] |
| Polythis compound Type | In Vivo Model | In Vitro Model | Time | In Vivo Change in Molecular Weight (MW) | In Vitro Change in Molecular Weight (MW) | Reference |
| Polyetherthis compound (PEU) | Subcutaneous (Rat) | 3% H₂O₂ | 180 days | - | Decrease | [12] |
| Biomer® (PEU) | - | Papain & Urease | 6 months | - | Decrease (Papain > Urease) | [5] |
| Pellethane 2363-80A (PEU) | - | 25% H₂O₂ at 100°C | 336 hours | - | Significant decrease | [13] |
| Polythis compound Type | In Vivo Model | In Vitro Model | Time | In Vivo Change in Tensile Strength | In Vitro Change in Tensile Strength | Reference |
| Pellethane 2363-80A (PEU) | - | 25% H₂O₂ at 100°C | 336 hours | - | Significant decrease | [13] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro degradation studies are outlined below.
In Vivo Subcutaneous Implantation
This model is widely used to assess the biocompatibility and long-term degradation of biomaterials.
Protocol:
-
Material Preparation: Polythis compound samples are sterilized, typically using ethylene oxide or gamma irradiation.
-
Animal Model: Commonly used models include Sprague-Dawley rats or New Zealand white rabbits.[14][15]
-
Implantation: A small incision is made in the dorsal region of the anesthetized animal, and a subcutaneous pocket is created by blunt dissection. The polythis compound sample is inserted into the pocket.
-
Explantation: At predetermined time points (e.g., 3, 6, 9, 12 months), the animals are euthanized, and the implants with surrounding tissue are retrieved.[14]
-
Analysis: The explanted materials are analyzed for changes in physical and chemical properties. This includes:
-
Gravimetric Analysis: To determine mass loss.
-
Gel Permeation Chromatography (GPC): To measure changes in molecular weight and molecular weight distribution.[10]
-
Mechanical Testing: To evaluate changes in tensile strength, elongation at break, and modulus.
-
Spectroscopy (FTIR-ATR): To identify chemical changes in the polymer structure.
-
Microscopy (SEM): To observe surface morphology and cracking.[14]
-
Histology: To examine the tissue response to the implant, including the foreign body reaction and cellular infiltration.
-
In Vitro Hydrolytic Degradation (ASTM F1635)
This standard test method provides a framework for assessing the hydrolytic degradation of polymers.
Protocol:
-
Sample Preparation: Polymer samples of known dimensions and weight are prepared and sterilized.
-
Degradation Medium: Phosphate-buffered saline (PBS) at a pH of 7.4 is typically used to simulate physiological conditions.
-
Incubation: Samples are immersed in the degradation medium at 37°C for predetermined time periods.
-
Analysis: At each time point, samples are removed, rinsed with deionized water, and dried to a constant weight. The following analyses are performed:
-
Mass loss determination.
-
Molecular weight analysis by GPC.
-
Mechanical property assessment.
-
In Vitro Oxidative Degradation
This method simulates the oxidative environment created by inflammatory cells.
Protocol:
-
Degradation Solution: A solution of hydrogen peroxide (H₂O₂), often in combination with a catalyst like cobalt chloride (CoCl₂), is used to generate reactive oxygen species.[4] Common concentrations range from 3% to 20% H₂O₂.[4][11]
-
Incubation: Polythis compound films are immersed in the oxidative solution at 37°C for a specified duration. The solution is typically changed periodically.
-
Analysis: After incubation, the films are rinsed and dried. Analysis includes:
-
Surface characterization by SEM for cracking and pitting.
-
Chemical analysis by FTIR-ATR to detect oxidative changes.
-
Measurement of mechanical properties.
-
In Vitro Enzymatic Degradation
This assay evaluates the susceptibility of polyurethanes to enzymatic hydrolysis.
Protocol:
-
Enzyme Selection: Enzymes relevant to the in vivo environment, such as papain, urease, cholesterol esterase, or other proteases and lipases, are chosen.[5]
-
Enzyme Solution: The selected enzyme is dissolved in a buffer solution (e.g., PBS) at a specific concentration.
-
Incubation: Polythis compound samples are incubated in the enzyme solution at 37°C. Control samples are incubated in the buffer solution without the enzyme.
-
Analysis: At defined intervals, the samples are removed, cleaned, and dried. The extent of degradation is assessed by:
-
Gravimetric analysis.
-
GPC for molecular weight changes.
-
SEM for surface erosion.
-
FTIR-ATR for chemical bond cleavage.
-
Visualizing the Processes
Experimental Workflows
Caption: Experimental workflows for in vivo and in vitro polythis compound degradation.
In Vivo Foreign Body Response Signaling Pathway
Caption: Signaling pathway of the foreign body response to a polythis compound implant.
Conclusion
The degradation of polyurethanes is a critical aspect of their performance as biomaterials. While in vivo studies provide the most clinically relevant data, in vitro models are indispensable tools for rapid screening, mechanistic investigations, and quality control. A thorough understanding of the correlations and discrepancies between in vivo and in vitro degradation is essential for the development of safe and effective polythis compound-based medical devices. The choice of an appropriate in vitro model should be guided by the specific chemistry of the polythis compound and its intended clinical application. For instance, oxidative degradation models are more relevant for polyether-based polyurethanes, while hydrolytic and enzymatic assays are crucial for polyester-based formulations. By carefully selecting and interpreting data from a combination of in vivo and in vitro studies, researchers can gain a comprehensive understanding of polythis compound degradation and accelerate the translation of innovative biomaterials from the laboratory to the clinic.
References
- 1. escholarship.org [escholarship.org]
- 2. The inflammasome in biomaterial‐driven immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of a polythis compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of a polythis compound in vitro. | Semantic Scholar [semanticscholar.org]
- 7. annabilab.ucla.edu [annabilab.ucla.edu]
- 8. Frontiers | Material matters: exploring the interplay between natural biomaterials and host immune system [frontiersin.org]
- 9. Long-Term Degradation Assessment of a Polythis compound-Based Surgical Adhesive—Assessment and Critical Consideration of Preclinical In Vitro and In Vivo Testing [mdpi.com]
- 10. Degradation of polyetherthis compound by subcutaneous implantation into rats. I. Molecular weight change and surface morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo degradation correlations for polythis compound foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of medical-grade polythis compound elastomers: the effect of hydrogen peroxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of polythis compound foam, revisited, in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo degradation of polythis compound foam with 55 wt % polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urethane and Alternative Anesthetics on Hippocampal Neuronal Synchronization
For researchers in neuroscience and drug development, the choice of anesthetic is a critical experimental parameter that can significantly influence the outcomes of in vivo electrophysiological studies. This guide provides a detailed comparison of the effects of urethane, a commonly used anesthetic in such studies, with two prevalent alternatives—ketamine/xylazine and isoflurane—on hippocampal neuronal synchronization. The information presented herein is supported by experimental data to aid in the selection of the most appropriate anesthetic for specific research questions related to hippocampal function.
Executive Summary
This compound is widely employed for its long-lasting and stable anesthesia, which is thought to minimally interfere with synaptic transmission. However, emerging evidence reveals that this compound significantly suppresses hippocampal neuronal synchronization. It reduces subthreshold synaptic activity, decreases neuronal firing rates, and diminishes the power of sharp-wave ripples (SWRs), which are crucial for memory consolidation.
In contrast, ketamine, an NMDA receptor antagonist, often used in combination with the α2-adrenergic agonist xylazine, tends to induce a state of more synchronized slow-wave activity in the hippocampus and can enhance gamma oscillations. Isoflurane, a volatile anesthetic, generally leads to a more profound suppression of neuronal activity and can significantly alter the characteristics of hippocampal oscillations, including SWRs and theta rhythms. This guide will delve into the quantitative differences between these anesthetics, provide detailed experimental protocols, and visualize the underlying molecular mechanisms.
Comparison of Effects on Hippocampal Neuronal Synchronization
The following tables summarize the quantitative effects of this compound, ketamine/xylazine, and isoflurane on key aspects of hippocampal neuronal synchronization based on published experimental data.
| Anesthetic | Firing Rate of Hippocampal Neurons | Spike Synchronization | Reference |
| This compound | Prominently reduced, especially in spatially selective units. | Prominently decreased. | [1] |
| Ketamine/Xylazine | Can be increased due to disinhibition of pyramidal neurons. | Can be enhanced, particularly in the gamma frequency band. | [2] |
| Isoflurane | Generally suppressed. | Significantly reduced. | [2] |
Table 1: Effects on Neuronal Firing and Synchronization
| Anesthetic | Slow Oscillation (SO) Frequency | SO Power | Neocortical-Hippocampal Coherence (SO) | Reference | |---|---|---|---| | This compound | ~1.17 Hz | ~78.38 mV² | ~0.87 |[3] | | Ketamine | ~1.77 Hz | ~125.4 mV² | ~0.96 |[3] | | Isoflurane | Power increased in <0.5 Hz band | N/A | N/A |[2] |
Table 2: Effects on Slow Oscillations
| Anesthetic | Sharp-Wave Ripple (SWR) Amplitude | SWR Rate | SWR Duration | SWR Frequency | Reference |
| This compound | Reduced magnitude. | Reduced. | N/A | N/A | [1] |
| Isoflurane (0.5%) | Reduced (38 ± 13 µV vs. 42 ± 13 µV control) | Reduced (462 ± 66 vs. 538 ± 81 spikes/min control) | Reduced (36 ± 5 ms vs. 48 ± 9 ms control) | Increased (148.2 ± 3.9 Hz vs. 145.0 ± 2.9 Hz control) | [4] |
Table 3: Effects on Sharp-Wave Ripples (SWRs)
| Anesthetic | Theta (θ) Power | Gamma (γ) Power | Theta-Gamma Coupling | Reference | |---|---|---|---| | This compound | Maintained, but can be intermittent. | Reduced. | Altered. |[3] | | Ketamine | Can be attenuated. | Enhanced. | Disrupted. |[2][3] | | Isoflurane | Peak in theta frequency range, but overall power can be reduced. | Reduced. | Altered. |[2] |
Table 4: Effects on Theta and Gamma Oscillations
Experimental Protocols
Detailed methodologies for the administration of each anesthetic are crucial for reproducibility and for understanding the experimental context of the cited data.
This compound Anesthesia Protocol (Rat)
-
Preparation: Prepare a 20-25% solution of this compound in sterile saline (0.9% NaCl).
-
Induction: Administer an initial dose of 1.2-1.5 g/kg intraperitoneally (i.p.).[5] Anesthesia is typically achieved within 30-60 minutes.
-
Maintenance: this compound provides a long-lasting surgical plane of anesthesia, often for several hours, and typically does not require supplementation.[5]
-
Monitoring: Monitor the animal's body temperature and maintain it at 37°C using a heating pad. Check for the absence of a pedal withdrawal reflex to ensure an adequate depth of anesthesia.[5]
Ketamine/Xylazine Anesthesia Protocol (Rat)
-
Preparation: Prepare a mixture of ketamine (100 mg/ml) and xylazine (20 mg/ml). A common combination is 80-100 mg/kg ketamine and 5-10 mg/kg xylazine.[6]
-
Induction: Administer the ketamine/xylazine mixture i.p. or intramuscularly (i.m.).
-
Maintenance: The duration of anesthesia is typically 30-60 minutes. To prolong anesthesia, supplemental doses of ketamine (10-20 mg/kg) can be administered every 20-30 minutes as needed.[6]
-
Monitoring: Monitor body temperature, heart rate, and respiratory rate. The pedal withdrawal reflex should be absent during the surgical plane of anesthesia.
Isoflurane Anesthesia Protocol (Rat)
-
Preparation: Use a calibrated vaporizer with a precision flowmeter.
-
Induction: Place the rat in an induction chamber with 3-5% isoflurane in oxygen.[6][7]
-
Maintenance: Transfer the rat to a stereotaxic frame equipped with a nose cone delivering 1-2.5% isoflurane in oxygen for the duration of the experiment.[6][7]
-
Monitoring: Continuously monitor respiratory rate, heart rate, and body temperature. The depth of anesthesia is controlled by adjusting the isoflurane concentration.
Signaling Pathways and Mechanisms of Action
The distinct effects of these anesthetics on hippocampal neuronal synchronization stem from their different molecular targets and mechanisms of action.
Conclusion
The choice of anesthetic profoundly impacts hippocampal neuronal synchronization and should be carefully considered based on the specific aims of the research. This compound, while providing stable, long-lasting anesthesia, generally suppresses hippocampal network activity and synchronization. Ketamine/xylazine can lead to a state of increased slow-wave and gamma synchronization, which may be desirable for certain studies but could also be a confounding factor. Isoflurane typically causes a more pronounced and widespread depression of neuronal activity. Researchers are encouraged to consider the data presented in this guide to make an informed decision that best suits their experimental needs, ensuring the validity and interpretability of their findings.
References
- 1. This compound anesthesia suppresses hippocampal subthreshold activity and neuronal synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthetics fragment hippocampal network activity, alter spine dynamics, and affect memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Isoflurane Suppresses Hippocampal High-frequency Ripples by Differentially Modulating Pyramidal Neurons and Interneurons in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unt.edu [research.unt.edu]
- 6. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 7. mcgill.ca [mcgill.ca]
Anesthetic Face-Off: Urethane vs. Isoflurane in Micturition Reflex Research
A Comparative Guide for Researchers in Urology and Neuroscience
The choice of anesthetic is a critical, yet often underestimated, variable in preclinical urodynamic studies. For researchers investigating lower urinary tract function, particularly the complex neural pathways governing the micturition reflex, the anesthetic agent can significantly influence experimental outcomes. This guide provides an objective comparison of two commonly used anesthetics in rodent models, urethane and isoflurane, summarizing key experimental data on their differential effects and providing detailed methodologies for referenced studies.
The consensus from multiple studies indicates that this compound and isoflurane exert distinct effects on the micturition reflex. While this compound is often favored for its ability to preserve the micturition reflex, it is typically restricted to terminal procedures due to its potential toxicity.[1][2][3] Isoflurane, a widely used inhalation anesthetic, is suitable for survival surgeries but demonstrates a more pronounced suppressive effect on certain aspects of bladder and urethral function.[1][2][3]
Comparative Analysis of Urodynamic Parameters
The following tables summarize quantitative data from studies directly comparing the effects of this compound and isoflurane on key urodynamic parameters measured via cystometry (CMG) and external urethral sphincter electromyography (EUS EMG) in rats.
Cystometry (CMG) Recordings
| Parameter | This compound | Isoflurane | Key Findings |
| Intercontractile Interval (ICI) | Shorter | Significantly longer | Isoflurane prolongs the bladder filling phase between contractions.[1][2][4] |
| Bladder Capacity | Reduced compared to awake animals | Reduced compared to awake animals | Both anesthetics reduce bladder capacity, with some studies suggesting isoflurane may lead to a greater increase in ICI, implying a larger functional capacity under anesthesia.[1][5][6] |
| Micturition Pressure Threshold (PT) | No significant difference reported in some direct comparisons | No significant difference reported in some direct comparisons | While both anesthetics can alter bladder sensation, direct comparative studies have not always shown a significant difference in the pressure required to trigger a contraction. |
| Maximum Voiding Pressure (MVP) | No significant difference | No significant difference | The peak pressure generated during a bladder contraction appears to be comparable between the two anesthetics in several studies.[1][7] |
| Neurogenic Contractions | Consistently present | Can be unstable or lead to overflow incontinence | This compound anesthesia is more reliable in maintaining consistent, neurogenically-driven bladder contractions necessary for micturition.[8] |
| Rhythmic Bladder Contractions (RBCs) | Present | Absent | Spontaneous, non-voiding rhythmic bladder contractions are observed under this compound but not isoflurane.[8] |
External Urethral Sphincter (EUS) Electromyography (EMG)
| Parameter | This compound | Isoflurane | Key Findings |
| EUS EMG Activity (Tonic - Filling) | Higher amplitude | Significantly reduced amplitude | Isoflurane suppresses the tonic activity of the external urethral sphincter during the bladder filling phase.[1][4] |
| EUS EMG Activity (Bursting - Voiding) | Higher frequency and amplitude | Significantly reduced frequency and amplitude of bursts | Isoflurane markedly dampens the bursting pattern of EUS activity that is characteristic of coordinated voiding.[1][2][4] |
| Coordination of Bladder and EUS Activity | Maintained | Maintained | Despite the suppression of EUS activity under isoflurane, the fundamental coordination between bladder contraction and sphincter relaxation during voiding is generally preserved.[1] |
Experimental Protocols
This compound Anesthesia and Urodynamic Recordings
This protocol is based on methodologies described for terminal urodynamic studies in rats.[1][9]
-
Animal Model: Adult female Sprague-Dawley rats (250-300g) are commonly used.[1]
-
Anesthesia:
-
Surgical Preparation:
-
A midline abdominal incision is made to expose the bladder.
-
A catheter (e.g., PE-50 tubing) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.
-
For EUS EMG recordings, two fine, insulated silver wire electrodes are inserted into the external urethral sphincter muscle.[9]
-
-
Cystometry (CMG):
-
EUS EMG:
-
The electrodes are connected to a differential AC amplifier.
-
The EMG signal is filtered, amplified, and recorded in conjunction with the CMG data.
-
Isoflurane Anesthesia and Urodynamic Recordings
This protocol is adapted for studies that may require recovery or are part of survival procedures.[1][2]
-
Animal Model: As with this compound studies, adult female Sprague-Dawley rats are a common model.[1]
-
Anesthesia:
-
Anesthesia is induced with 2-2.5% isoflurane in oxygen, delivered via an induction chamber.[1]
-
For the duration of the surgery and recordings, anesthesia is maintained with 1.5-2.5% isoflurane delivered through a nose cone.[1]
-
The level of anesthesia is assessed by the lack of a pedal withdrawal reflex.
-
Body temperature is maintained at 37°C.[1]
-
-
Surgical Preparation: The surgical procedures for bladder catheterization and EUS EMG electrode implantation are identical to those described for the this compound protocol.
-
Cystometry (CMG) and EUS EMG: The recording procedures are the same as those outlined in the this compound protocol.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the experimental setup and the neural pathways involved, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and isoflurane for urodynamic studies depends heavily on the experimental goals.
-
This compound is the anesthetic of choice for terminal experiments where the primary goal is to study the micturition reflex with minimal suppression of neurogenic bladder contractions and EUS activity.[8][11] Its stability over long recording periods is a significant advantage.[11][12]
-
Isoflurane is suitable for survival surgeries and longitudinal studies.[1][2][3] However, researchers must be aware of its significant suppressive effects, particularly on the external urethral sphincter, and the potential for unstable bladder contractions.[1][4][8] These effects should be carefully considered when interpreting data, especially in studies focused on bladder outlet function or the coordination of voiding.
Ultimately, the selection of an anesthetic requires a careful balancing of the need to maintain animal welfare, the requirements of the surgical procedure, and the imperative to preserve the physiological reflexes under investigation. Researchers are encouraged to consider these differential effects during both the design and interpretation of their urodynamic studies.
References
- 1. Differential effects of this compound and isoflurane on external urethral sphincter electromyography and cystometry in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of this compound and isoflurane on external urethral sphincter electromyography and cystometry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review | PLOS One [journals.plos.org]
- 7. Effects of this compound on reflex activity of lower urinary tract in decerebrate unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of two anesthetics, isoflurane and this compound, on bladder function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-fill cystometry at varying bladder infusion rates in this compound anesthetized rats [protocols.io]
- 10. Effects of this compound on reflex activity of lower urinary tract in decerebrate unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of anesthetics on reflex micturition in the chronic cannula-implanted rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cytotoxicity Assays for Novel Polyurethane Biomaterials
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of newly synthesized polyurethane biomaterials is a critical step in their development pipeline. This guide provides a comparative overview of three commonly employed cytotoxicity assays—MTT, LDH, and Live/Dead staining—supported by experimental protocols and an illustrative data comparison. Understanding the principles, advantages, and limitations of each assay is paramount for selecting the most appropriate method to evaluate the cytocompatibility of your novel polythis compound formulations.
The biological evaluation of medical devices, including those fabricated from polyurethanes, is guided by international standards such as ISO 10993.[1][2] Part 5 of this standard specifically outlines the requirements for in vitro cytotoxicity testing, which aims to assess the potential of a material to cause cell death or inhibit cell growth.[1] This is a crucial step to identify potentially harmful effects at the cellular level early in the product development process.
Comparison of Key Cytotoxicity Assays
The choice of cytotoxicity assay depends on the specific research question, the nature of the polythis compound biomaterial (e.g., film, scaffold, hydrogel), and the potential mechanism of toxicity. The following table summarizes the key characteristics of the MTT, LDH, and Live/Dead assays.
| Assay | Principle | Measures | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases in viable cells.[3] | Cell viability and metabolic activity.[3] | Quantitative, high-throughput, well-established.[3] | Endpoint assay, can be influenced by changes in cellular metabolism not directly related to viability. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, released into the cell culture medium upon cell membrane damage or lysis.[4] | Cell membrane integrity and cytotoxicity.[4] | Quantitative, high-throughput, sensitive to membrane damage.[4] | Released LDH has a limited half-life in culture medium, potential for interference from serum in the medium. |
| Live/Dead Staining | Simultaneous staining with two fluorescent dyes: a cell-permeable dye that stains live cells green and a cell-impermeable dye that stains the nucleus of dead cells red. | Live vs. dead cells, cell morphology. | Qualitative and quantitative (with image analysis), provides spatial information on cell viability within a scaffold. | Requires fluorescence microscopy, can be more time-consuming for quantification. |
Illustrative Experimental Data
To provide a practical comparison, the following table presents illustrative data from a hypothetical study evaluating the cytotoxicity of a newly synthesized polythis compound film using the three assays. The data represents the percentage of cell viability after 24 hours of exposure to extracts from the polythis compound material.
| Polythis compound Formulation | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Live/Dead Staining (% Live Cells) |
| Control (No Material) | 100 ± 5.2 | 5 ± 1.8 | 98 ± 2.1 |
| Polythis compound A | 92 ± 6.1 | 8 ± 2.5 | 95 ± 3.4 |
| Polythis compound B (with additive) | 65 ± 7.5 | 38 ± 4.2 | 68 ± 5.9 |
| Positive Control (Toxicant) | 15 ± 3.8 | 85 ± 6.7 | 12 ± 4.5 |
Note: This data is for illustrative purposes only and is intended to demonstrate the type of comparative results that can be obtained from these assays.
Experimental Workflows and Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible cytotoxicity data.
Experimental Workflow: Cytotoxicity Testing of Polythis compound Biomaterials
Caption: General workflow for in vitro cytotoxicity testing of polythis compound biomaterials.
Detailed Experimental Protocols
1. MTT Assay Protocol
This protocol is adapted for testing extracts from polythis compound biomaterials.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[3] Filter-sterilize the solution.
-
Prepare a solubilization solution (e.g., 0.01 M HCl in 10% SDS solution).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and replace it with the polythis compound extract (or control medium).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control.
-
2. LDH Cytotoxicity Assay Protocol
This protocol is for measuring LDH release into the culture medium from cells exposed to polythis compound extracts.
-
Reagent Preparation:
-
Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions.
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Replace the medium with polythis compound extracts or control media. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired exposure time.
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls.
-
3. Live/Dead Cell Staining Protocol for Polythis compound Scaffolds
This protocol is for direct contact testing on 3D polythis compound scaffolds.
-
Reagent Preparation:
-
Use a commercially available Live/Dead viability/cytotoxicity kit. Prepare the staining solution by diluting the supplied calcein AM (for live cells) and ethidium homodimer-1 (for dead cells) in sterile PBS or culture medium according to the manufacturer's protocol.
-
-
Procedure:
-
Seed cells directly onto the sterile polythis compound scaffolds in a culture plate and incubate for the desired time period.
-
Carefully remove the culture medium from the wells.
-
Gently wash the scaffolds with sterile PBS.
-
Add the prepared Live/Dead staining solution to each well, ensuring the scaffolds are fully covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Remove the staining solution and gently wash the scaffolds with PBS.
-
Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Capture images for qualitative analysis and for quantitative analysis using image processing software to count live and dead cells.
-
Potential Signaling Pathway of Polythis compound-Induced Cytotoxicity
Leachables and degradation products from polythis compound biomaterials can induce cellular stress, leading to apoptosis (programmed cell death). One of the key mechanisms is the induction of oxidative stress.
Oxidative Stress-Mediated Apoptosis
Caption: Proposed signaling pathway for polythis compound-induced cytotoxicity.
This pathway illustrates that leachables from polyurethanes can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress. This, in turn, can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. Damaged mitochondria release cytochrome c into the cytoplasm, which then activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.
Conclusion
The selection of an appropriate cytotoxicity assay is a critical decision in the preclinical evaluation of novel polythis compound biomaterials. The MTT assay provides a robust measure of cell metabolic activity, the LDH assay offers a sensitive indicator of cell membrane damage, and Live/Dead staining allows for direct visualization of cell viability. For a comprehensive assessment, a combination of these assays is often recommended. By following standardized protocols and carefully interpreting the results, researchers can gain valuable insights into the biocompatibility of their materials, ensuring the development of safe and effective biomedical devices.
References
A Comparative Analysis of Urethane Anesthesia and Natural Sleep in Rats for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurophysiological and physiological states induced by urethane anesthesia versus natural sleep in rats, supported by experimental data. Understanding the similarities and distinctions between these two states is crucial for designing and interpreting preclinical research, particularly in the fields of neuroscience and pharmacology.
Executive Summary
This compound anesthesia in rats presents a unique model that superficially mimics the cyclical nature of natural sleep, alternating between a slow-wave state (NREMure) and an activated, REM-like state (REMure).[1][2] This characteristic has led to its use in studies investigating sleep-like brain activity. However, significant neurophysiological differences suggest that this compound anesthesia is not a direct substitute for natural sleep.[3][4] While certain electroencephalographic (EEG) and physiological patterns show remarkable similarity, deeper analysis reveals distinct signatures of a sustained anesthetic state rather than a physiological sleep state.[1][4] This guide delves into the quantitative comparisons, experimental methodologies, and underlying neural mechanisms to provide researchers with a comprehensive understanding for informed model selection.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound anesthesia with natural sleep in rats.
| Parameter | Natural Sleep | This compound Anesthesia | Key Differences |
| Sleep/Anesthesia Architecture | |||
| Cycle Period | ~11.1 ± 0.5 minutes[5] | ~11.3 ± 0.6 minutes[5] | Cycle period is highly similar.[5] |
| Cycle Variance | 19.3 ± 2.3 s[5] | 7.2 ± 0.6 s[5] | Natural sleep cycles show significantly greater variance.[5] |
| % NREM / NREMure | 88.4%[3] | 45.73%[3] | Natural sleep is dominated by NREM, while this compound states are more evenly split.[3] |
| % REM / REMure | 11.6%[3] | 54.27%[3] | |
| Electroencephalography (EEG) | |||
| NREM / NREMure EEG | High-amplitude slow waves (1-4 Hz), spindles (12-14 Hz).[6][7] | High-amplitude slow waves (1-4 Hz).[7] | While both show slow-wave activity, detailed analysis of power, coherence, and complexity reveals significant distinctions.[1][3] |
| REM / REMure EEG | Low-amplitude, high-frequency activity; prominent theta rhythm (5-9 Hz).[6][7] | Low-amplitude, high-frequency activity; theta rhythm present.[7] | Similar spectral characteristics, but again, deeper analysis shows differences from natural REM sleep.[1][3] |
| Physiological Parameters | |||
| Muscle Tone (EMG) | High during NREM, pronounced atonia during REM.[7] | Variable; some studies show decreased tone in REMure, others show no significant change compared to NREMure.[1][2] | The characteristic muscle atonia of REM sleep is not a consistent feature of REMure.[1][7] |
| Heart Rate | Decreases during NREM, increases and becomes more variable during REM.[8] | Deactivated state: ~7.42 Hz; Activated state: increases by ~4.1%.[2][8] | Similar directional changes, though baseline heart rate under this compound may differ from natural sleep.[8] |
| Respiration Rate | Decreases and is regular during NREM, increases and becomes more irregular during REM.[8][9] | Deactivated state: ~1.67 Hz; Activated state: increases by ~24.1% and becomes more variable.[2][8] | The pattern of change in respiration rate and variability is strikingly similar to natural sleep.[2][9] |
| Eye Movements | Rapid eye movements present during REM sleep.[5] | Absent.[2][5] | A key distinguishing feature between REM sleep and REMure. |
Experimental Protocols
The data presented in this guide are derived from experiments utilizing similar core methodologies for recording and analyzing physiological signals in rats.
Chronic Electrode Implantation for Sleep and EEG Studies
A common procedure for both natural sleep and this compound anesthesia studies involves the chronic implantation of electrodes to record EEG and electromyography (EMG) activity.
Objective: To enable long-term, stable recordings of brain activity and muscle tone in freely moving animals (for natural sleep studies) or anesthetized animals.
Materials:
-
General anesthesia (e.g., pentobarbital, ketamine/xylazine, or isoflurane)[6][10]
-
Stereotaxic frame
-
Miniature screw electrodes for EEG
-
Stainless steel wire electrodes for EMG
-
Dental cement and anchor screws
-
Miniature connector plugs
Procedure:
-
Anesthesia and Stereotaxic Fixation: The rat is anesthetized and placed in a stereotaxic frame.
-
EEG Electrode Implantation: Small burr holes are drilled through the skull at specific coordinates. For cortical EEG, electrodes are often placed over the somatosensory cortex and a reference electrode over the cerebellum.[11] For hippocampal recordings, electrodes are lowered into the dorsal hippocampus.[10] The screw electrodes are carefully threaded into the burr holes.
-
EMG Electrode Implantation: For EMG recordings, wire electrodes are inserted into the nuchal (neck) muscles.[10]
-
Connector Assembly and Fixation: The electrode wires are soldered to a miniature connector plug. The entire assembly is then secured to the skull using dental cement and additional anchor screws.
-
Post-operative Recovery: The animal is allowed to recover for at least one week following surgery before any recordings are made.[10]
Recording Paradigms
Natural Sleep Recording:
-
Following recovery, rats are habituated to the recording chamber.[10]
-
A lightweight, flexible cable is connected to the head-mounted plug, allowing the animal to move freely.
-
EEG and EMG signals are amplified, filtered, and digitized for continuous recording, typically over a 24-hour period to capture both light and dark cycles.[12]
This compound Anesthesia Recording:
-
In some experimental designs, baseline sleep data is collected from the chronically implanted rats before the administration of this compound.[2]
-
This compound is typically administered via intraperitoneal (i.p.) injection.
-
Following the induction of anesthesia, the animal is placed in the recording setup, and EEG and other physiological signals are recorded continuously.[2]
Signaling Pathways and Experimental Workflows
Neural Mechanisms of State Alternation
The cyclical nature of both natural sleep and this compound-induced states involves ascending neuromodulatory systems. The basal forebrain, a key source of acetylcholine in the forebrain, plays a crucial role in promoting cortical activation, characteristic of both REM sleep and the REMure state under this compound.[13]
Caption: Simplified diagram of ascending arousal pathways involved in sleep-wake and this compound state transitions.
Experimental Workflow: Comparing Natural Sleep and this compound Anesthesia
The experimental process for a direct comparison of these two states in the same animal follows a logical progression from surgery to data analysis.
Caption: Typical experimental workflow for comparing brain states in the same rat.
Conclusion
This compound anesthesia provides a valuable model for studying certain aspects of sleep-like brain state alternations in a non-behaving animal, offering stability for long-duration recordings.[8] The remarkable similarity in the timing of state transitions and the patterns of cardiorespiratory changes makes it a useful tool for specific research questions, particularly in respiratory and autonomic neuroscience.[9][14]
However, researchers must exercise caution and acknowledge the profound differences between this anesthetic state and natural sleep.[1][4] The lack of consistent muscle atonia, the absence of rapid eye movements, the altered sleep architecture, and the distinct neurophysiological signatures of unconsciousness highlight that this compound does not fully replicate the biological state of sleep.[1][3] Therefore, while this compound can be a powerful tool, it should be considered a pharmacological model with specific limitations. The choice between studying natural sleep and using this compound anesthesia should be dictated by the specific scientific question, with a clear understanding of the trade-offs involved.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cyclic and Sleep-Like Spontaneous Alternations of Brain State Under this compound Anaesthesia | PLOS One [journals.plos.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound anaesthesia exhibits neurophysiological correlates of unconsciousness and is distinct from sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic and Sleep-Like Spontaneous Alternations of Brain State Under this compound Anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of physiological signals within fluctuations of brain state under this compound anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-Dependent Modulation of Breathing in this compound-Anesthetized Rats | Journal of Neuroscience [jneurosci.org]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Circadian Regulation of Sleep and the Sleep EEG under Constant Sleep Pressure in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic and sleep-like spontaneous alternations of brain state under this compound anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. State-dependent modulation of breathing in this compound-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Biocompatibility of Polyurethane Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The in vivo biocompatibility of a biomaterial is a critical determinant of its success in medical devices and drug delivery systems. Polyurethanes (PUs), with their versatile chemical and mechanical properties, are a prominent class of polymers in the biomedical field. This guide provides an objective comparison of the in vivo performance of different polyurethane formulations, supported by experimental data from preclinical studies.
Comparison of In Vivo Biocompatibility of Different Polythis compound Formulations
The following table summarizes quantitative data from in vivo studies on various polythis compound formulations and a common alternative, silicone. The data is compiled from studies using a rat subcutaneous implantation model.
| Material | Fibrous Capsule Thickness (µm) at 90 days | Foreign Body Reaction (Semi-quantitative score) | Inflammatory Cell Response | Key Findings |
| Polyether this compound (PEU)-based | Not Reported | Not Reported | Monocyte adhesion leading to macrophage and foreign body giant cell (FBGC) formation.[1][2] | Prone to oxidative degradation in vivo.[3][4] |
| Polycarbonate this compound (PCU)-based | Not Reported | Not Reported | Monocyte adhesion leading to macrophage and FBGC formation.[1][2] | Generally exhibits greater biostability compared to PEUs.[1][2] |
| Castor Oil-based Polythis compound | Not Reported | Not Reported | Histological evaluation showed no chronic inflammatory response.[5] Biocompatible and does not cause severe injuries.[6][7] | Demonstrates good biocompatibility and promotes cell proliferation.[6][7] |
| Polythis compound-coated Silicone | 1160 ± 110[8] | Moderate to Intense[9] | Higher presence of mononuclear cells and foreign body giant cells compared to textured silicone.[9][10] | Elicits a more intense and delayed inflammatory reaction compared to textured silicone implants.[8] |
| Textured Silicone (Control) | 420 ± 110[8] | Mild or Nonexistent[9] | Lower inflammatory cell infiltration compared to polythis compound-coated silicone.[9] | Generally considered biocompatible with a less intense foreign body reaction.[9] |
Inflammatory Cytokine Response to Polythis compound Implants
The local inflammatory environment following implantation can be further characterized by measuring cytokine levels in the tissue surrounding the implant. The following table presents data on key inflammatory markers for polythis compound-coated implants compared to nanotextured silicone implants in a rat subcutaneous model.
| Cytokine | Polythis compound-coated Implant (pg/mL) at 90 days | Nanotextured Silicone Implant (pg/mL) at 90 days |
| TNF-α | ~45 | ~42 |
| IL-1β | ~60 | ~55 |
| IL-6 | ~50 | ~48 |
| Data extrapolated from graphical representations in the source study and should be considered indicative.[11] |
Experimental Protocols
A standardized approach is crucial for the reliable in vivo assessment of biomaterial biocompatibility. The following protocols are based on established methodologies for subcutaneous implantation studies in rats, adhering to guidelines such as ISO 10993-6.
Subcutaneous Implantation of Biomaterial Samples
Objective: To evaluate the local tissue response to implanted biomaterials.
Animal Model: Adult male Wistar rats (250-300g).
Materials:
-
Sterile biomaterial samples (e.g., 10x10 mm squares).
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical instruments (scalpels, forceps, scissors).
-
Sutures.
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine).
Procedure:
-
Anesthetize the rat using an approved protocol.
-
Shave the dorsal region and disinfect the surgical site.
-
Make a small incision (approximately 1.5 cm) through the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the sterile biomaterial sample into the pocket.
-
Close the incision with sutures.
-
Administer post-operative analgesics as required.
-
House the animals individually and monitor for signs of infection or distress.
-
Euthanize the animals at predetermined time points (e.g., 7, 30, and 90 days) for sample retrieval.
Histological Analysis of Peri-Implant Tissue
Objective: To qualitatively and quantitatively assess the cellular and tissue response to the implanted material.
Procedure:
-
Sample Collection: Excise the implant along with the surrounding tissue.
-
Fixation: Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological evaluation of the tissue, identification of inflammatory cells, and measurement of the fibrous capsule thickness.
-
Masson's Trichrome: To visualize and assess collagen deposition and fibrosis.
-
-
Microscopic Evaluation:
-
Qualitative Assessment: A pathologist should blindly evaluate the stained sections for the presence and severity of inflammation, fibrosis, necrosis, and foreign body reaction.
-
Quantitative Assessment:
-
Fibrous Capsule Thickness: Measure the thickness of the fibrous capsule at multiple points around the implant using calibrated imaging software.
-
Inflammatory Cell Counting: Count the number of different inflammatory cells (e.g., macrophages, lymphocytes, neutrophils, foreign body giant cells) per unit area (e.g., cells/mm²) in the peri-implant tissue.
-
Semi-quantitative Scoring: Utilize a scoring system based on ISO 10993-6 to grade the severity of the inflammatory response (e.g., on a scale of 0-4 for parameters like polymorphonuclear cells, lymphocytes, macrophages, and giant cells).
-
-
Visualizing the Biocompatibility Assessment Workflow and Inflammatory Pathway
To better understand the experimental process and the biological response to implanted polyurethanes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for in vivo biocompatibility testing.
Caption: Signaling pathway of the foreign body response to polythis compound implants.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(carbonate this compound) and poly(ether this compound) biodegradation: in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Material characterization and biocompatibility of polycarbonate-based polythis compound for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polythis compound derived from castor oil monoacylglyceride (Ricinus communis) for bone defects reconstruction: characterization and in vivo testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foreign Body Reaction to Ion-Beam-Treated Polythis compound Implant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological Characterization of Human Breast Implant Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Long-term Insights: Histopathological Assessment of Polythis compound Implant Capsules Over 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term Insights: Histopathological Assessment of Polythis compound Implant Capsules Over 24 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inflammatory Reaction to Silicone Implants: Polythis compound Foam Versus Nanotextured Surface—An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Urethane Anesthesia vs. the Awake State: A Comparative Guide to Effects on Thalamocortical Neurons
For Researchers, Scientists, and Drug Development Professionals
Urethane is a commonly utilized anesthetic in neuroscience research, particularly for in vivo electrophysiological studies of thalamocortical circuits. Its long-lasting and stable anesthesia, which often recapitulates aspects of natural sleep, makes it an attractive choice. However, it is critical for researchers to understand how this compound alters the activity of thalamocortical neurons compared to the physiological awake state to ensure accurate data interpretation. This guide provides an objective comparison, supported by experimental data, to elucidate the key differences.
Quantitative Comparison of Neuronal Properties
The following tables summarize the key quantitative differences in the activity of thalamocortical neurons under this compound anesthesia compared to the awake state.
| Parameter | Awake State | This compound Anesthesia | Key Findings | Citations |
| Overall Firing Rate | Higher spontaneous firing rates. | Significantly depressed overall firing rates. | This compound profoundly suppresses the spontaneous activity of thalamic relay neurons. | [1][2][3] |
| Firing Pattern | Predominantly tonic firing, with lower burst rates, especially in the alert state. | Alternating periods of burst and tonic firing, often associated with slow-wave and REM-like sleep states, respectively. Bursting activity is generally increased compared to the awake state. | This compound shifts the firing mode of thalamocortical neurons from a tonic pattern, characteristic of wakefulness, to a more oscillatory and burst-firing mode. | [1][2][3][4][5] |
| Firing Rate (SWS-like vs. REM-like under this compound) | N/A | SWS-like: 1.53 ± 0.26 HzREM-like: 3.50 ± 0.56 Hz | The firing rate of midline thalamic neurons is approximately twofold higher during REM-like states compared to SWS-like states under this compound. This difference is less pronounced than in natural sleep. | [4][5] |
| Brain State Dynamics | Characterized by desynchronized, high-frequency EEG activity. | Characterized by synchronized, slow-wave oscillations (~1 Hz) with distinct "Up" and "Down" states, alternating with periods of REM-like activity. | This compound imposes a sleep-like oscillatory structure on thalamocortical activity that is fundamentally different from the awake state. | [4][6][7][8] |
| Glutamate Neurotransmission (Thalamus) | Baseline physiological levels. | Significantly faster glutamate uptake rate compared to isoflurane anesthesia. | This compound alters glutamate kinetics in the thalamus, which could impact synaptic transmission. | [9] |
Experimental Protocols
Understanding the methodologies used to obtain these comparative data is crucial for their interpretation and for designing future experiments.
In Vivo Extracellular Single-Unit Recording
This is a primary technique for comparing neuronal firing patterns between awake and anesthetized states.
-
Animal Preparation: A head-post is surgically implanted on the skull of the animal (e.g., rodent) to allow for stable head fixation during recordings. A craniotomy is performed over the thalamic region of interest.
-
Awake State Recording: The conscious, head-fixed animal is placed in the recording setup. A microelectrode is lowered into the thalamus to isolate the action potentials of single neurons. Baseline spontaneous activity is recorded for a designated period (e.g., 10-20 minutes).[1]
-
This compound Administration: this compound is administered, typically via an intraperitoneal (i.p.) injection at a dose of 1.5 g/kg.[1][4]
-
Anesthetized State Recording: Following the induction of anesthesia, the same neuron's activity (if possible) or neurons in the same region are recorded for an extended period (e.g., up to 4 hours) to observe the effects of this compound on firing rate and pattern.[1]
-
Data Analysis: Spike sorting is performed to isolate single-unit activity. Firing rates, inter-spike intervals, and burst characteristics (e.g., number of spikes per burst) are quantified and compared between the awake and anesthetized conditions.[1]
In Vivo Whole-Cell Patch-Clamp Recording
This technique provides more detailed information about subthreshold membrane potential dynamics, such as synaptic potentials.
-
Animal Preparation: Similar to extracellular recordings, but the craniotomy must be meticulously cleaned to allow for a clear approach to the neuronal membrane.
-
Pipette Advancement: A glass pipette with a fine tip (resistance of a few MΩ) is carefully lowered through the brain tissue.[10]
-
Neuron Targeting and Sealing: Under positive pressure, the pipette approaches a neuron. Once a cell is contacted (indicated by an increase in resistance), gentle suction is applied to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration:
-
Conventional: A brief pulse of suction ruptures the cell membrane, allowing direct electrical access to the cell's interior. Access resistance is typically 20-40 MΩ.[10]
-
Perforated: The pipette solution contains a pore-forming agent (e.g., Amphotericin B). Over time, this creates small pores in the cell membrane, allowing electrical access without dialyzing the cell's intracellular contents. Access resistance is higher (40-70 MΩ).[10]
-
-
Recording: Spontaneous or evoked synaptic activity and membrane potential fluctuations are recorded in both awake, head-fixed animals and subsequently after the administration of this compound.
Signaling Pathways and Experimental Workflows
Thalamocortical Loop Modulation
The interaction between the thalamus and the cortex is central to sensory processing and consciousness. This compound significantly alters the dynamics of this loop.
Caption: Thalamocortical activity states.
Experimental Workflow for Comparative Analysis
This diagram outlines the typical steps involved in a study comparing neuronal activity in the awake versus the this compound-anesthetized state.
Caption: Comparative electrophysiology workflow.
Neuronal State Transitions under this compound
Under this compound, thalamocortical neurons exhibit distinct state transitions that are fundamentally different from the tonic activity of the awake brain. These "Up" and "Down" states are a hallmark of slow-wave activity.
Caption: Up and Down state dynamics.
References
- 1. This compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound anesthesia depresses activities of thalamocortical neurons and alters its response to nociception in terms of dual firing modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of thalamocortical synaptic transmission across awake brain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brainstem cholinergic modulation of the thalamocortical activity in this compound anesthetized mice | bioRxiv [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cyclic and Sleep-Like Spontaneous Alternations of Brain State Under this compound Anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up and down states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo whole-cell recording with high success rate in anaesthetized and awake mammalian brains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Urethane and Ketamine/Xylazine Anesthesia for Research Applications
For Researchers, Scientists, and Drug Development Professionals
The choice of anesthetic is a critical decision in preclinical research, profoundly influencing experimental outcomes and data interpretation. This guide provides an objective comparison of two commonly used injectable anesthetic regimens in rodents: urethane and a combination of ketamine and xylazine. This analysis is supported by experimental data on their physiological effects, mechanisms of action, and impact on neuronal activity, aiming to assist researchers in selecting the most appropriate anesthesia for their specific study needs.
At a Glance: this compound vs. Ketamine/Xylazine
| Feature | This compound | Ketamine/Xylazine |
| Anesthetic Type | Carbamate ester | Dissociative anesthetic (Ketamine) & α2-adrenergic agonist (Xylazine) |
| Primary Use | Terminal, non-recovery procedures, especially in neurophysiology. | Surgical procedures, both terminal and survival. |
| Duration of Anesthesia | Long-lasting (8-12 hours) with a single dose.[1] | Shorter duration (15-30 minutes of surgical anesthesia), often requiring supplementary doses.[2][3] |
| Cardiovascular Effects | Minimal effects on cardiovascular and respiratory systems.[4][5] Can cause an increase in plasma epinephrine.[6] | Can cause respiratory and cardiovascular depression, including hypotension and hypoventilation.[7] |
| Respiratory Effects | Minimal effects reported, though some studies show it can alter baseline breathing and reduce the hypercapnic ventilatory response.[8][9] | Can induce respiratory depression.[7][8][10] |
| Thermoregulation | Can lead to hypothermia. | Induces a strong and prolonged decrease in body temperature.[10] |
| Neuronal Effects | Less disruptive to sensory evoked responses and neuronal discharge patterns compared to other anesthetics.[11] It has complex effects on multiple neurotransmitter systems.[4][12] | Induces a state of dissociative anesthesia. Ketamine is an NMDA receptor antagonist.[7][13] Can produce synchronized, slow-oscillatory brain activity.[14] |
| Recovery | Not recommended for survival surgeries due to its carcinogenic properties.[15] | Recovery is possible, but can be prolonged.[16] |
Mechanism of Action
The distinct effects of this compound and ketamine/xylazine stem from their different molecular targets.
References
- 1. Acute In Vivo Electrophysiological Recordings of Local Field Potentials and Multi-unit Activity from the Hyperdirect Pathway in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine and xylazine for surgical anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketamine and xylazine for surgical anesthesia in rats. | Semantic Scholar [semanticscholar.org]
- 4. The anesthetic mechanism of this compound: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of repeated anesthesia with ketamine and xylazine on the well-being of C57BL/6JRj mice | PLOS One [journals.plos.org]
- 8. Isoflurane, ketamine-xylazine, and this compound markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Effects of Anesthesia on Cortical Electrophysiological Recordings: A Scoping Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of Ketamine or Xylazine to Provide Balanced Anesthesia with Isoflurane in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of isoflurane and this compound anesthetics on glutamate neurotransmission in rat brain using in vivo amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraperitoneal co-administration of low dose this compound with xylazine and ketamine for extended duration of surgical anesthesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Oxidative vs. Hydrolytic Degradation of Polyurethane Implants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidative and hydrolytic degradation pathways of polyurethane-based implantable devices. Understanding these degradation mechanisms is critical for predicting the long-term performance, biocompatibility, and safety of these materials in a physiological environment. This document outlines key experimental protocols for evaluating both degradation routes and presents comparative data to aid in material selection and device design.
Introduction to Polythis compound Degradation
Polyurethanes (PUs) are a versatile class of polymers widely used in medical implants due to their excellent mechanical properties and biocompatibility. However, the long-term stability of PUs in the body is a significant concern. The two primary mechanisms of polythis compound degradation in vivo are hydrolysis and oxidation.[1]
Hydrolytic degradation involves the cleavage of chemical bonds, particularly ester linkages, by water.[2] Polyester-based polyurethanes are particularly susceptible to this form of degradation.[3][4] The process is often autocatalytic, as the acidic byproducts of ester hydrolysis can further accelerate the degradation process.[3]
Oxidative degradation is primarily initiated by reactive oxygen species (ROS) generated by inflammatory cells, such as macrophages and foreign body giant cells, that are part of the host's immune response to the implant.[1] Polyether-based polyurethanes are more prone to oxidative attack, which targets the ether linkages in the soft segment of the polymer.[1]
The choice of polyol, diisocyanate, and chain extender in the polythis compound synthesis dictates its susceptibility to either degradation pathway. This guide will delve into the methods used to assess these degradation processes and provide a comparative analysis of their effects.
Comparative Data on Polythis compound Degradation
The following tables summarize quantitative data from various studies, comparing the effects of oxidative and hydrolytic degradation on different types of polyurethanes.
Table 1: Mass Loss of Polyurethanes under Accelerated Degradation Conditions
| Polythis compound Type | Degradation Condition | Duration | Mass Loss (%) | Reference |
| Poly(ester this compound) | Hydrolytic (PBS, pH 7.01, 37°C) | 36 weeks | ~7% | [5] |
| Poly(ester this compound) Blend with Starch | Hydrolytic (PBS, pH 7.01, 37°C) | 36 weeks | >7% | [5] |
| Poly(ether this compound) | Oxidative (20% H₂O₂/0.1 M CoCl₂, 37°C) | 24 days | Significant (not quantified) | [1] |
| Poly(carbonate this compound) | Oxidative (20% H₂O₂/0.1 M CoCl₂, 37°C) | 24 days | Less than PEU (not quantified) | [1] |
Table 2: Change in Molecular Weight of Polyurethanes under Accelerated Degradation
| Polythis compound Type | Degradation Condition | Duration | Change in Number Average Molecular Weight (Mn) | Reference |
| Poly(ester this compound) | Hydrolytic (Humid aging, 70°C) | Not specified | Decrease | [6] |
| Poly(ester this compound) | Hydrolytic (PBS, pH 7.01, 37°C) | 36 weeks | Significant Reduction | [5] |
| Poly(ether this compound) | Oxidative (Air, 175°C) | Several days | Fast Decrease | [7] |
| Poly(carbonate this compound) | Oxidative (20% H₂O₂/0.1 M CoCl₂) | 36 days | Minor Changes | [8] |
Table 3: Changes in Mechanical Properties of Polyurethanes Post-Degradation
| Polythis compound Type | Degradation Condition | Duration | Change in Tensile Strength | Reference |
| Poly(ester this compound) | Hydrolytic (Water, 90°C) | 3 weeks | Not testable (severe degradation) | [3] |
| Poly(ether this compound) | Hydrolytic (Water, 90°C) | Not specified | Stable | [3] |
| Poly(carbonate this compound) | Oxidative (20% H₂O₂/0.1 M CoCl₂) | 36 days | Minor Changes | [8] |
| Poly(ester this compound) | Hydrolytic (Humid aging, 70°C) | Not specified | Decrease | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Accelerated Aging Protocols
a) Oxidative Degradation:
-
Objective: To simulate the in vivo oxidative environment.
-
Reagents: 20% (w/v) hydrogen peroxide (H₂O₂) in 0.1 M cobalt chloride (CoCl₂) solution.[1]
-
Procedure:
-
Prepare polythis compound samples of defined dimensions.
-
Immerse the samples in the H₂O₂/CoCl₂ solution.
-
Incubate at 37°C for a specified period (e.g., up to 11 weeks).[5]
-
At predetermined time points, remove the samples, rinse thoroughly with distilled water, and dry to a constant weight in a vacuum oven at 37°C.[5]
-
Analyze the samples for changes in mass, molecular weight, chemical structure, and surface morphology.
-
b) Hydrolytic Degradation:
-
Objective: To assess the material's susceptibility to hydrolysis.
-
Reagents: Phosphate-buffered saline (PBS) at pH 7.4 or 0.1 M Sodium Hydroxide (NaOH).[1]
-
Procedure:
-
Prepare polythis compound samples of defined dimensions.
-
Immerse the samples in the hydrolytic solution.
-
Incubate at an elevated temperature (e.g., 70°C) to accelerate degradation.[9]
-
At predetermined time points, remove the samples, rinse with distilled water, and dry to a constant weight.
-
Analyze the samples for changes in mass, molecular weight, chemical structure, and mechanical properties.
-
Analytical Techniques
a) Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify changes in the chemical structure of the polythis compound.
-
Procedure:
-
Obtain FTIR spectra of the polythis compound samples before and after degradation using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode.
-
Analyze the spectra for changes in characteristic peaks, such as the this compound C=O stretching (~1700-1730 cm⁻¹), N-H stretching (~3300 cm⁻¹), and ether or ester C-O-C stretching (~1100-1250 cm⁻¹). A decrease in the intensity of ether or ester peaks can indicate oxidative or hydrolytic degradation, respectively.
-
b) Scanning Electron Microscopy (SEM):
-
Objective: To visualize changes in the surface morphology of the polythis compound.
-
Procedure:
-
Mount the dried polythis compound samples onto SEM stubs using conductive carbon tape.
-
Sputter-coat the samples with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the samples using a scanning electron microscope at various magnifications to observe features such as cracks, pits, and surface roughening.
-
c) Gel Permeation Chromatography (GPC):
-
Objective: To determine the changes in molecular weight and molecular weight distribution.
-
Procedure:
-
Dissolve a known concentration of the pre- and post-degradation polythis compound samples in a suitable solvent (e.g., tetrahydrofuran - THF).
-
Filter the solutions to remove any particulates.
-
Inject the samples into a GPC system equipped with a suitable column set and detector (e.g., refractive index detector).
-
Calibrate the system using polymer standards of known molecular weights.
-
Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A decrease in Mn and Mw indicates chain scission.
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Degradation Assessment
Macrophage-Mediated Inflammatory Response to Degradation Products
Upon implantation, polythis compound degradation products can trigger an inflammatory response mediated by macrophages. This often involves the activation of Toll-like receptors (TLRs) and the subsequent NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. carbodiimide.com [carbodiimide.com]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. komatsu.jp [komatsu.jp]
- 5. Degradability of Polyurethanes and Their Blends with Polylactide, Chitosan and Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [laro.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of in vitro oxidative degradation of poly(carbonate urethanes) for biostability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
Safety Operating Guide
Proper Disposal Procedures for Urethane in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of urethane (also known as ethyl carbamate) and polythis compound materials are critical for ensuring laboratory safety and environmental compliance. This compound is recognized as a carcinogen and toxin, requiring strict adherence to disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the safe management of this compound waste.
Immediate Safety and Handling Protocols
Before any disposal procedure, ensure that proper personal protective equipment (PPE) is used. The handling of this compound, particularly in its liquid or powder form, requires a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemically resistant gloves, a lab coat, and eye protection.[1]
-
Ventilation: All work with this compound solutions or powders, including preparation and transfer, must be conducted inside a certified chemical fume hood to prevent inhalation of volatile compounds.[1][2] If work outside a hood is unavoidable, a respirator with a multi-gas filter is mandatory.[1]
-
Containment: Keep this compound containers tightly sealed when not in use to prevent spillage and volatilization.[2] When transporting solutions, always use secondary containment.[3]
Step 1: Characterize the this compound Waste
The correct disposal path depends on the state of the this compound material. It is crucial to distinguish between uncured (liquid) this compound, cured (solid) polythis compound, and contaminated materials. The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the U.S. governing hazardous waste, and it is essential to determine if your waste meets the criteria for being hazardous (ignitable, corrosive, reactive, or toxic).[4][5]
-
Uncured/Liquid this compound: Unused, leftover, or expired this compound solutions and powders are considered hazardous chemical waste.[1][6]
-
Cured Polythis compound: Fully cured, solid polythis compound foam is generally considered non-hazardous and can often be disposed of as regular solid waste.[4] However, always confirm with local regulations.
-
Contaminated Materials: Items such as gloves, bench paper, needles, and animal bedding that have come into contact with this compound must be treated as hazardous or specialized waste.
Step 2: Segregate and Collect Waste
Proper segregation is key to safe and compliant disposal.
-
Liquid this compound Waste: Collect all unused or leftover this compound solutions in a dedicated, clearly labeled hazardous waste container.[1]
-
Sharps: Needles and syringes used for this compound injection must be disposed of immediately into a designated sharps container destined for incineration.[1][3] Never bend, shear, or recap needles.[3]
-
Contaminated Solids: Dispose of contaminated gloves, lab coats, and other solid materials in a separate, sealed bag for hazardous waste pickup.
-
Animal Waste: For animal research, bag contaminated bedding and waste, place it in a sealed secondary container, and then dispose of it in the regular trash.[6] Animal carcasses exposed to this compound must be collected by Environmental Health & Safety (EH&S) for incineration.[3][6]
Step 3: Disposal Procedures
Disposal methods vary significantly based on the waste characterization. It is a best practice to minimize waste generation whenever possible.[7]
| Waste Type | Disposal Procedure | Regulatory Notes |
| Liquid/Unused this compound | Collect in a sealed, labeled hazardous waste container. Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.[1][2] | Regulated as hazardous chemical waste. Must be managed according to federal (EPA, RCRA) and state regulations.[8] |
| Cured/Solid Polythis compound | Once fully cured and solid, it can often be disposed of in regular municipal trash.[9] | Generally considered non-hazardous.[4] Verify with local waste management authorities. |
| Empty Containers | Triple-rinse containers that held acutely hazardous materials; the rinsate must be managed as hazardous waste.[8] Arrange for return to the supplier, or send to a professional drum reconditioner or scrap recycler.[8] | Never reuse empty containers.[4] Disposal may still be subject to RCRA regulations. |
| Contaminated Sharps | Place in an approved, puncture-proof sharps container for incineration.[1][3] | Handled as biomedical waste. |
| Contaminated Labware/PPE | Bag and seal. Dispose of as hazardous chemical waste through EH&S. | Treat as hazardous waste to prevent exposure. |
| Animal Carcasses/Waste | Carcasses must be picked up by EH&S for incineration.[6] Contaminated bedding should be double-bagged and can often be placed in regular trash.[6] | Follow institutional IACUC and EH&S guidelines.[3] |
Alternative Disposal Technologies
For larger scale operations, other disposal methods may be available, though these are less common for typical laboratory volumes.
-
Recycling: Chemical recycling processes like glycolysis can break down polythis compound into its constituent polyols for reuse.[10][11] Mechanical recycling involves shredding foam for use in products like carpet padding.[7][12]
-
Incineration: High-temperature incineration in specialized facilities can break this compound down into less harmful byproducts, but requires advanced pollution controls.[7]
-
Landfill: This is the least preferred method and should be considered a last resort, as polythis compound decomposes very slowly and can lead to environmental contamination.[7]
Experimental Protocol: this compound Spill Cleanup
Immediate and correct response to a this compound spill is vital to prevent exposure and contamination.
A. Minor Spill (Liquid or Solid)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear a lab coat, safety goggles, and two pairs of chemically resistant gloves.
-
Containment: For liquid spills, cover with an absorbent material like sand, vermiculite, or a chemical spill kit absorbent.[4]
-
Cleanup: Carefully collect the absorbed material or powder using non-sparking tools. Place the waste into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water solution.[3]
-
Disposal: Dispose of all cleanup materials, including gloves, as hazardous waste.
B. Major Spill
-
Evacuate: Immediately evacuate the room or affected area.[3]
-
Notify Authorities: Alert your supervisor and call your institution's EH&S emergency line.[3]
-
Secure the Area: Post signs at all entrances to prevent entry.[3]
-
Assist Responders: Provide information about the spilled chemical to the emergency response team.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. unthsc.edu [unthsc.edu]
- 2. research.utsa.edu [research.utsa.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Spray Polythis compound Foam Disposal: Doing it Right | Spray Foam Insider [sprayfoaminsider.com]
- 5. spraypolythis compound.org [spraypolythis compound.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. How do I dispose of polythis compound chemical waste? - HUAYU [hypolyol.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pinecarve.com [pinecarve.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Polythis compound Recycling and Disposal: Methods and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Where to dispose of polythis compound foam? - PCC Group Product Portal [products.pcc.eu]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Urethane Handling
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with urethane (ethyl carbamate), a compound classified as a Group 2A carcinogen by the IARC, understanding and implementing rigorous safety protocols is not just a recommendation—it is a necessity. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to build a foundation of safety and trust in your laboratory operations.
This compound is readily absorbed through the skin, can be mutagenic, and poses significant health risks with both acute and chronic exposure. Therefore, a comprehensive PPE strategy is the first line of defense.
Core PPE Requirements for this compound Handling
When handling this compound in any form (powder or solution), a specific ensemble of PPE is required to minimize exposure. All work with this compound powder or the preparation of solutions must be conducted within a certified chemical fume hood.[1][2][3]
-
Hand Protection: Chemically resistant gloves are mandatory.
-
Body Protection: A lab coat or chemically resistant coveralls must be worn.[1][4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement; however, chemical splash goggles are necessary when there is a risk of splashing.[5][6] For tasks with a high splash potential, a face shield should be worn over goggles.[6][7]
-
Respiratory Protection: All manipulations of solid this compound and preparation of solutions must occur in a certified chemical fume hood to prevent inhalation.[2][3][8] If any work must be performed outside of a fume hood, a properly fitted respirator is required.[1]
Quantitative Data on Personal Protective Equipment
Selecting the appropriate PPE requires an understanding of its protective capabilities. The following tables summarize key quantitative data for glove and respiratory protection.
Table 1: Chemical Breakthrough Time for Common Glove Materials
| Chemical Name | Nitrile | Butyl Rubber | Neoprene | Natural Rubber |
| Acetone | Fair (>1 hr) | Good (>4 hrs) | Fair (>1 hr) | Poor (<1 hr) |
| Acetonitrile | Fair (>1 hr) | Good (>4 hrs) | Poor (<1 hr) | Poor (<1 hr) |
| Dichloromethane | Poor (<1 hr) | Poor (<1 hr) | Poor (<1 hr) | Poor (<1 hr) |
| Ethanol | Excellent (>8 hrs) | Excellent (>8 hrs) | Excellent (>8 hrs) | Excellent (>8 hrs) |
| Formaldehyde (37%) | Excellent (>8 hrs) | Excellent (>8 hrs) | Excellent (>8 hrs) | Good (>4 hrs) |
| Hexanes | Excellent (>8 hrs) | Poor (<1 hr) | Good (>4 hrs) | Poor (<1 hr) |
| Toluene | Fair (>1 hr) | Poor (<1 hr) | Good (>4 hrs) | Poor (<1 hr) |
| Xylene | Fair (>1 hr) | Poor (<1 hr) | Good (>4 hrs) | Poor (<1 hr) |
Note: Data is generalized and can vary based on glove thickness, manufacturer, and temperature.[9][10] Always consult the manufacturer's specific chemical resistance guide. For incidental contact, immediately remove and replace contaminated gloves.
Table 2: Assigned Protection Factors (APFs) for Respirators
The Assigned Protection Factor (APF) indicates the level of protection a properly fitted respirator is expected to provide.[6] For isocyanates, which are components of polythis compound foams, air-purifying respirators may be acceptable if exposure levels are known, but supplied-air respirators offer greater protection and are recommended when concentrations are high or unknown.[11][12][13]
| Respirator Type | Assigned Protection Factor (APF) |
| Air-Purifying Respirator (APR), Half Mask | 10 |
| Air-Purifying Respirator (APR), Full Facepiece | 50 |
| Powered Air-Purifying Respirator (PAPR), Loose-Fitting Hood | 25 |
| Powered Air-Purifying Respirator (PAPR), Full Facepiece | 1,000 |
| Supplied-Air Respirator (SAR), Continuous Flow | 1,000 |
| Self-Contained Breathing Apparatus (SCBA), Pressure-Demand | 10,000 |
Source: OSHA 29 CFR 1910.134.[6]
Experimental Protocols for PPE Evaluation
The performance of chemical protective clothing is evaluated using standardized test methods to ensure reliability.
Permeation Resistance Testing (ASTM F739)
This is the standard test method for measuring the resistance of protective clothing materials to permeation by liquids and gases under conditions of continuous contact.[4]
Methodology:
-
A specimen of the glove or clothing material is placed in a permeation test cell, acting as a barrier between two chambers.[3]
-
The "challenge" chamber contains the chemical being tested.
-
The "collection" chamber contains a medium (gas or liquid) that is continuously analyzed for the presence of the chemical.[14]
-
The time from the initial chemical contact to the moment the chemical is detected in the collection chamber at a specific rate is the breakthrough time .[3]
-
The rate at which the chemical subsequently moves through the material is the steady-state permeation rate .[1]
Penetration Resistance Testing (ASTM F903)
This method evaluates the resistance of materials to penetration by liquids under pressure. Penetration is the flow of a chemical through zippers, seams, or imperfections on a macroscopic level.[4]
Methodology:
-
A specimen of the material is placed in a test cell, with the normally outside surface facing the test chemical.
-
The test chemical is applied to the specimen.
-
Pressure is applied to the chemical for a specified time and procedure.
-
The opposite side of the specimen is observed visually for evidence of liquid penetration.[14]
Operational Plan: Step-by-Step Guidance for Handling this compound
A clear, procedural plan is critical for minimizing risk.
Preparation and Planning
-
Training: All personnel handling this compound must complete chemical safety training and review the specific Standard Operating Procedure (SOP) and Safety Data Sheet (SDS) for this compound.[2][5]
-
Designated Area: All work involving this compound must be conducted in a designated area, such as a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure an emergency eyewash and safety shower are immediately accessible.[5] A chemical spill kit must be present in the work area.[2]
-
Quantities: Use the smallest practical quantity of this compound required for the experiment.[2]
Handling Procedure
-
Don PPE: Before entering the designated area, put on all required PPE: lab coat, chemical-resistant gloves (nitrile is a common choice), and chemical splash goggles.[1][5]
-
Work in Fume Hood: Conduct all weighing of this compound powder and preparation of solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8]
-
Containment: Keep this compound containers tightly sealed when not in use.[5] When transporting solutions, use secondary containment.[2]
-
Avoid Aerosols: Take care to avoid generating aerosols during solution preparation and handling.[1]
-
Syringes: If applicable, use safety-engineered syringes for injections to prevent needlestick injuries.[2]
Post-Handling and Decontamination
-
Clean Work Area: Immediately after use, decontaminate the work area with a detergent and water solution.[5]
-
Doff PPE: Remove PPE carefully to avoid contaminating your skin. Remove gloves last, turning them inside out.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2][5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound powder and solutions must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[1][5] Do not pour down the drain.
-
Sharps: Needles and syringes used for this compound injections must be disposed of in an approved sharps container designated for incineration.[1][5]
-
Contaminated Materials: Any grossly contaminated lab coats, gloves, or absorbent pads from spills should be double-bagged and disposed of as hazardous waste.[5]
Spill and Emergency Plan
-
Minor Spill (in fume hood):
-
Absorb the spill with absorbent pads from the chemical spill kit.
-
Double-bag the contaminated pads and dispose of them as hazardous waste.[5]
-
Wipe the area with a detergent and water solution.
-
-
Major Spill (outside fume hood):
-
Skin/Eye Contact:
Visual Workflow for Safe this compound Handling
The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glove permeation of chemicals: The state of the art of current practice, Part 1: Basics and the permeation standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dplgroup.com [dplgroup.com]
- 4. Chemical Protective Clothing 101 [publications.aiha.org]
- 5. Protective gloves of polymeric materials. Experimental permeation testing and clinical study of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. cleanroom.byu.edu [cleanroom.byu.edu]
- 8. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 9. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 10. uwyo.edu [uwyo.edu]
- 11. safetyinnumbers.ca [safetyinnumbers.ca]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. cdc.gov [cdc.gov]
- 14. Protective textiles – Chemical barrier – test methods - CTT Group [gcttg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
